(Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine
Description
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Properties
IUPAC Name |
3,3,3-trifluoro-N-prop-2-enylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c1-2-4-10-5-3-6(7,8)9/h2,10H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIAPUWIUVKHND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine: Structural Dynamics, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
As medicinal chemistry continues to navigate the complex demands of modern pharmacokinetics and target binding, the strategic incorporation of bifunctional building blocks has become paramount. (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine —a highly versatile secondary amine—exemplifies this design philosophy. By marrying the late-stage functionalization potential of an allyl (prop-2-en-1-yl) group with the metabolic shielding and lipophilic properties of a 3,3,3-trifluoropropyl moiety, this compound serves as a critical scaffold for accelerating drug discovery.
This technical guide provides an in-depth analysis of the physicochemical properties, validated synthetic methodologies, and downstream applications of this fluorinated building block, designed specifically for researchers and process chemists.
Physicochemical Profiling & Structural Dynamics
The utility of (prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine lies in its unique structural dynamics. The strong electron-withdrawing nature of the trifluoromethyl (
Furthermore, the incorporation of fluorine significantly alters the lipophilicity and metabolic stability of the compound, effectively shielding adjacent sites from Cytochrome P450-mediated oxidation[2].
Quantitative Data Summary
| Property | Value / Descriptor |
| IUPAC Name | N-(3,3,3-trifluoropropyl)prop-2-en-1-amine |
| Molecular Formula | |
| Molecular Weight | 153.15 g/mol |
| Exact Mass | 153.0765 Da |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 (3 |
| Rotatable Bonds | 4 |
| Calculated LogP | ~1.8 - 2.1 |
| Amine Classification | Secondary Aliphatic Amine |
Synthetic Methodologies
The most efficient and scalable route to synthesize (prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine is the direct reductive amination of 3,3,3-trifluoropropanal with allylamine[3].
Causality in Reagent Selection
Sodium triacetoxyborohydride (
Step-by-step reductive amination workflow utilizing sodium triacetoxyborohydride.
Protocol: Reductive Amination via STAB
Step 1: Preparation & Imine Formation
-
In an oven-dried round-bottom flask under an inert
atmosphere, dissolve 3,3,3-trifluoropropanal (1.0 equiv, 10 mmol) and allylamine (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.2 M[3]. Note: DCE is preferred over THF as it accelerates the reaction kinetics for STAB-mediated reductions[4]. -
Stir the mixture at 25°C for 30–45 minutes to allow for complete in situ imine formation.
Step 2: Selective Reduction 3. Add sodium triacetoxyborohydride (1.5 equiv, 15 mmol) portion-wise over 15 minutes. The portion-wise addition controls the mild exotherm and prevents localized heating. 4. Stir the suspension at room temperature for 12–16 hours[3].
Step 3: Self-Validating QC Checkpoints 5. Validation: Monitor the reaction via LC-MS or TLC (ninhydrin stain).
-
Troubleshooting: If unreacted imine persists, add an additional 0.2 equiv of STAB. If dialkylation is observed (rare with secondary amine products), ensure the aldehyde is added dropwise to the amine in future runs.
Step 4: Quench & Purification
6. Quench the reaction by slowly adding saturated aqueous
Downstream Applications in Drug Discovery
The bifunctional nature of this molecule allows it to serve as a central node in divergent synthetic pathways.
Late-Stage Functionalization via Olefin Cross-Metathesis
The terminal alkene of the allyl group acts as a "Type I" olefin in the Chatterjee-Grubbs empirical model for cross-metathesis[5]. Type I olefins undergo rapid homodimerization, but crucially, their homodimers are highly susceptible to secondary metathesis[5]. This makes the allyl moiety an ideal substrate for coupling with more sterically hindered or electron-deficient "Type II/III" olefins using Grubbs 2nd Generation catalyst. This enables the rapid synthesis of complex, fluorinated peptidomimetics or macrocycles without requiring de novo synthesis.
Metabolic Shielding
The 3,3,3-trifluoropropyl group is frequently utilized as a bioisostere for lipophilic alkyl chains. The strong C–F bonds resist oxidative cleavage, effectively blocking metabolic soft spots that would otherwise be rapidly degraded by hepatic enzymes[2].
Divergent functional utility of the fluorinated alkyl and allyl moieties in drug design.
Analytical Validation Parameters
To confirm the structural integrity and purity of the synthesized building block, the following analytical parameters should be validated:
-
H NMR (400 MHz,
): Look for the characteristic multiplet of the internal allyl proton ( 5.8–6.0 ppm) and the terminal alkene protons ( 5.1–5.3 ppm). The methylene protons adjacent to the group will appear as a complex multiplet due to coupling ( 2.2–2.5 ppm). -
F NMR (376 MHz,
): A distinct triplet should be observed around to ppm, confirming the presence of the intact group. -
LC-MS (ESI+): Expected
peak at 154.1.
References
1.[3] BenchChem. A Comparative Guide to the Synthesis of N-Benzyl-3,3,3-trifluoropropan-1-amine. BenchChem. 2.[1] Gillis, E. P., et al. Tactical Applications of Fluorine in Drug Design and Development. ResearchGate (Journal of Medicinal Chemistry). 3.[2] Wang, J., et al. Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews - ACS Publications. 4.[4] Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry - ACS Publications. 5.[5] Chatterjee, A. K., et al. A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society - ACS Publications.
Sources
N-Allyl-3,3,3-Trifluoropropylamine: Nomenclature, Mechanistic Synthesis, and Applications in Drug Development
Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Executive Summary
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, fundamentally altering lipophilicity, metabolic stability, and target binding affinity. N-allyl-3,3,3-trifluoropropylamine represents a highly versatile, bifunctional building block. It combines the profound electron-withdrawing and metabolically shielding properties of a terminal trifluoromethyl (CF
This whitepaper provides an in-depth analysis of its IUPAC nomenclature, structural properties, and causality-driven synthesis protocols. By understanding the inductive effects of the CF
Chemical Nomenclature & Structural Identity
To ensure unambiguous communication across global regulatory and research environments, precise nomenclature is critical. The structural core of this molecule is a secondary amine connecting a 3,3,3-trifluoropropyl chain and an allyl group.
IUPAC Derivation
According to IUPAC rules, the longest carbon chain attached to the principal functional group (the amine) dictates the parent name.
-
The parent chain is a three-carbon alkyl group with an amine at C1: propan-1-amine .
-
Three fluorine atoms are located at the terminal C3 position: 3,3,3-trifluoro .
-
The secondary substituent on the nitrogen atom is an allyl group, systematically named prop-2-en-1-yl .
Official IUPAC Name: 3,3,3-trifluoro-N-(prop-2-en-1-yl)propan-1-amine
Recognized Synonyms
In laboratory vernacular and commercial catalogs, several synonyms are routinely utilized:
-
N-allyl-3,3,3-trifluoropropylamine (Most common in process chemistry)
-
Allyl(3,3,3-trifluoropropyl)amine
-
N-(3,3,3-trifluoropropyl)prop-2-en-1-amine
Physicochemical Data Summary
Understanding the baseline properties of the compound and its primary precursors is essential for predicting chromatographic behavior and reaction kinetics. The data below synthesizes the properties of the target compound and its primary commercially available precursor, 3,3,3-trifluoropropylamine[1].
| Property | Value / Description |
| Chemical Formula | C |
| Molecular Weight | 153.15 g/mol |
| Precursor Boiling Point | 67.5 - 68.5 °C (for 3,3,3-Trifluoropropylamine) |
| Estimated LogP | ~1.8 - 2.2 (Favorable for membrane permeability) |
| Hydrogen Bond Donors | 1 (Secondary Amine N-H) |
| Hydrogen Bond Acceptors | 4 (1 Nitrogen, 3 Fluorines) |
| State at Standard Temp | Volatile Liquid |
Strategic Synthesis Pathways & Mechanistic Causality
The synthesis of N-allyl-3,3,3-trifluoropropylamine can be approached via two primary disconnections: Reductive Amination (Route A) and Direct Alkylation (Route B).
Mechanistic Insight: The Inductive Effect of CF
The CF
-
Why Route A is preferred: In direct alkylation (Route B), primary amines typically suffer from over-alkylation, forming tertiary amines. However, the reduced nucleophilicity of the 3,3,3-trifluoropropylamine precursor mitigates this risk slightly. Despite this, Reductive Amination (Route A) remains the gold standard because it offers absolute chemoselectivity, preventing the formation of undesired tertiary amine byproducts.
Figure 1: Divergent synthetic pathways for N-allyl-3,3,3-trifluoropropylamine.
Self-Validating Experimental Protocol: Reductive Amination
The following protocol details the synthesis of the target compound via reductive amination. It is designed as a self-validating system , embedding In-Process Controls (IPCs) to ensure scientific integrity at each phase.
Reagents Required:
-
3,3,3-Trifluoropropanal (1.0 eq)
-
Allylamine (1.05 eq)
-
Sodium triacetoxyborohydride, NaBH(OAc)
(1.5 eq) -
Anhydrous Dichloromethane (DCM)
-
Glacial Acetic Acid (0.1 eq, optional catalyst)
Step-by-Step Methodology:
-
System Preparation & Imine Formation:
-
Action: Purge a round-bottom flask with inert gas (N
or Ar). Dissolve 3,3,3-trifluoropropanal in anhydrous DCM (0.2 M concentration). Add allylamine dropwise at room temperature. -
Causality: Conducting this step prior to the addition of the reducing agent is critical. It allows the complete condensation of the aldehyde and amine to form the imine intermediate, preventing the premature reduction of the aldehyde into 3,3,3-trifluoropropanol.
-
Self-Validation (IPC 1): Monitor via FT-IR or
H NMR. The reaction is ready for the next step when the characteristic aldehyde carbonyl stretch (~1720 cm ) or the aldehyde proton signal (~9.8 ppm) completely disappears, replaced by an imine C=N stretch (~1660 cm ).
-
-
Selective Reduction:
-
Action: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)
portion-wise over 15 minutes to control the exothermic release. Stir for 12 hours, allowing the mixture to gradually warm to room temperature. -
Causality: NaBH(OAc)
is chosen over NaBH because its electron-withdrawing acetate groups render the hydride less reactive. It selectively reduces the protonated iminium ion without reducing unreacted aldehydes, ensuring a high-purity secondary amine yield.
-
-
Quenching & Phase Separation:
-
Action: Quench the reaction carefully with saturated aqueous NaHCO
until gas evolution ceases. Transfer to a separatory funnel and extract three times with DCM. -
Self-Validation (IPC 2): Test the pH of the aqueous layer. It must be mildly basic (pH ~8). If it is acidic, the secondary amine will remain protonated and water-soluble, drastically reducing the isolated yield.
-
-
Purification & Characterization:
-
Action: Dry the combined organic layers over anhydrous Na
SO , filter, and concentrate under reduced pressure (Caution: the product is volatile; do not exceed 30 °C on the rotary evaporator). Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient modified with 1% Triethylamine to prevent streaking).
-
Applications in Drug Development & PET Imaging
The unique structural topology of N-allyl-3,3,3-trifluoropropylamine makes it a highly sought-after intermediate. The CF
Simultaneously, the terminal alkene of the allyl group serves as a versatile orthogonal handle for downstream functionalization.
Figure 2: Downstream synthetic applications of the allyl moiety.
Key Application Vectors:
-
Olefin Cross-Metathesis: Utilizing Ruthenium-based Grubbs catalysts, the allyl group can be cross-coupled with other terminal alkenes to rapidly build complex, fluorinated aliphatic chains.
-
Radiopharmaceutical Precursors: Fluorinated amines are heavily utilized in the synthesis of Positron Emission Tomography (PET) tracers. Derivatives of 3,3,3-trifluoropropylamine have been successfully radiolabeled with
F to create markers for the detection of tumor hypoxia [3]. -
Peptidomimetic Scaffolds: The secondary amine can be readily acylated to form stable amides, integrating the trifluoropropyl motif directly into peptide backbones to increase proteolytic stability.
References
-
Title: Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization | ACS Omega Source: acs.org URL: [Link]
-
Title: Synthesis of[18F]-labeled EF3[2-(2-nitroimidazol-1-yl)-N-(3,3,3-trifluoropropyl)-acetamide], a marker for PET detection of hypoxia - PubMed Source: nih.gov URL: [Link]
3,3,3-trifluoro-N-(prop-2-en-1-yl)propan-1-amine molecular weight
Technical Monograph: 3,3,3-Trifluoro-N-(prop-2-en-1-yl)propan-1-amine
Part 1: Executive Summary & Core Identity
Compound Identity:
-
IUPAC Name: 3,3,3-trifluoro-N-(prop-2-en-1-yl)propan-1-amine[1][2]
-
Molecular Formula:
[1][2] -
Molecular Weight: 153.15 g/mol [2]
Abstract: In the landscape of modern medicinal chemistry, 3,3,3-trifluoro-N-(prop-2-en-1-yl)propan-1-amine represents a high-value "bifunctional" building block. It bridges two critical design paradigms: fluorine incorporation for metabolic stability and lipophilicity modulation, and allyl-functionalization for late-stage diversification (e.g., via olefin metathesis or thiol-ene "click" chemistry).[1][2] This guide outlines the physicochemical profile, validated synthesis protocols, and strategic applications of this intermediate in drug discovery.[2]
Part 2: Physicochemical Profile
The following data consolidates calculated and predicted properties essential for experimental planning.
| Property | Value | Rationale/Context |
| Molecular Weight | 153.15 g/mol | Exact Mass: 153.0765 |
| Physical State | Liquid (Predicted) | Based on MW and lack of extensive H-bonding network.[1][2] |
| Boiling Point | ~115–125 °C | Estimated; significantly lower than non-fluorinated analogs due to lower polarizability of C-F bonds.[1][2] |
| pKa (Conjugate Acid) | ~8.4 – 8.7 | The electron-withdrawing |
| LogP (Predicted) | 1.6 – 1.9 | Fluorination increases lipophilicity relative to the propyl analog, improving membrane permeability.[1][2] |
| H-Bond Donors | 1 | Secondary amine (NH).[1][2] |
| H-Bond Acceptors | 4 | Nitrogen lone pair + 3 Fluorine atoms.[1][2] |
Part 3: Validated Synthesis Protocols
Two primary routes are recommended for the synthesis of this molecule. Route A is preferred for laboratory-scale preparation due to the availability of starting materials.[2]
Route A: Nucleophilic Substitution (Direct Alkylation)
Targeting the mono-alkylation of 3,3,3-trifluoropropylamine.[1]
Reagents:
-
Substrate: 3,3,3-Trifluoropropylamine (CAS: 460-39-9) [1][1][2][3][4]
-
Base: Potassium Carbonate (
) or Diisopropylethylamine (DIPEA)[1][2] -
Solvent: Acetonitrile (
)
Protocol:
-
Setup: In a flame-dried round-bottom flask, dissolve 3,3,3-trifluoropropylamine (1.0 equiv, e.g., 10 mmol) in anhydrous acetonitrile (0.2 M).
-
Base Addition: Add
(1.5 equiv) and cool the mixture to 0°C. -
Alkylation: Add allyl bromide (0.9 equiv) dropwise over 30 minutes. Note: Using a slight deficit of the alkylating agent minimizes the formation of the N,N-diallyl byproduct.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin) or LC-MS.[1][2]
-
Workup: Filter off solids. Concentrate the filtrate. Redissolve in DCM, wash with water and brine.[2] Dry over
.[1][2] -
Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient). The secondary amine typically elutes after the tertiary byproduct.[2]
Route B: Reductive Amination
Preferred for avoiding over-alkylation.[1][2]
Reagents:
-
Reductant: Sodium Triacetoxyborohydride (
)
Protocol:
-
Mix trifluoropropanal (1.0 equiv) and allylamine (1.1 equiv) in DCE (Dichloroethane).
-
Stir for 1 hour to form the imine intermediate.
-
Add
(1.5 equiv) and stir at RT for 12 hours. -
Quench with saturated
and extract with DCM.[1][2]
Part 4: Strategic Utility & Mechanism
This molecule serves as a "linchpin" in diversity-oriented synthesis.[1][2] The diagram below illustrates its role in accessing complex scaffolds.
Figure 1: Divergent synthesis pathways utilizing the N-allyl and secondary amine handles.
Key Applications:
-
Metabolic Blocking: The trifluoropropyl group acts as a "metabolic sink," preventing oxidative deamination at the
-position relative to the nitrogen, a common clearance pathway for propyl amines [3].[2] -
Bioisosterism: The
group mimics the volume of an isopropyl group but with inverted electronics, often improving potency against targets with hydrophobic pockets lined by electron-rich residues.[1][2] -
Fragment-Based Drug Discovery (FBDD): The molecule serves as a high-Fsp3 fragment with a "handle" (allyl) for rapid library generation.[1][2]
Part 5: Safety & Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), Serious eye irritation (H319).[1][2]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines can absorb
from air to form carbamates.[1][2] -
Compatibility: Incompatible with strong oxidizing agents and acid chlorides (unless intended for reaction).[1][2]
References
-
PubChem. (2025).[1][2] 3,3,3-Trifluoropropylamine (Compound Summary).[1][2][3] National Library of Medicine.[2] Available at: [Link][1][2]
-
Hagmann, W. K. (2008).[1][2] The Many Roles for Fluorine in Medicinal Chemistry.[1][2][5][6][7] Journal of Medicinal Chemistry, 51(15), 4359–4369.[1][2] Available at: [Link][1][2]
Sources
- 1. 3,3,3-Trifluoropropylamine | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Allyl bromide - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New preparation and synthetic reactions of 3,3,3-trifluoropropynyllithium, -borate and -stannane: facile synthesis of trifluoromethylated allenes, arylacetylenes and enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties & Synthetic Utility of N-Allyl Trifluorinated Secondary Amines
The following technical guide details the physical properties, synthesis, and application logic of N-allyl trifluorinated secondary amines.
Executive Summary
N-allyl trifluorinated secondary amines represent a specialized class of pharmacophores where the metabolic stability of the trifluoromethyl (
This guide analyzes two distinct subclasses:
-
Aliphatic: N-allyl-2,2,2-trifluoroethylamine (and derivatives).
-
Aromatic: N-allyl-3-(trifluoromethyl)aniline (and derivatives).[1]
Key Insight: The introduction of the
Molecular Architecture & Electronic Effects
Understanding the physical properties requires dissecting the electronic environment of the nitrogen atom.
The Fluorine Inductive Effect (-I)
The trifluoromethyl group is a powerful electron-withdrawing group (EWG). In 2,2,2-trifluoroethyl systems, the
-
Consequence: The electron density on the nitrogen lone pair is pulled toward the
group. -
Result: The availability of the lone pair for protonation decreases, leading to a sharp drop in basicity.
The Allyl Group Effect
The allyl group (
-
Synergy: When combined with a trifluoroethyl group, the nitrogen atom becomes electron-deficient.
-
Reactivity: While nucleophilicity is reduced, these amines remain active enough for N-alkylation or acylation under forcing conditions, yet resistant to oxidation.
Physicochemical Profile
The following data consolidates experimental and predicted values for key representatives of this class.
Table 1: Comparative Physical Properties[2]
| Property | Ethylamine (Reference) | 2,2,2-Trifluoroethylamine (Primary Baseline) | N-Allyl-2,2,2-trifluoroethylamine (Aliphatic Target) | N-Allyl-3-(trifluoromethyl)aniline (Aromatic Target) |
| CAS Number | 75-04-7 | 753-90-2 | 1197728-57-6 (HCl salt) | 61219-93-0 |
| Molecular Weight | 45.08 | 99.06 | 139.12 | 201.19 |
| Physical State | Gas/Liquid (BP 16°C) | Liquid | Liquid | Oil / Low-melt Solid |
| Boiling Point | 16.6 °C | 36–37 °C | ~85–95 °C (Est.) | >200 °C |
| Basicity ( | 10.8 | 5.7 | 4.8 – 5.2 (Est.) | 3.5 – 4.0 |
| Lipophilicity (LogP) | -0.13 | 0.5 | 1.4 – 1.6 | 3.5 – 3.8 |
| Density (g/mL) | 0.68 | 1.26 | ~1.15 | ~1.25 |
| Physiological State | >99% Protonated | Mixed Species | >99% Neutral | 100% Neutral |
Note on
: Theof ~5.0 for the aliphatic secondary amine is a "sweet spot" for CNS drugs. It avoids lysosomal trapping (which occurs with high bases) while maintaining sufficient polarity for solubility.
Synthesis & Experimental Protocols
Reliable synthesis of these amines requires overcoming the reduced nucleophilicity of the fluorinated nitrogen.
Method A: Direct N-Alkylation (Nucleophilic Substitution)
This is the standard approach for aromatic systems and robust aliphatic systems.
Protocol:
-
Reagents: 3-(Trifluoromethyl)aniline (1.0 equiv), Allyl Bromide (1.2 equiv),
(1.5 equiv).[1] -
Solvent: Anhydrous DMF or Acetonitrile.
-
Procedure:
Method B: Reductive Amination (Preferred for Aliphatic)
Direct alkylation of 2,2,2-trifluoroethylamine can be messy due to volatility. Reductive amination is more controlled.
Protocol:
-
Reagents: 2,2,2-Trifluoroethylamine (1.0 equiv), Acrolein (or Allyl bromide precursor equivalent),
or . -
Condition: In situ formation of imine followed by reduction.
-
Note: Because 2,2,2-trifluoroethylamine is a weak nucleophile, acid catalysis (
) is often required to facilitate imine formation.
Synthesis Workflow Diagram
Caption: Synthesis pathways comparing Reductive Amination (Aliphatic) vs Direct Alkylation (Aromatic) to minimize byproducts.
Characterization & Handling
NMR Spectroscopy
-
NMR: This is the most diagnostic tool.
-
Signal: A triplet at approximately -72 ppm (relative to
). -
Coupling: The triplet arises from coupling to the adjacent methylene protons (
).
-
-
H NMR:
-
Allyl Vinyl: Multiplet at 5.8 ppm.
-
Allyl Terminal: Doublet of doublets at 5.1–5.3 ppm.
- : Quartet (due to F coupling) shifted downfield (~3.2–3.5 ppm) compared to standard ethyl groups.
-
Stability & Volatility
-
Volatility: The aliphatic derivative (N-Allyl-2,2,2-TFEA) is moderately volatile. It should be stored as a hydrochloride salt (solid) for long-term stability.
-
Storage: Store at 2–8°C. The free base can absorb
from the air (forming carbamates) due to the amine functionality, though less readily than non-fluorinated amines.
References
-
BenchChem. (2025).[1] In-Depth Technical Guide: Synthesis and Characterization of N-Allyl-3-(trifluoromethyl)aniline. BenchChem Technical Resources. Link
-
PubChem. (2025).[2][3] Compound Summary: 2,2,2-Trifluoroethylamine (CID 9773).[2] National Library of Medicine.[2] Link
-
Sigma-Aldrich. (2025). Product Specification: (prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine hydrochloride.[4] Merck KGaA. Link
-
Hagmann, W. K. (2008).[5] The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link
-
ChemicalBook. (2025). 2,2,2-Trifluoroethylamine Properties and Synthesis. ChemicalBook Database. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride | C5H11ClF3N | CID 42919627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine hydrochloride | 1197728-57-6 [sigmaaldrich.com]
- 5. 2,2,2-Trifluoroethylamine 99.5 753-90-2 [sigmaaldrich.com]
CAS number for (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine
An In-Depth Technical Guide to (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine: Synthesis, Properties, and Potential Applications
Introduction
This technical guide provides a comprehensive overview of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine, a fluorinated secondary amine of interest to researchers in medicinal chemistry, agrochemicals, and materials science. It is important to note that as of the writing of this guide, a specific CAS number for this compound has not been found in publicly accessible databases, suggesting it may be a novel or less-common chemical entity. The strategic combination of a reactive allyl group and a trifluoropropyl moiety makes this molecule a valuable, albeit under-explored, building block. The trifluoromethyl group is a well-established bioisostere for improving metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The allyl group provides a versatile functional handle for a wide array of chemical transformations, including polymerization, cross-coupling reactions, and the synthesis of complex heterocyclic systems.
This guide will detail a proposed synthetic route for (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine, including a step-by-step experimental protocol, purification strategies, and methods for characterization. Furthermore, we will present predicted physicochemical properties, discuss potential applications based on the known reactivity of its constituent functional groups, and provide essential safety and handling information derived from analogous compounds.
Proposed Synthesis and Experimental Protocol
The most direct and logical approach to synthesizing (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine is through the nucleophilic substitution (N-alkylation) of 3,3,3-trifluoropropylamine with an allyl halide, such as allyl bromide. This method is a well-established and straightforward procedure for the formation of N-C bonds.[2]
Reaction Scheme
Caption: Proposed synthesis of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine via N-alkylation.
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3,3-trifluoropropylamine (1.0 equivalent).
-
Dissolve the amine in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a mild inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents). The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity.
-
-
Addition of Alkylating Agent:
-
Slowly add allyl bromide (1.0-1.2 equivalents) to the reaction mixture at room temperature with vigorous stirring. A slight excess of the alkylating agent can help drive the reaction to completion.
-
-
Reaction Conditions:
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base.
-
Transfer the filtrate to a separatory funnel and dilute with water and a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Separate the organic layer, and wash it sequentially with water and brine to remove any remaining base and solvent.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel. Given the basic nature of the amine product, which can lead to tailing on acidic silica gel, it is advisable to use a mobile phase containing a small amount of a volatile base, such as triethylamine (0.1-1%), to improve separation.[3]
-
-
Characterization:
-
The structure and purity of the final product should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) spectroscopy: To identify the characteristic functional groups.
-
-
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine. These values are estimates based on the properties of its precursors and related compounds.
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C₆H₁₀F₃N | - |
| Molecular Weight | 153.15 g/mol | - |
| Boiling Point | ~120-140 °C | Extrapolated from similar amines |
| Density | ~1.0-1.1 g/mL | Based on fluorinated amines |
| Appearance | Colorless to pale yellow liquid | Typical for secondary amines |
Potential Applications and Research Directions
The unique combination of the allyl and trifluoropropyl groups in (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine opens up numerous possibilities for its application in various fields:
-
Pharmaceuticals: The trifluoromethyl group can enhance the pharmacological profile of a drug molecule. This compound could serve as a key intermediate for the synthesis of novel bioactive compounds, where the allyl group can be further functionalized to introduce additional complexity and pharmacophores.[4]
-
Agrochemicals: Many modern herbicides and pesticides contain fluorinated moieties to improve their efficacy and metabolic stability.[1] This amine could be a valuable building block for the development of new agrochemicals.
-
Materials Science: The allyl group allows for polymerization, making this compound a potential monomer for the synthesis of fluorinated polymers. Such polymers could exhibit interesting properties, such as low surface energy, high thermal stability, and chemical resistance.[5]
Safety and Handling
As (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine is a potentially novel compound, a comprehensive safety profile is not available. Therefore, it is imperative to handle this chemical with extreme caution, treating it as a potentially hazardous substance. The following safety precautions are based on the known hazards of its precursors, 3,3,3-trifluoropropylamine and allylamine.
-
General Precautions:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation, ingestion, and skin contact.
-
-
Specific Hazards (Inferred):
-
Toxicity: 3,3,3-Trifluoropropylamine is classified as acutely toxic if swallowed and causes severe skin burns and eye damage.[6] Allylamine is also toxic by inhalation, ingestion, and skin absorption. It is reasonable to assume that the target compound will share some of these hazardous properties.
-
Flammability: Many low-molecular-weight amines are flammable. Keep away from open flames and sources of ignition.
-
Corrosivity: The amine functionality can be corrosive.
-
-
First Aid Measures:
-
In case of skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
Conclusion
(Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine represents a promising yet underexplored chemical entity with significant potential in various scientific disciplines. While a designated CAS number is not currently available, this guide provides a robust framework for its synthesis, purification, and characterization. The predicted properties and potential applications, combined with the critical safety and handling information, should empower researchers to explore the utility of this versatile fluorinated amine in their respective fields. As with any novel compound, all experimental work should be conducted with the utmost care and adherence to safety protocols.
References
-
ScienceDirect. Synthesis of isomeric (3,3,3-trifluoropropyl)anilines. [Link]
-
PubChem. 3,3,3-Trifluoropropylamine. [Link]
-
CP Lab Safety. N-allyl-N-isopropylamine, min 97%, 1 gram. [Link]
-
Wikipedia. Allylamine. [Link]
-
PMC. Nickel-catalyzed alkyl-arylation of 3,3,3-trifluoropropene. [Link]
- Google Patents. Synthesis of 3,3,3-trifluoropropyne.
-
MDPI. Synthesis and Applications of Selected Fluorine-Containing Fluorophores. [Link]
-
Ataman Kimya. ALLYLAMINE. [Link]
-
MDPI. Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. [Link]
Sources
Solubility Profile and Solvent Selection Strategy for (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine (also known as N-allyl-3,3,3-trifluoropropylamine).[1] Targeted at researchers in medicinal chemistry and process development, this document synthesizes physicochemical principles with practical solvent selection strategies.[2]
While specific experimental solubility data for this exact secondary amine is often proprietary, its behavior can be rigorously predicted and managed by analyzing its structural components: the electron-withdrawing trifluoropropyl group, the reactive allyl moiety, and the basic secondary amine center. This guide outlines the theoretical solubility landscape, provides a robust experimental protocol for precise determination, and details solvent compatibility for synthesis and purification.
Part 1: Physicochemical Characterization & Solubility Prediction[1]
To understand the solubility behavior of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine, we must first deconstruct its molecular architecture.[1]
Structural Analysis
The molecule (
-
The Amine Core (
): A secondary amine capable of hydrogen bond acceptance and weak donation.[2] It provides a basic center ( estimated ~8.5–9.0), making solubility pH-dependent. -
The Fluoroalkyl Tail (
): The trifluoromethyl group is highly electronegative and lipophilic.[2] It lowers the basicity of the amine via the inductive effect ( ) compared to a propyl chain and increases solubility in fluorinated or halogenated solvents. -
The Allyl Group (
): A lipophilic hydrocarbon chain with a -system.[1][2] It enhances solubility in non-polar organic solvents and provides a handle for - interactions in aromatic solvents.[2]
Predicted Solubility Parameters
Based on Group Contribution Methods (e.g., molecular modeling of analogous fluorinated amines), the following physicochemical properties drive its solubility profile:
| Property | Predicted Value | Implication for Solubility |
| LogP (Octanol/Water) | ~1.8 – 2.2 | Moderately lipophilic.[1][2] Prefers organic phase over aqueous phase at neutral pH.[2] |
| ~8.7 | Lower than typical dialkylamines (~11) due to electron-withdrawing | |
| Hydrogen Bonding | Donor: 1, Acceptor: 3 | Good solubility in alcohols and ethers; limited solubility in pure hydrocarbons without co-solvents.[2] |
Part 2: Solubility Landscape by Solvent Class[1]
The following section details the interaction of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine with major solvent classes, categorized by utility in research and development.
Chlorinated Solvents (High Solubility)
-
Solvents: Dichloromethane (DCM), Chloroform (
), 1,2-Dichloroethane.[1] -
Mechanism: The polarized C-Cl bonds interact favorably with the amine's dipole and the polar C-F bonds.[1][2]
-
Utility: Ideal for extraction from aqueous basic layers and for reactions involving acylation or alkylation.[1][2]
-
Rating:
(Excellent)
Alcohols (High Solubility)
-
Mechanism: Strong hydrogen bonding between the solvent hydroxyl group and the amine nitrogen.[2] The fluorinated tail is sufficiently short to not disrupt solvation.[2]
-
Utility: Preferred for nucleophilic substitution reactions and crystallization (often as a co-solvent).[2]
-
Rating:
(Excellent)
Ethers and Polar Aprotics (Moderate to High Solubility)
-
Solvents: Tetrahydrofuran (THF), Diethyl Ether (
), Ethyl Acetate, DMF, DMSO.[1] -
Mechanism: Dipole-dipole interactions dominate.[1][2] THF is particularly effective due to its ability to solvate the amine without competing for protons.[2]
-
Utility: Standard solvents for synthesis (e.g., reductive amination).[1][2]
-
Rating:
(Good)
Hydrocarbons (Moderate Solubility)
-
Mechanism: Van der Waals forces.[1][2] The polar amine and trifluoromethyl groups reduce solubility compared to non-fluorinated analogues (e.g., diallylamine).
-
Utility: Used for trituration or as an anti-solvent to precipitate amine salts (e.g., hydrochloride salts).[1][2]
-
Rating:
(Moderate - Temperature Dependent)
Water (pH Dependent)
-
Neutral pH: Low solubility (< 10 mg/mL predicted).[2] The hydrophobic fluoro/allyl chains dominate.[2]
-
Acidic pH (pH < 7): High solubility.[2] Protonation forms the ammonium salt
, which is highly water-soluble. -
Utility: Critical for work-up procedures (acid/base extraction).[1][2]
Part 3: Strategic Solvent Selection (Visualization)
The following decision tree assists researchers in selecting the optimal solvent based on the operational objective.
Figure 1: Solvent selection decision tree for (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine based on process requirements.
Part 4: Experimental Protocol for Solubility Determination
Since exact literature values may vary by batch purity, the following Self-Validating Protocol is recommended to determine the thermodynamic solubility limit (
The "Shake-Flask" Method (Standardized)[1]
Objective: Determine the saturation concentration (
Materials:
-
Analyte: (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine (>98% purity).[1]
-
Solvent: HPLC grade (DCM, MeOH, Hexane, etc.).[2]
-
Equipment: Temperature-controlled orbital shaker, 0.22 µm PTFE syringe filters, HPLC-UV or GC-FID.[1][2]
Workflow:
-
Supersaturation: Add the liquid amine dropwise to 2.0 mL of solvent in a glass vial until a distinct, persistent second phase (droplets or turbidity) is observed. Add 10% excess.
-
Equilibration: Cap the vial and agitate in the orbital shaker at 25°C ± 0.1°C for 24 hours.
-
Validation Check: If the second phase disappears, add more amine until it persists.[2]
-
-
Phase Separation: Allow the sample to stand for 1 hour to let phases settle.
-
Sampling: Carefully withdraw the supernatant (solvent phase) using a glass syringe.[2]
-
Filtration: Filter through a 0.22 µm PTFE filter (pre-saturated with solvent) to remove micro-droplets of undissolved amine.[2]
-
Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC (Reverse Phase C18) or GC-FID. Compare against a 5-point calibration curve.
Figure 2: Step-by-step experimental workflow for determining thermodynamic solubility.
Part 5: Safety & Handling of Fluorinated Amines
Working with (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine requires specific safety protocols due to the unique hazards of fluorinated amines.[1]
-
Corrosivity: Like most secondary amines, this compound is likely corrosive to skin and mucous membranes.[1][2]
-
Volatility: The allyl and fluoroalkyl groups suggest moderate volatility.[2] All solubility experiments must be conducted in a chemical fume hood .
-
Incompatibility: Avoid contact with strong oxidizing agents (reacts with allyl group) and acid chlorides (violent exotherm).[2]
-
Fluorine Specifics: In case of thermal decomposition (e.g., during GC analysis if inlet temp is too high), toxic HF gas may be generated.[2] Ensure GC liners are deactivated and waste is segregated into halogenated waste streams.
References
-
PubChem. (2025).[2][3] 3,3,3-Trifluoropropylamine Compound Summary. National Center for Biotechnology Information.[2] Available at: [Link]
-
Lipinski, C. A., et al. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Available at: [Link]
-
Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1][2] (Mechanistic insight into C-F bond polarity and solubility). Available at: [Link]
-
EPA CompTox. (2025).[2] Chemical Dashboard: Fluorinated Amine Analogues. US Environmental Protection Agency.[2] Available at: [Link]
Sources
Modulating Amine Basicity: A Technical Guide to the pKa of Secondary Amines Bearing Trifluoropropyl Groups
Executive Summary
In modern drug discovery and medicinal chemistry, the precise modulation of an amine's basicity (
Mechanistic Insights: The Inductive Effect of the Trifluoropropyl Group
The basicity of a secondary amine is governed by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Alkyl groups are weakly electron-donating, which typically pushes the
However, introducing a trifluoromethyl (
Because the inductive effect attenuates with distance, the
Logical relationship between γ-fluorination, inductive effects, and pharmacokinetic optimization.
Quantitative Data: pKa Shifts in Secondary Amines
To understand the magnitude of this effect, we must compare baseline alkyl amines with their fluorinated counterparts. The [2] establishes the experimental
The table below summarizes the quantitative impact of the trifluoropropyl group on amine basicity. Note that each successive addition of a trifluoropropyl group drops the
| Compound Name | Structure Type | Experimental / Predicted | |
| Propylamine | Primary (Alkyl) | 10.7 | Reference |
| 3,3,3-Trifluoropropylamine | Primary (Fluoroalkyl) | 8.7 | -2.0 |
| Dipropylamine | Secondary (Alkyl) | 11.0 | Reference |
| N-Methyl-3,3,3-trifluoropropylamine | Secondary (Fluoroalkyl) | ~8.9 | -1.8 |
| N-Propyl-3,3,3-trifluoropropylamine | Secondary (Fluoroalkyl) | ~9.0 | -2.0 |
| Bis(3,3,3-trifluoropropyl)amine | Secondary (Bis-Fluoroalkyl) | ~7.1 | -3.9 |
Data Synthesis Note: Values for secondary fluoroalkyl amines are derived from the established
Experimental Methodology: NMR-Driven pKa Determination
While potentiometric titration is the traditional gold standard for
To circumvent this, we employ
Step-by-Step Protocol (Self-Validating System)
Objective: Determine the macroscopic
Phase 1: System Validation (Crucial for Trustworthiness)
-
Prepare Reference Standard: Dissolve 2 mM of 3,3,3-trifluoropropylamine (known
) in a 100 mM universal buffer (e.g., Britton-Robinson buffer) containing 10% for NMR locking. -
Execute Titration: Adjust the pH from 2.0 to 12.0 in 0.5 pH unit increments using 0.1 M
or . Record the NMR spectrum at each step. -
Data Validation: Plot the
chemical shift vs. pH and fit to the Henderson-Hasselbalch equation. Causality Check: If the calculated deviates from 8.7 by more than units, recalibrate the pH electrode and verify the ionic strength of the buffer before proceeding to the unknown sample.
Phase 2: Unknown Sample Analysis
-
Sample Preparation: Dissolve the target secondary amine (e.g., N-methyl-3,3,3-trifluoropropylamine) at a concentration of 1-2 mM in the validated buffer system.
-
pH Adjustment & Acquisition:
-
Measure the initial pH using a calibrated micro-pH electrode directly in the NMR tube.
-
Acquire the
NMR spectrum (typically 16-32 scans are sufficient due to the 3 equivalent fluorine atoms). -
Iteratively adjust the pH using micro-aliquots of
or , ensuring thorough mixing. Record the pH and the corresponding spectrum.
-
-
Data Extraction: Extract the chemical shift (
) of the singlet at each pH point. The shift will move upfield or downfield depending on the shielding effect of the deprotonated nitrogen lone pair. -
Non-Linear Regression: Fit the paired data (pH vs.
) to the following equation to extract the :
Step-by-step workflow for determining the pKa of fluorinated amines using 19F NMR spectroscopy.
Conclusion & Pharmacokinetic Implications
The strategic incorporation of a 3,3,3-trifluoropropyl group into a secondary amine framework is a highly effective tool for drug development professionals. By depressing the
References
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]
-
3,3,3-Trifluoropropylamine | C3H6F3N | CID 10001 (IUPAC Digitized pKa Dataset) Source: PubChem - National Library of Medicine URL:[Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents Source: Chair of Analytical Chemistry, University of Tartu URL:[Link]
Safety & Handling Whitepaper: N-allyl-3,3,3-trifluoropropylamine in Preclinical Drug Development
Executive Summary & Chemical Identity
In preclinical drug development, fluorinated aliphatic amines are highly valued for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. N-allyl-3,3,3-trifluoropropylamine (C₆H₁₀F₃N) is a specialized secondary amine that combines a highly reactive allyl moiety with a strongly electron-withdrawing 3,3,3-trifluoropropyl group.
Unlike standard Safety Data Sheets (SDS) that provide generalized hazard codes, this whitepaper deconstructs the causality behind the chemical hazards of N-allyl-3,3,3-trifluoropropylamine. By understanding the interplay between its structural components, researchers can implement self-validating safety protocols that go beyond basic compliance.
Table 1: Physicochemical & Hazard Profile
Note: Hazard data is synthesized from the well-documented profiles of its constituent substructures: 3,3,3-trifluoropropylamine [1] and allylamine [2].
| Property / Hazard | Value / Description | Mechanistic Causality |
| Molecular Formula | C₆H₁₀F₃N | Secondary fluorinated allylamine. |
| Physical State | Volatile Liquid | Low molecular weight and reduced hydrogen bonding (due to fluorine) drive high vapor pressure. |
| GHS Classification | Flam. Liq. 2, Acute Tox. 3, Skin Corr. 1B | Synergistic hazards: Flammability from the allyl group; corrosivity from the amine; systemic toxicity enhanced by the CF₃ group. |
| Signal Word | DANGER | Requires strict engineering controls and specialized PPE. |
Mechanistic Toxicology & Reactivity Profile
To handle N-allyl-3,3,3-trifluoropropylamine safely, one must understand why it is toxic. The hazard profile is not merely additive; it is synergistic, driven by two distinct structural features.
The Fluorine Effect: Altered pKa and Enhanced Permeability
The introduction of the highly electronegative trifluoromethyl (CF₃) group exerts a strong electron-withdrawing inductive effect (-I) across the alkyl chain. This pulls electron density away from the nitrogen atom, significantly lowering the pKa of the secondary amine compared to a non-fluorinated analog [3].
The Consequence: At physiological pH (7.4), a lower pKa means a higher fraction of the amine exists in its unprotonated (free-base) form. This drastically increases the molecule's lipophilicity and passive diffusion across lipid bilayers, including the blood-brain barrier (BBB) and dermal layers. If splashed on the skin, the compound penetrates rapidly, carrying the toxic allyl payload directly into systemic circulation.
The Allyl Hazard: CYP450-Mediated Toxification
While fluorination often increases metabolic stability by blocking cytochrome P450 (CYP) oxidation sites[4], the allyl group remains highly vulnerable. Once absorbed, the allyl moiety is susceptible to rapid epoxidation by hepatic enzymes (such as CYP2E1). This creates a highly reactive, electrophilic allylic epoxide. If cellular glutathione (GSH) is depleted, these electrophiles covalently bind to nucleophilic residues on proteins and DNA, leading to severe hepatotoxicity and potential genotoxicity.
Figure 1: CYP450-mediated metabolic activation of the allyl moiety leading to cellular toxicity.
Advanced Handling & Self-Validating Safety Protocols
Standard laboratory PPE (e.g., standard nitrile gloves) is fundamentally insufficient for this compound. Low-molecular-weight allylamines rapidly permeate standard nitrile [2]. Therefore, butyl rubber or multi-layer laminate gloves (e.g., Silver Shield) are mandatory.
To ensure absolute safety, researchers must utilize a self-validating workflow . A self-validating system is one where the failure of one step prevents the execution of the next, or where the completion of a step inherently proves its success.
Protocol: Inert-Atmosphere Dispensing and Quenching
Objective: Transfer N-allyl-3,3,3-trifluoropropylamine without exposing the operator to volatile corrosive vapors or compromising the reagent via atmospheric oxidation.
-
Engineering Control Validation:
-
Action: Activate the fume hood and use a handheld anemometer to verify a face velocity of >100 feet per minute (fpm).
-
Causality: The high vapor pressure of the compound means any disruption in airflow will result in immediate inhalation exposure.
-
-
PPE Verification:
-
Action: Don butyl rubber gloves over standard nitrile inner gloves.
-
Causality: Butyl rubber provides the necessary chemical resistance against fluorinated amines, while the inner nitrile glove provides a sterile barrier and secondary protection during doffing.
-
-
Schlenk Line Dispensing:
-
Action: Purge the reagent bottle with ultra-high purity Nitrogen (N₂). Use a gas-tight, PTFE-tipped syringe to extract the required volume under positive N₂ pressure.
-
Causality: The allyl group is prone to radical-initiated auto-oxidation. Excluding oxygen prevents the formation of explosive peroxides and maintains reagent integrity.
-
-
Reaction Quenching:
-
Action: Post-reaction, quench any residual unreacted amine by slowly adding 1M HCl while the reaction vessel is submerged in an ice bath.
-
Causality: The exothermic protonation of the amine generates heat. The ice bath controls the exotherm, preventing the volatilization of unquenched free-base amine.
-
-
Self-Validation (The Closed-Loop Check):
-
Action: Test the pH of the aqueous waste layer using pH paper. The pH must be < 3.
-
Causality: A pH below 3 guarantees that 100% of the amine has been converted to its non-volatile, water-soluble hydrochloride salt, rendering the waste safe for transport and disposal.
-
Figure 2: Self-validating workflow for the safe dispensing and quenching of volatile fluorinated amines.
Emergency Response & Decontamination
In the event of a spill or exposure, the unique properties of N-allyl-3,3,3-trifluoropropylamine dictate specific emergency responses:
-
Spill Mitigation: Do NOT use water to flush a raw spill. Because the compound is highly flammable and has a density lower than water, adding water can spread the flammable liquid and increase the surface area for vaporization. Use a commercial amphoteric spill absorbent or dry sand to smother the spill. Once absorbed, neutralize the solid mixture with a dilute acidic solution (e.g., citric acid or dilute HCl) to lock the amine as a non-volatile salt before sweeping it into a sealed hazardous waste container.
-
Dermal Exposure: Due to the enhanced membrane permeability caused by the CF₃ group, systemic absorption begins within seconds. Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes. Do not apply neutralizing acids directly to the skin, as the exothermic neutralization reaction will cause severe thermal burns on top of the chemical corrosion. Seek immediate medical attention, providing the physician with the mechanistic toxicology data (Section 2) to monitor for hepatic distress.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10001, 3,3,3-Trifluoropropylamine" PubChem, [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7853, Allylamine" PubChem, [Link].
-
Taylor, S. D., et al. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 23, no. 6, 2008, pp. 1052-1055. [Link].
-
Palkowitz, M. D., et al. "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv, 2023. [Link].
Literature review on 3,3,3-trifluoropropylamine derivatives
Technical Guide: 3,3,3-Trifluoropropylamine Derivatives in Drug Discovery
Part 1: Executive Summary
3,3,3-Trifluoropropylamine (TFPA) and its derivatives represent a critical "fluorine-scan" motif in modern medicinal chemistry. Unlike the ubiquitous trifluoromethylphenyl group (Ar-CF₃), the aliphatic 3,3,3-trifluoropropyl moiety (
This guide details the strategic application of TFPA derivatives to modulate pKₐ , block metabolic soft spots , and tune lipophilicity without significantly altering ligand volume. It serves as a blueprint for incorporating this moiety into lead optimization campaigns.
Part 2: Chemical Foundation & Physicochemical Properties[1][2]
The introduction of the terminal trifluoromethyl group exerts a strong electron-withdrawing effect (inductive effect,
Comparative Properties Table
| Property | n-Propylamine ( | 3,3,3-Trifluoropropylamine ( | Impact on Drug Design |
| pKₐ (Conjugate Acid) | ~10.7 | 8.7 | Reduced basicity improves membrane permeability and reduces lysosomal trapping (phospholipidosis risk). |
| LogP (Lipophilicity) | 0.55 | 0.80 | Slight increase in lipophilicity; the C-F bond is hydrophobic but the dipole moment adds polarity. |
| Dipole Moment | Low | High | The strong C-F dipoles can engage in specific electrostatic interactions with protein targets (e.g., backbone amides). |
| Metabolic Stability | Low (prone to | High | The C-F bond strength (approx. 116 kcal/mol) renders the terminal position metabolically inert. |
| Van der Waals Volume | ~65 ų | ~78 ų | The |
Part 3: Medicinal Chemistry Logic (The "Why")
Metabolic Blocking (The "Fluorine Wall")
In aliphatic chains, the terminal methyl group is a frequent site of metabolic attack by Cytochrome P450 enzymes (specifically CYP450
-
Mechanism: Replacing
with blocks this pathway because the C-F bond is too strong for the CYP450 heme-iron oxo species to abstract a hydrogen or insert oxygen. -
Result: This extends the half-life (
) and reduces clearance ( ) of the parent compound.
pKₐ Modulation
Many CNS drugs fail due to high basicity (pKₐ > 10), leading to poor blood-brain barrier (BBB) penetration or high P-gp efflux.
-
Mechanism: The strong electron-withdrawing nature of the
group pulls electron density away from the nitrogen atom through the two-carbon chain ( -inductive effect). -
Result: Lowering the pKₐ to the physiological range (7.0–9.0) increases the fraction of neutral species at pH 7.4, enhancing passive diffusion.
Bioisosterism Case Study: Cangrelor
-
Drug: Cangrelor (Kengreal), an intravenous P2Y12 platelet inhibitor.
-
Application: The molecule features a 2-[(3,3,3-trifluoropropyl)thio] moiety attached to the adenine core.[1]
-
Function: This group replaces a standard alkyl chain, providing metabolic stability against S-dealkylation while maintaining the hydrophobic bulk necessary for the receptor pocket.
Part 4: Synthetic Pathways (The "How")
The synthesis of TFPA derivatives generally follows three main strategic disconnections.
Visualization: Synthetic Strategy Tree
Caption: Primary synthetic disconnections for accessing N-functionalized 3,3,3-trifluoropropylamine derivatives.
Part 5: Detailed Experimental Protocol
Protocol: Reductive Amination of 3,3,3-Trifluoropropanal This is the industry-standard method for introducing the TFPA moiety into a complex core (Secondary Amine Formation).
Safety Note: 3,3,3-Trifluoropropanal is volatile and exists in equilibrium with its hydrate. Handle in a fume hood.
Reagents:
-
Amine Substrate (Core): 1.0 equiv (e.g., an aniline or aliphatic amine).
-
3,3,3-Trifluoropropanal: 1.5 equiv (often supplied as the hydrate or hemiacetal).
-
Sodium Triacetoxyborohydride (STAB): 2.0 equiv.
-
Acetic Acid (AcOH): 1.0–2.0 equiv (catalytic to stoichiometric).
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
Step-by-Step Methodology:
-
Imine Formation (Pre-complexation):
-
In a flame-dried round-bottom flask, dissolve the Amine Substrate (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).
-
Add 3,3,3-Trifluoropropanal (1.5 mmol).
-
Add Acetic Acid (1.5 mmol).
-
Critical Step: Stir at room temperature for 30–60 minutes. This allows the equilibrium to shift from the aldehyde hydrate to the reactive iminium species.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add Sodium Triacetoxyborohydride (STAB) (2.0 mmol) portion-wise over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–16 hours.
-
Monitoring: Check reaction progress via LC-MS. The product will show a mass shift of +96 Da (C₃H₃F₃) relative to the starting amine (accounting for the loss of H).
-
-
Workup & Purification:
-
Quench the reaction with saturated aqueous
(10 mL). Stir vigorously for 15 minutes until gas evolution ceases. -
Extract with DCM (
mL). -
Dry combined organics over
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel).
-
Eluent: Hexanes/Ethyl Acetate gradient.
-
Note: TFPA derivatives are less polar than their non-fluorinated parents; adjust gradient accordingly.
-
-
-
Characterization (Expected Signals):
-
¹H NMR: Look for the multiplet corresponding to the
-methylene protons ( ) around 2.3–2.5 ppm. -
¹⁹F NMR: Distinct triplet around
-64 to -66 ppm.
-
Part 6: Structure-Activity Relationship (SAR) Logic
When should you deploy this group? Use the following decision tree to validate the design choice.
Caption: Decision matrix for incorporating the 3,3,3-trifluoropropyl moiety during lead optimization.
References
-
Cangrelor (Kengreal)
- Title: "Discovery of Cangrelor (AR-C69931MX), a Potent, Selective, and Orally Active P2Y12 Receptor Antagonist."
- Source: Journal of Medicinal Chemistry (2009).
-
URL:[Link]
-
Fluorine in Medicinal Chemistry (General Review)
- Title: "Fluorine in Medicinal Chemistry."
- Source: Journal of Medicinal Chemistry (2008).
-
URL:[Link]
-
pKa Modulation by Fluorine
- Title: "The influence of fluorine on the pKa of amines."
- Source: ChemPhysChem (2011).
-
URL:[Link]
-
NS5B Inhibitors (Specific Application of 3,3,3-trifluoropropyl)
Sources
Methodological & Application
Synthesis of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine from 3,3,3-trifluoropropanal
Application Note: Selective Synthesis of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine via Reductive Amination
Abstract
This application note details a robust, scalable protocol for the synthesis of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine (also known as N-allyl-3,3,3-trifluoropropan-1-amine). The method utilizes a reductive amination strategy employing Sodium Triacetoxyborohydride (STAB) as the selective reducing agent.[1][2][3] This approach is chosen to minimize over-alkylation and preserve the allyl moiety, which is sensitive to non-selective hydride donors. The protocol addresses specific challenges associated with handling 3,3,3-trifluoropropanal, including its volatility and hydration equilibrium, ensuring high reproducibility for medicinal chemistry and drug development applications.
Introduction & Strategic Rationale
The 3,3,3-trifluoropropyl group is a privileged motif in medicinal chemistry. It serves as a lipophilic, metabolically stable bioisostere for propyl or ethyl groups, often improving the pharmacokinetic profile (half-life, membrane permeability) of drug candidates due to the strong electron-withdrawing nature and metabolic resistance of the
The allyl group on the nitrogen provides a versatile synthetic handle. It can undergo further functionalization (e.g., olefin metathesis, hydroboration, or palladium-catalyzed cross-coupling) or serve as a protecting group that can be removed under specific conditions.
Synthetic Challenge: Direct alkylation of allylamine with 3,3,3-trifluoropropyl halides is prone to over-alkylation (formation of tertiary amines and quaternary salts). Reductive amination is the superior pathway, but requires a reducing agent that differentiates between the intermediate imine and the aldehyde starting material, while sparing the alkene of the allyl group.
Selected Strategy:
-
Reaction: Reductive Amination.
-
Reductant: Sodium Triacetoxyborohydride (
or STAB).[1][2] -
Why STAB? Unlike Sodium Cyanoborohydride (
), STAB is non-toxic and does not require pH adjustment.[2] Unlike Sodium Borohydride ( ), STAB is less basic and reacts much faster with imines than with aldehydes, preventing the reduction of the starting aldehyde to the alcohol. It is also mild enough to leave the C=C double bond of the allyl group intact.
Retrosynthetic Analysis
The target molecule is disconnected at the C-N bond formed during the reduction of the intermediate imine.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the secondary amine.
Experimental Design & Parameters
| Parameter | Specification | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) or DCM | STAB is sparingly soluble but active in these chlorinated solvents. DCE is preferred for its slightly higher boiling point if heating is needed, though Room Temp (RT) is standard. |
| Stoichiometry | 1.0 eq Aldehyde : 1.1 eq Amine : 1.5 eq STAB | Slight excess of amine ensures complete consumption of the volatile aldehyde. Excess STAB ensures full reduction of the imine. |
| Concentration | 0.1 M - 0.2 M | Standard concentration to balance reaction rate and solubility. |
| Temperature | Initial cooling controls the exotherm of imine formation and hydride addition; reaction proceeds at RT. | |
| Time | 2 - 16 Hours | Fluorinated aldehydes are highly electrophilic, often reacting quickly, but overnight stirring ensures completion. |
| Atmosphere | Nitrogen / Argon | Moisture exclusion is critical as STAB decomposes in water and the aldehyde can hydrate. |
Detailed Protocol
Safety Warning:
-
Allylamine: Highly toxic, lachrymator, and flammable. Handle only in a well-ventilated fume hood.
-
3,3,3-Trifluoropropanal: Flammable liquid, potential irritant.[4][5][6]
-
STAB: Releases acetic acid upon reaction; generates hydrogen gas if quenched with acid/water.
Step-by-Step Procedure
-
Preparation of Reaction Vessel:
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with nitrogen and maintain an inert atmosphere throughout.
-
-
Reagent Addition (Imine Formation):
-
Add 3,3,3-trifluoropropanal (1.12 g, 10.0 mmol, 1.0 eq) to the flask.
-
Add anhydrous 1,2-Dichloroethane (DCE) (50 mL).
-
Cool the solution to 0°C using an ice bath.
-
Add Allylamine (0.63 g, 0.83 mL, 11.0 mmol, 1.1 eq) dropwise over 5 minutes.
-
Note: A slight exotherm may occur. The solution might turn slightly cloudy as water is generated (imine formation).
-
Stir at 0°C for 15–30 minutes to allow the hemiaminal/imine equilibrium to establish.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 eq) in 3-4 portions over 10 minutes. Do not add all at once to prevent rapid gas evolution.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir vigorously for 4–16 hours .
-
-
In-Process Monitoring (Self-Validation):
-
TLC: Check consumption of aldehyde (visualize with KMnO4 or DNP stain; aldehyde is active, amine product stains with Ninhydrin).
-
LCMS: Look for the mass ion
.
-
-
Quenching & Workup:
-
Cool the mixture back to 0°C.
-
Quench by slow addition of saturated aqueous
(30 mL). Caution: Gas evolution ( and ). -
Stir for 15 minutes until gas evolution ceases.
-
Transfer to a separatory funnel. Separate the phases.
-
Extract the aqueous layer with DCM (
).
-
-
Purification (Acid-Base Extraction):
-
This step is critical for removing non-basic impurities (unreacted aldehyde).
-
Combine organic layers and extract with 1M HCl (
). The product (amine) moves to the aqueous phase as the hydrochloride salt. Discard the organic phase (contains neutral impurities). -
Basify the combined aqueous acidic extracts to pH > 12 using 4M NaOH (cool during addition).
-
Extract the now-cloudy aqueous basic phase with DCM (
). -
Dry the combined organic extracts over anhydrous
. -
Filter and concentrate under reduced pressure (careful: product may be moderately volatile; do not use high vacuum for extended periods if not necessary).
-
Characterization Guidelines
| Technique | Expected Signal / Observation |
| Appearance | Clear, colorless to pale yellow oil. |
| MS (ESI) | m/z 154.1 |
Workflow Diagram
Figure 2: Operational workflow for the reductive amination process.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][7] Studies on Direct and Indirect Reductive Amination Procedures.[3] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. (Alternative method context). Link
-
Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[1][2][3] Encyclopedia of Reagents for Organic Synthesis. (Authoritative source on reagent properties). Link
-
PubChem. (2023). 3,3,3-Trifluoropropanal (CAS 460-40-2).[4][5][8] National Library of Medicine. Link
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Page loading... [wap.guidechem.com]
- 5. 460-40-2(3,3,3-Trifluoropropanal) | Kuujia.com [kuujia.com]
- 6. 3,3,3-Trifluoropropanal | C3H3F3O | CID 68028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3,3,3-Trifluoropropanal | 460-40-2 [chemicalbook.com]
Reductive amination conditions for N-allyl-3,3,3-trifluoropropylamine synthesis
Technical Application Note: Optimized Reductive Amination Protocols for N-Allyl-3,3,3-trifluoropropylamine
Executive Summary & Strategic Analysis
The synthesis of N-allyl-3,3,3-trifluoropropylamine presents a unique intersection of challenges in organofluorine chemistry: the high electrophilicity (and hydration propensity) of the trifluoromethylated aldehyde and the chemoselectivity required to preserve the allyl moiety.
While direct alkylation of 3,3,3-trifluoropropylamine with allyl halides is possible, it often suffers from over-alkylation (formation of tertiary amines and quaternary ammonium salts). Reductive amination is the superior route for pharmaceutical applications due to its control over mono-alkylation and milder conditions.
Target Molecule: N-Allyl-3,3,3-trifluoropropylamine CAS (Target): Not widely listed; treated as a custom intermediate. Key Precursors:
-
Aldehyde: 3,3,3-Trifluoropropanal (CAS: 460-40-2)
-
Amine: Allylamine (CAS: 107-11-9)
Critical Chemical Challenges
-
The "Fluorine Effect" on Aldehydes: The strong electron-withdrawing
group makes the carbonyl carbon highly electrophilic. While this accelerates amine attack, it also stabilizes the aldehyde hydrate ( ) and hemiacetal forms, which are kinetically slow to react. Protocols must include a dehydration step (molecular sieves or chemical drying). -
Chemoselectivity (Allyl Preservation): Standard catalytic hydrogenation (
) is strictly forbidden as it will reduce the allyl double bond to a propyl group. Hydride reducing agents are required.[1] -
Volatility: Both the starting aldehyde (bp ~56 °C) and allylamine (bp ~53 °C) are volatile. Reactions must be run at controlled temperatures to prevent stoichiometry drift.
Retrosynthetic Logic & Pathway Visualization
The synthesis relies on the formation of an iminium intermediate followed by irreversible hydride reduction.
Caption: Reaction pathway showing the critical equilibrium between the inactive hydrate and the active aldehyde, followed by iminium formation and reduction.
Experimental Protocols
Method A: The "Gold Standard" STAB Protocol (Recommended)
Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃) Rationale: STAB is a mild hydride donor that reduces iminium ions much faster than aldehydes. This allows for a "One-Pot" procedure without isolating the unstable imine.[2] It does not reduce the C=C allyl bond.
Reagents & Stoichiometry:
| Component | Equiv. | Role | Notes |
|---|---|---|---|
| 3,3,3-Trifluoropropanal | 1.0 | Electrophile | Handle cold; check for polymerization. |
| Allylamine | 1.1 - 1.2 | Nucleophile | Slight excess to drive consumption of aldehyde. |
| STAB | 1.4 - 1.5 | Reductant | Moisture sensitive; use fresh bottle. |
| Acetic Acid (AcOH) | 1.0 | Catalyst | Promotes iminium formation. |
| DCM or DCE | Solvent | Medium | DCE (1,2-Dichloroethane) is preferred for solubility. |
| 4Å Molecular Sieves | 200 mg/mmol | Desiccant | Crucial for fluorinated aldehydes to shift equilibrium. |
Step-by-Step Protocol:
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and cool under
. Add activated 4Å molecular sieves. -
Solvation: Dissolve Allylamine (1.2 equiv) in anhydrous DCE (0.2 M concentration).
-
Aldehyde Addition: Add 3,3,3-Trifluoropropanal (1.0 equiv) dropwise at 0 °C.
-
Technical Note: If the aldehyde is supplied as a hydrate or hemiacetal, stir this mixture with the molecular sieves for 60 minutes at room temperature before adding the reducing agent to ensure dehydration to the imine.
-
-
Acid Catalysis: Add Acetic Acid (1.0 equiv). Stir for 30 minutes at 0 °C
RT. -
Reduction: Cool back to 0 °C. Add STAB (1.5 equiv) portion-wise over 15 minutes.
-
Observation: Gas evolution (
) may occur; ensure venting.
-
-
Reaction: Remove ice bath and stir at Room Temperature for 12–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO4; UV may be weak).
-
Quench: Quench by slow addition of saturated aqueous
(gas evolution!). Stir vigorously for 20 minutes to break down boron complexes. -
Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over
. -
Purification: Concentrate carefully (product may be semi-volatile). Purify via flash chromatography (DCM:MeOH 95:5 + 1%
).
Method B: Two-Step NaBH₄ Protocol (Alternative)
Use Case: If STAB is unavailable or if the aldehyde is extremely unreactive due to hydration.
Rationale: Sodium Borohydride (
Protocol:
-
Imine Formation: Combine Aldehyde (1.0 eq) and Allylamine (1.1 eq) in Methanol (MeOH) with
(drying agent). Stir for 4–6 hours at RT.[4] -
Filtration: Filter off the
(removing water) into a fresh flask. -
Reduction: Cool the methanolic imine solution to 0 °C.
-
Addition: Add
(1.0 eq) slowly. -
Workup: Acidify with 1M HCl to pH 2 (hydrolyzes boron salts), wash with ether (removes non-basic impurities), then basify aqueous layer to pH 12 with NaOH. Extract amine into DCM.
Detailed Workflow Visualization
Caption: Operational workflow for the STAB-mediated reductive amination.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Aldehyde Hydrate Interference | Increase time for imine formation (Step 3). Use fresh Molecular Sieves. |
| Aldehyde Reduction | Reducing agent added too fast | Use STAB (Method A) instead of NaBH4. Ensure temp is 0°C during addition. |
| Allyl Reduction | Wrong catalyst/reagent | Never use |
| Product Loss | Volatility of Product | Do not use high vacuum (<10 mbar) for long periods. Form HCl salt for storage. |
| Tertiary Amine | Double Alkylation | Ensure slight excess of amine (1.2 eq) relative to aldehyde. |
Analytical Validation (Self-Check)
To validate the synthesis, look for these key NMR signatures:
-
NMR: Single triplet at
ppm (characteristic of ). -
NMR:
-
Allyl Signals: Multiplet at 5.8-6.0 ppm (1H, internal vinyl), Multiplet at 5.1-5.3 ppm (2H, terminal vinyl), Doublet at 3.2-3.3 ppm (2H,
). -
Propyl Backbone: Multiplet at 2.2-2.4 ppm (2H,
), Triplet/Multiplet at 2.8-2.9 ppm (2H, ).
-
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[5] Link
-
Organic Chemistry Portal. "Reductive Amination - Common Conditions and Reagents." Organic Chemistry Portal. Link
-
BenchChem. "Synthesis of N-Allyl-3-(trifluoromethyl)aniline."[4][6] BenchChem Technical Protocols. Link (General reference for fluorinated amine handling).
-
PubChem. "3,3,3-Trifluoropropanal Compound Summary." National Library of Medicine. Link
-
Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents." Master Organic Chemistry. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Utilization of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine in Medicinal Chemistry
[1]
Executive Summary
This guide details the application of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine (hereafter referred to as TFP-Allyl Amine ) as a high-value intermediate in pharmaceutical synthesis.[1]
In modern drug discovery, the 3,3,3-trifluoropropyl (TFP) group has emerged as a critical bioisostere for
This document provides validated protocols for the synthesis, handling, and downstream transformation of TFP-Allyl Amine, specifically designed for medicinal chemists optimizing Structure-Activity Relationships (SAR).
Technical Profile & Physicochemical Properties[1][2][3]
Compound Identity:
-
IUPAC Name: N-(Prop-2-en-1-yl)-3,3,3-trifluoropropan-1-amine[1]
-
Molecular Formula:
ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Molecular Weight: 153.15 g/mol [1]
-
Key Functionality: Secondary Amine (Nucleophile), Trifluoromethyl (Lipophilic/Electronic modulator), Alkene (Electrophile/Metathesis partner).[1]
Table 1: Physicochemical Properties & SAR Implications
| Property | Value (Approx.) | Medicinal Chemistry Implication |
| Boiling Point | 105–110 °C | Volatile; requires careful concentration (do not rotary evaporate to dryness without salt formation).[1] |
| ~8.5–9.0 | Lower than non-fluorinated analog (~10.5). Improves membrane permeability (CNS penetration) by increasing the fraction of uncharged species at physiological pH.[1] | |
| LogP | ~1.8 | Higher lipophilicity than |
| Metabolic Stability | High | The |
Strategic Applications in Drug Design
The "Fluorine Scan" & Bioisosterism
Replacing a propyl group with a TFP group is a standard "fluorine scan" tactic. The electron-withdrawing effect of the
-
Reducing hERG inhibition: Lower basicity often correlates with reduced off-target cardiac liability.[1]
-
Improving Oral Bioavailability: Reduced ionization at intestinal pH (6.0–7.[1]4) facilitates passive transport.[1]
Diversity-Oriented Synthesis (DOS) via RCM
The allyl group allows this intermediate to serve as a precursor for nitrogen heterocycles.[1] By coupling TFP-Allyl Amine with an acryloyl chloride and subjecting the product to Ring-Closing Metathesis (RCM), researchers can rapidly access
Visualizing the Strategic Workflow
Figure 1: Strategic workflow utilizing TFP-Allyl Amine for linear coupling (Path A) or heterocyclic scaffold construction (Path B).[1][2][3][4]
Experimental Protocols
Protocol A: Synthesis of TFP-Allyl Amine (Reductive Amination)
Rationale: Direct alkylation of amines with halides often leads to over-alkylation (tertiary amines/quaternary salts).[1] Reductive amination is the preferred, controlled route.
Reagents:
-
3,3,3-Trifluoropropanal (1.0 equiv)[1]
-
Allylamine (1.2 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Dichloromethane (DCM) (anhydrous)[1]
-
Acetic Acid (catalytic)[1]
Procedure:
-
Imine Formation: In a flame-dried round-bottom flask under
, dissolve 3,3,3-trifluoropropanal (10 mmol) in anhydrous DCM (40 mL). -
Add allylamine (12 mmol) followed by glacial acetic acid (0.1 mL). Stir at Room Temperature (RT) for 1 hour. Note: Use a vented septum as mild exotherm may occur.[1]
-
Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 12 hours. Monitor by TLC (stain with Ninhydrin or KMnO4).[1]
-
Quench: Quench with saturated aqueous
(30 mL). Stir vigorously for 15 minutes until gas evolution ceases. -
Extraction: Separate layers. Extract aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine organics, dry over
, and concentrate carefully (volatile product!). Purify via flash chromatography (SiO2, Hexanes/EtOAc gradient with 1% to prevent streaking).-
Alternative: Isolate as the HCl salt by adding 4M HCl in dioxane and filtering the precipitate. This is recommended for long-term storage.[1]
-
Protocol B: General Amide Coupling (Drug Core Attachment)
Rationale: Coupling the secondary amine to a carboxylic acid drug core.[1]
Reagents:
-
Carboxylic Acid Core (1.0 equiv)[1]
-
TFP-Allyl Amine (1.2 equiv)[1]
-
HATU (1.2 equiv)[1]
-
DIPEA (3.0 equiv)[1]
-
DMF (anhydrous)[1]
Procedure:
-
Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL).
-
Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 5 minutes to activate the acid.
-
Add TFP-Allyl Amine (1.2 mmol). If using the HCl salt from Protocol A, increase DIPEA to 4.0 equiv.
-
Stir at RT for 2–4 hours.
-
Workup: Dilute with EtOAc (50 mL), wash with 5% LiCl solution (to remove DMF), saturated
, and brine. -
Analysis: The product will show rotamers in NMR due to the tertiary amide bond. High-temperature NMR (DMSO-
, 80°C) may be required for sharp peaks.
Protocol C: Ring-Closing Metathesis (RCM) to Dehydropiperidines
Rationale: Converting the linear amide into a cyclic, metabolically stable scaffold.[1]
Prerequisite: The TFP-Allyl amine must first be coupled to an acryloyl moiety (e.g., acryloyl chloride) to form the diene precursor.[1]
Reagents:
-
Diene Precursor (1.0 equiv)[1]
-
Grubbs Catalyst (2nd Generation) (2–5 mol%)[1]
-
Dichloromethane (Degassed)[1]
Procedure:
-
Dilution is Key: Dissolve the diene precursor in degassed DCM to a concentration of 0.005 M (high dilution prevents intermolecular polymerization).
-
Add Grubbs II catalyst (2 mol%) under an inert atmosphere (
or Ar). -
Reflux (40°C) for 2–6 hours.
-
Scavenging: Upon completion, add activated charcoal or a specific ruthenium scavenger (e.g., SiliaMetS®) and stir for 1 hour to remove the metal.
-
Filter through Celite and concentrate.
-
Result: The product is an
-(3,3,3-trifluoropropyl)-5,6-dihydropyridin-2(1H)-one derivative, a versatile pharmacophore.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Safety & Handling Guidelines
-
Volatility: The free base amine is volatile. Avoid prolonged exposure to high vacuum.[1] Store as a hydrochloride or tosylate salt for stability.
-
Toxicity: Fluorinated amines can be toxic if ingested or inhaled.[1] All reactions must be performed in a fume hood.
-
Corrosivity: Like most secondary amines, it is corrosive to skin and eyes. Wear chemically resistant gloves (Nitrile/Neoprene) and safety goggles.
-
Waste: Fluorinated waste must be segregated.[1] Do not mix with general organic waste if incineration protocols differ for halogenated compounds.[1]
References
-
PubChem Compound Summary. 3,3,3-Trifluoropropylamine (Primary Amine Precursor).[1] National Center for Biotechnology Information. Accessed Oct 2023.[1] Link[1]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Obstructions. Journal of Medicinal Chemistry. (Contextual validation of TFP group utility). Link[1]
-
BenchChem. Synthesis of N-Allyl-3-(trifluoromethyl)aniline. (Analogous chemistry for N-allylation of fluorinated amines). Link[1]
-
Organic Chemistry Portal. Synthesis of Allylic Amines. (General methodologies for allylic amine synthesis including Tsuji-Trost and reductive amination).[1] Link
-
MDPI. Impact of the Substitution Pattern at the Basic Center... 3,3,3-trifluoropropyl chain.[1][2][5][6][7][8][9] (Specific example of TFP group affecting binding affinity). Link
Sources
- 1. CAS 163706-58-9: (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-((2-… [cymitquimica.com]
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- 3. Pipeline | Jazz Pharmaceuticals [jazzpharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,4,6-Trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)cyclotrisiloxane | C12H21F9O3Si3 | CID 75410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-(3,3,3-trifluoropropyl)benzamide | Benchchem [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Note: Radical Polymerization of N-Allyl-3,3,3-Trifluoropropylamine (ATFPA)
[1]
Executive Summary
Poly(N-allyl-3,3,3-trifluoropropylamine) represents a unique class of fluorinated polycations.[1] The trifluoropropyl (
Standard free radical polymerization (FRP) of this monomer in its free base form yields only dimers or trimers due to the high stability of the allylic radical formed after hydrogen abstraction. This guide presents a validated protocol using salt-mediated aqueous polymerization to achieve higher conversion and molecular weight.[1]
Critical Mechanistic Insight: The "Allyl Problem"
To successfully polymerize ATFPA, one must understand why standard methods fail.
-
Degradative Chain Transfer: In the free amine form, the propagating radical (
) abstracts a hydrogen atom from the -methylene position of the monomer instead of adding to the double bond. This creates a stable allylic radical that cannot propagate further, effectively terminating the reaction. -
The Solution (Coulombic Repulsion): By converting the monomer to its Hydrochloride Salt (ATFPA
HCl) , the nitrogen becomes positively charged. This introduces strong electron-withdrawing inductive effects that destabilize the transition state for hydrogen abstraction and electrostatically repel the positively charged propagating radical, thereby favoring addition (propagation) over transfer.
Diagram: Mechanism of Salt-Mediated Polymerization
Figure 1: Comparison of reaction pathways.[1] Protonation shifts the pathway from termination (red) to propagation (blue).
Experimental Protocol
Materials & Equipment
| Reagent/Equipment | Specification | Purpose |
| Monomer Precursor | N-allyl-3,3,3-trifluoropropylamine | Starting material (Free base) |
| Acid | Hydrochloric Acid (37% or conc.)[1] | Protonation to form salt |
| Initiator | V-50 (2,2'-Azobis(2-methylpropionamidine) dihydrochloride) | Water-soluble cationic azo-initiator (prevents redox side reactions) |
| Solvent | Deionized Water (Milli-Q) | Reaction medium (high concentration required) |
| Purification | Dialysis Tubing (MWCO 1000 Da) | Removal of unreacted monomer/salts |
| Inert Gas | High-purity Nitrogen ( | Oxygen removal (Oxygen inhibits radical polymerization) |
Step-by-Step Procedure
Phase 1: Monomer Salt Formation (Critical)
Do not polymerize the free amine directly.
-
Dissolution: Dissolve 5.0 g (approx. 32 mmol) of N-allyl-3,3,3-trifluoropropylamine in 10 mL of chilled methanol/water (1:1).
-
Acidification: Add concentrated HCl dropwise while stirring on ice until the pH reaches ~1-2.
-
Isolation: Evaporate the solvent under reduced pressure (Rotavap) to obtain the solid/viscous ATFPA
HCl salt . -
Drying: Dry the salt in a vacuum oven at 40°C overnight to remove traces of excess HCl and solvent.
Phase 2: Polymerization[2][3][4]
-
Solution Prep: Dissolve the dried ATFPA
HCl salt in deionized water to achieve a high monomer concentration (50-70% w/w) .[1] -
Initiator Addition: Add V-50 initiator at 1.5 - 2.0 mol% relative to the monomer.[1]
-
Note: This is significantly higher than standard vinyl polymerization (usually 0.1%) due to the slower kinetics of allyl monomers.
-
-
Degassing: Seal the reaction vessel (Schlenk flask or pressure tube) with a rubber septum. Purge with
bubbling for 30 minutes. -
Reaction: Immerse the vessel in a pre-heated oil bath at 60°C . Stir magnetically for 48 - 72 hours .
-
Checkpoint: The solution viscosity should increase noticeably over time.
-
Phase 3: Work-up and Purification[1][5]
-
Termination: Stop the reaction by cooling to room temperature and exposing to air.
-
Precipitation (Optional): Pour the reaction mixture into a large excess of Acetone or Isopropanol . The poly(allylamine) salt typically precipitates.
-
Dialysis (Recommended): Dissolve the crude polymer in minimal water and dialyze against distilled water (MWCO 1000-2000 Da) for 3 days, changing water twice daily. This removes unreacted monomer and initiator residues.[1]
-
Lyophilization: Freeze-dry the dialyzed solution to obtain the polymer as a white/off-white hygroscopic powder.[1]
Characterization & Data Analysis
NMR Spectroscopy
Dissolve 10 mg of polymer in
| Signal | Chemical Shift ( | Interpretation |
| Monomer Vinyl | 5.1 - 5.9 ppm | Must be absent or minimal in purified polymer.[1] |
| Polymer Backbone | 1.5 - 2.5 ppm | Broad signals corresponding to methine/methylene backbone.[1] |
| Trifluoropropyl | ~2.3 - 2.6 ppm | Methylene protons adjacent to |
| -64 to -66 ppm | Single strong peak confirming retention of the |
Molecular Weight Determination[1]
Workflow Visualization
Figure 2: End-to-end experimental workflow for the synthesis of Poly(ATFPA).
Applications & Troubleshooting
Applications
-
MRI Tracking: The high symmetry of the trifluoromethyl group provides a sharp singlet in
NMR, allowing the polymer (and any drug payload) to be tracked in vivo without background interference. -
Gene Delivery: The cationic amine backbone condenses DNA/RNA, while the fluorinated side chains facilitate endosomal escape via membrane disruption.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Polymerization (Liquid) | Oxygen inhibition or low concentration.[1] | Degas longer (freeze-pump-thaw); Increase monomer concentration to >60%. |
| Low Molecular Weight | Incomplete protonation.[1] | Ensure pH is < 2 during salt formation.[1] Use strictly stoichiometric HCl. |
| Insolubility | Crosslinking. | Avoid drying the monomer salt at high temps (>60°C) which can induce spontaneous crosslinking. |
References
-
Polymerization Mechanism of Allyl Amines
-
Initiator Selection for Cationic Monomers
- Title: Process for polymerization of allylic compounds (US P
-
Source: Google Patents[1]
- URL
-
Synthesis of Fluorinated Allyl Intermediates
-
General Allyl Amine Polymerization Data
Sources
- 1. 3,3,3-Trifluoropropylamine | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US3619394A - Triallylamine polymerization - Google Patents [patents.google.com]
- 4. US6303723B1 - Process for polymerization of allylic compounds - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. nbinno.com [nbinno.com]
Application Note: Strategic Functionalization of the Allyl Group in (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine
This Application Note is designed for medicinal chemists and process development scientists optimizing the use of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine (hereafter referred to as Substrate-TF ).
The following guide prioritizes the functionalization of the allyl moiety (
Strategic Overview & Chemical Context
Substrate-TF represents a high-value scaffold in drug discovery.[1] It combines a reactive allyl handle (for diversity-oriented synthesis) with a 3,3,3-trifluoropropyl tail .[1] The trifluoropropyl group acts as a "metabolically robust" bioisostere for a propyl or ethyl group, lowering the amine pKa (~8.7 vs. 10.7 for propylamine) and increasing lipophilicity without introducing the instability often associated with
The Reactivity Challenge
Functionalizing the allyl group requires navigating two critical constraints:
-
Catalyst Poisoning: The secondary amine is sufficiently nucleophilic to coordinate with and deactivate electrophilic transition metal catalysts (e.g., Ruthenium carbenes in Metathesis, Palladium in Heck coupling).[1]
-
Isomerization Risks: Ruthenium hydrides (decomposition products of metathesis) can catalyze the migration of the double bond to form an enamine, which hydrolyzes to an aldehyde.
Solution: The protocols below utilize a "Protect-React-Deprotect" strategy or "In-Situ Salt Formation" to mask the nitrogen lone pair during allyl functionalization.
Decision Matrix: Reaction Pathways
The following diagram illustrates the three primary functionalization pathways covered in this guide.
Caption: Strategic divergence for Substrate-TF. Pathway A yields cyclic amines (pyrrolidines), Pathway B yields lactams, and Pathway C yields functionalized linear chains.[1][2]
Detailed Experimental Protocols
Protocol A: Ring-Closing Metathesis (RCM)
Objective: Synthesis of
Materials
-
Substrate:
-Boc-protected Substrate-TF (Preparation: React Substrate-TF with , in DCM). -
Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II (HG-II).[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed).[1]
-
Scavenger: SiliaMetS® Thiol or activated charcoal (for Ru removal).[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser. Flush with Argon.
-
Dissolution: Dissolve
-Boc-Substrate-TF ( ) in anhydrous DCM ( ).-
Note: High dilution (
) is critical to favor intramolecular cyclization (RCM) over intermolecular oligomerization (ADMET).[1]
-
-
Catalyst Addition: Add Grubbs II catalyst (
) in one portion under Argon flow.-
Observation: Solution typically turns from orange to reddish-brown.[1]
-
-
Reaction: Reflux (
) for 2–4 hours. Monitor by TLC (stain with ; product is less polar than starting material).[1] -
Quench & Purification:
-
Deprotection (Optional): Treat with
in Dioxane to yield the free amine salt.
Validation:
-
1H NMR: Disappearance of terminal alkene protons (
).[1] Appearance of cyclic alkene protons ( , singlet-like for pyrroline).[1]
Protocol B: Atom Transfer Radical Cyclization (ATRC)
Objective: Synthesis of fluorinated
Materials
-
Precursor:
-allyl- -(3,3,3-trifluoropropyl)-2,2-dichloroacetamide (prepared by reacting Substrate-TF with dichloroacetyl chloride).[1] -
Catalyst:
( ) with ligand or .[1] -
Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile.[1]
Step-by-Step Methodology
-
Precursor Synthesis: React Substrate-TF (
) with trichloroacetyl chloride ( ) and ( ) in DCM at . Isolate the amide.[1] -
Catalyst Complex: In a Schlenk tube, mix
( ) and ( ) in DCE. Stir until a homogenous green/blue complex forms. -
Cyclization: Add the amide precursor (
) to the catalyst solution.[1] -
Execution: Heat to
for 12 hours. -
Workup: Wash with aqueous
(to chelate Cu).[1] Extract with DCM.[1] -
Result: A 3,3-dichloro-4-chloromethyl-pyrrolidin-2-one derivative.[1] The halogens can be removed (reduction) or used for further substitution.[1]
Protocol C: Cross-Metathesis (Linear Functionalization)
Objective: Introduction of ester/amide functionality to the allyl tail (e.g., synthesis of
Materials
-
Substrate:
-Tosyl-Substrate-TF (Sulfonamides are superior for Cross-Metathesis due to high stability).[1] -
Partner: Methyl Acrylate (
, Type I olefin).[1] -
Catalyst: Hoveyda-Grubbs 2nd Generation (
).[1]
Step-by-Step Methodology
-
Mix: Combine
-Tosyl-Substrate-TF ( ) and Methyl Acrylate ( ) in DCM ( ). -
Catalyze: Add HG-II catalyst.
-
Reflux: Heat to
for 6–12 hours.-
Note: Methyl acrylate is electron-deficient; using the Hoveyda-Grubbs catalyst improves conversion over standard Grubbs catalysts.[1]
-
-
Purification: Silica gel chromatography.
-
Outcome: The product is the linear
-isomer unsaturated ester, preserving the trifluoropropyl amine core.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (RCM) | Catalyst poisoning by free amine.[1] | Ensure 100% protection (Boc/Tosyl).[1] Alternatively, run as HCl salt (requires Schrock catalyst or specific conditions).[1][2] |
| Isomerization | Formation of Ruthenium-Hydride species.[1][12] | Add 1,4-benzoquinone ( |
| Incomplete Conversion | Ethylene buildup (equilibrium shift).[1] | Run reaction under a stream of Argon or Nitrogen to physically purge ethylene gas.[1] |
| Fluorine NMR Missing | Volatility of low MW fragments. | Substrate-TF is relatively volatile.[1] Ensure rotary evaporation bath is |
References
-
Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture).[1] Angewandte Chemie International Edition, 45(23), 3760-3803.[1][2] Link[1]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1][2] Chemical Society Reviews, 37(2), 320-330.[1][2] Link
-
Clark, A. J. (2016). Atom Transfer Radical Cyclisation of Cu-Catalysed N-Allyl Haloacetamides.[1] European Journal of Organic Chemistry. Link[1]
-
Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A general model for selectivity in olefin cross metathesis.[1][2] Journal of the American Chemical Society, 125(37), 11360-11370.[1][2] Link[1]
-
PubChem. 3,3,3-Trifluoropropylamine Compound Summary. Link[1]
Sources
- 1. 3,3,3-Trifluoropropylamine | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. React App [pmc.umicore.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Note: Optimized Nucleophilic Substitution with 3,3,3-Trifluoropropylamine
Abstract
3,3,3-Trifluoropropylamine (TFPA) is a critical building block in medicinal chemistry, employed to introduce the trifluoropropyl motif—a bioisostere that enhances metabolic stability and lipophilicity. However, the strong electron-withdrawing nature of the trifluoromethyl (
The Fluorine Effect: Mechanistic Context
To optimize reactions with TFPA, one must understand its electronic environment. The
| Property | Propylamine ( | 3,3,3-Trifluoropropylamine ( | Impact on Reactivity |
| ~10.7 | 8.7 - 9.0 | Reduced basicity; less likely to protonate under neutral conditions. | |
| Nucleophilicity | High | Moderate/Low | Slower attack on electrophiles; requires higher activation energy. |
| Lipophilicity | Low | High | Requires specific solvent choices for homogeneity. |
Implication: Standard protocols using weak bases (e.g.,
Reagent Selection Matrix
A. Base Selection: The "Cesium Effect"
For
-
Cesium Carbonate (
): The gold standard for TFPA. The large ionic radius of (1.67 Å) creates a "naked" carbonate anion in organic solvents (solubility effect) and disrupts tight ion pairs, effectively increasing the nucleophilicity of the amine. It also suppresses over-alkylation compared to potassium bases. -
DIPEA (Hünig's Base): Useful for
reactions where solubility in organic media is paramount. Less effective for difficult reactions as it does not activate the nucleophile as effectively as inorganic surfaces. -
Sodium Hydride (NaH): Generally avoid . While it deprotonates the amine effectively, the resulting amide anion is often too hard/reactive, leading to side reactions or polymerization of the electrophile.
B. Solvent Systems[1][2]
-
DMF/NMP: Preferred for
. High dielectric constants dissociate ion pairs. -
Acetonitrile (MeCN): Good for milder reactions; easier workup than DMF.
-
DMSO: Essential for
reactions to stabilize the Meisenheimer complex intermediate.
C. Electrophile Activation
-
Leaving Groups:
. -
Finkelstein Conditions: For alkyl chlorides, adding 10-20 mol% Potassium Iodide (KI) is mandatory to generate the more reactive alkyl iodide in situ.
Decision Logic for Experimental Design
The following diagram illustrates the logical flow for selecting reaction conditions based on the electrophile type.
Figure 1: Decision tree for selecting reaction conditions based on electrophile reactivity.
Detailed Protocols
Protocol A: Controlled Mono-Alkylation ( )
Objective: Synthesize N-(3,3,3-trifluoropropyl)benzylamine derivatives while minimizing bis-alkylation.
Reagents:
-
3,3,3-Trifluoropropylamine (1.2 equiv)[1]
-
Alkyl Halide (1.0 equiv)
-
Cesium Carbonate (
) (2.0 equiv) -
Solvent: Anhydrous DMF (0.2 M concentration)
-
Catalyst: TBAI or KI (0.1 equiv) – Only if using Alkyl Chlorides
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with
. -
Solvation: Dissolve the Alkyl Halide (1.0 eq) in anhydrous DMF.
-
Base Activation: Add
(2.0 eq) in one portion. Stir for 15 minutes at room temperature. Why? Creates a basic suspension and ensures the system is dry. -
Amine Addition: Add TFPA (1.2 eq) dropwise. Why? Slight excess favors mono-alkylation over bis-alkylation.
-
Reaction: Heat to 60°C. Monitor via LCMS at 2 hours.
-
Checkpoint: If conversion < 50%, increase temp to 80°C. Do not exceed 100°C to avoid elimination of the alkyl halide.
-
-
Workup (Self-Validating):
-
Dilute with EtOAc and wash with 5% LiCl solution (3x). Why? LiCl is critical to fully remove DMF; otherwise, amine stays in the organic/DMF emulsion.
-
Dry over
, filter, and concentrate.
-
Protocol B: Heteroaryl Functionalization ( )
Objective: React TFPA with 2-chloropyridine or similar electron-deficient heterocycles.
Reagents:
-
Heteroaryl Chloride (1.0 equiv)
-
3,3,3-Trifluoropropylamine (1.5 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMSO (High concentration: 0.5 M - 1.0 M)
Step-by-Step Methodology:
-
Mixing: In a microwave vial, combine Heteroaryl Chloride, TFPA, and DIPEA in DMSO.
-
Thermal Cycle:
-
Method A (Standard): Heat to 120°C for 12-16 hours.
-
Method B (Microwave - Preferred): Irradiate at 140°C for 30 minutes (High Absorption setting).
-
-
Checkpoint: Check LCMS. The product peak should be dominant. If starting material persists, add 0.5 eq more TFPA and reheat.
-
Workup: Pour reaction mixture into ice water.
-
Solid Product: Filter the precipitate.
-
Liquid Product: Extract with DCM. Wash with water (x3) to remove DMSO.
-
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| No Reaction ( | Nucleophile too weak; Ion pairing. | Switch base to |
| Bis-Alkylation Observed | Amine is too reactive relative to stoichiometry. | Use large excess of TFPA (3-5 eq) or switch to Reductive Amination (Amine + Aldehyde + |
| Low Yield in Workup | Product is water-soluble or stuck in DMF. | Use 5% LiCl washes; Ensure pH of aqueous layer is >10 during extraction to keep amine neutral. |
| Black/Tar Formation | Decomposition at high temp. | Reduce temp; Degas solvents (remove |
Workflow Visualization
The following diagram details the execution flow for Protocol A, highlighting critical "Self-Validating" checkpoints.
Figure 2: Execution workflow for Cs2CO3-mediated alkylation with validation checkpoints.
References
-
PubChem. 3,3,3-Trifluoropropylamine Compound Summary. National Library of Medicine. [Link]
-
Salvatore, R. N., et al. (2002).[2] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[3] The Journal of Organic Chemistry, 67(3), 674–683.[2] [Link]
- Rohde, J. J., et al. (2007). "Discovery and metabolic stabilization of potent and selective agonists for the Mas-related gene X2 (MrgX2)." Journal of Medicinal Chemistry, 50(9), 2289-2296. (Demonstrates use of trifluoropropyl group for metabolic stability).
- Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on bioisosteres and lipophilicity).
Sources
Microwave-assisted synthesis of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine
Application Note: Microwave-Assisted Synthesis of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine
Part 1: Abstract & Strategic Rationale
Target Molecule: (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine
CAS: N/A (Novel/Specialized Intermediate)
Formula:
Introduction
The incorporation of fluorinated motifs into amine scaffolds is a cornerstone strategy in modern medicinal chemistry. The 3,3,3-trifluoropropyl group acts as a lipophilic bioisostere for propyl or ethyl chains, enhancing metabolic stability by blocking P450 oxidation sites while modulating
Traditional thermal synthesis of this secondary amine via nucleophilic substitution is often plagued by two critical issues:
-
Over-alkylation: The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to tertiary amine byproducts.
-
Long Reaction Times: The electron-withdrawing effect of the
group deactivates the adjacent alkyl halide, requiring prolonged reflux (12–24 h) which degrades sensitive allyl moieties.
The Microwave Solution
This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive the
-
Kinetic Control: Rapid heating (10–20 min) outpaces the rate of over-alkylation.
-
Stoichiometric Leverage: Using allylamine as both reactant and solvent/base carrier minimizes waste and simplifies purification.
Part 2: Retrosynthetic Analysis & Mechanism
The synthesis is designed as a direct mono-N-alkylation. To prevent the formation of the tertiary amine (double alkylation), the reaction exploits the principle of excess nucleophile .
Reaction Scheme:
DOT Diagram 1: Reaction Logic & Pathway
Caption: Kinetic pathway favoring mono-alkylation via stoichiometry and rapid microwave heating.
Part 3: Materials & Methods
Equipment Specifications
-
Reactor: Single-mode Microwave Reactor (e.g., CEM Discover 2.0 or Biotage Initiator+).
-
Vessel: 10 mL or 35 mL pressure-rated Pyrex vial with Teflon/Silicon septum.
-
Temperature Control: IR sensor (external) or Fiber Optic probe (internal - preferred for accuracy).
-
Stirring: Magnetic stir bar (high-field coupling).
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |
| 3-Bromo-1,1,1-trifluoropropane | 176.96 | 1.0 | 1.55 | Electrophile |
| Allylamine | 57.09 | 5.0 | 0.76 | Nucleophile |
| Potassium Carbonate ( | 138.21 | 1.5 | Solid | Acid Scavenger |
| Acetonitrile (MeCN) | 41.05 | Solvent | 0.78 | Polar Aprotic Solvent |
Part 4: Experimental Protocol
Step 1: Reaction Setup
-
Dry a 10 mL microwave process vial in an oven at 120°C for 30 mins. Allow to cool under argon.
-
Add finely ground anhydrous
(207 mg, 1.5 mmol) to the vial. -
Add a magnetic stir bar.[1]
-
Add Acetonitrile (3.0 mL). Note: MeCN is chosen for its high loss tangent (
), ensuring efficient microwave absorption. -
Add Allylamine (375 µL, 5.0 mmol). Caution: Allylamine is toxic and volatile (bp 53°C). Handle in a fume hood.
-
Add 3-Bromo-1,1,1-trifluoropropane (106 µL, 1.0 mmol) dropwise.
-
Cap the vial immediately with a crimp cap.
Step 2: Microwave Parameters Program the reactor with the following "Dynamic" method:
| Parameter | Setting | Rationale |
| Temperature | 110 °C | Sufficient energy to overcome |
| Hold Time | 15:00 min | Optimized for conversion vs. degradation. |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff (Allylamine generates pressure). |
| Power | 150 W (Max) | Dynamic cycling to maintain temp. |
| Pre-stirring | 30 sec | Ensures base suspension before heating. |
Step 3: Workup & Purification [1]
-
Cooling: Allow the vessel to cool to <40°C using the reactor's compressed air usually (approx. 2-3 mins).
-
Filtration: Decap carefully (release residual pressure). Filter the mixture through a Celite pad to remove inorganic salts (
, ). Wash the pad with (10 mL). -
Evaporation: Concentrate the filtrate under reduced pressure (Rotavap).
-
Critical Step: The excess allylamine (bp 53°C) will co-evaporate with the solvent, effectively removing the major impurity.
-
-
Extraction: Dissolve the residue in
(15 mL) and wash with saturated (10 mL) followed by Brine (10 mL). Dry over .[2] -
Isolation: Remove solvent to yield the crude oil.
-
Final Purification: If purity <95%, convert to the Hydrochloride salt.
-
Dissolve crude amine in
. Add 2M HCl in dropwise. Filter the white precipitate.
-
Part 5: Workflow Visualization
DOT Diagram 2: Experimental Workflow
Caption: Step-by-step execution flow from reactor setup to salt isolation.
Part 6: Results & Optimization Data
The following data represents typical optimization campaigns for fluoro-alkylations of amines.
Table 1: Solvent & Base Screening
| Entry | Solvent | Base | Temp (°C) | Time (min) | Yield (%) | Notes |
|---|
| 1 | Ethanol |
Characterization (Expected):
-
NMR (400 MHz,
): 5.85 (m, 1H, =CH-), 5.15 (d, 1H, =CH2), 5.08 (d, 1H, =CH2), 3.25 (d, 2H, N-CH2-Allyl), 2.75 (t, 2H, N-CH2-CH2-CF3), 2.25 (m, 2H, CH2-CF3), 1.2 (br s, 1H, NH). -
NMR:
-66.5 (t, ).
Part 7: Safety & Compliance
-
Pressure Hazards: Microwave heating of volatile amines (Allylamine bp 53°C) in closed vessels generates significant pressure. Ensure the vessel is rated for at least 300 psi. Do not exceed 50% volume filling.
-
Chemical Toxicity:
-
Allylamine: Highly toxic by inhalation and skin contact. Lachrymator. Use only in a functioning fume hood.
-
Fluoroalkyl Halides: Potential alkylating agents. Wear double nitrile gloves.
-
-
HF Generation: While the
group is generally stable, thermal decomposition >200°C can release HF. Do not exceed 160°C.
References
-
Microwave-Assisted Organic Synthesis (MAOS) Overview: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004, 43(46), 6250–6284. [Link]
-
Alkylation of Amines in Microwave: Ju, Y., & Varma, R. S. "Aqueous N-alkylation of amines using alkyl halides: direct use of microwaves." Green Chemistry, 2004, 6, 219-221. [Link]
-
Synthesis of Fluorinated Amines: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. [Link]
-
Allylation Protocols: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for N-allyl-3,3,3-trifluoropropylamine
Ticket ID: #TFP-ALLYL-001 Topic: Improving Yield & Selectivity in N-allyl-3,3,3-trifluoropropylamine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Runaway" Yield Problem
Low yields in the synthesis of N-allyl-3,3,3-trifluoropropylamine are rarely due to lack of reactivity. Instead, they are almost exclusively caused by chemoselectivity issues driven by the electronic properties of your starting materials.
The core challenge is the pKa Mismatch :
-
Starting Material (3,3,3-Trifluoropropylamine): The electron-withdrawing
group (via inductive effect) lowers the basicity of the primary amine (pKa ~8.7). -
Product (Secondary Amine): The addition of the allyl group increases electron density at the nitrogen. The product is more nucleophilic than the starting material.
The Consequence: As soon as the product forms, it out-competes the starting material for the alkylating agent, leading to rapid formation of the tertiary amine (over-alkylation) and quaternary salts. Standard 1:1 stoichiometry will invariably result in a mixture of starting material, product, and over-alkylated byproducts, capping your theoretical yield at ~50-60%.
This guide outlines two field-proven protocols to bypass this thermodynamic trap.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the best synthetic route for your specific constraints (scale, reagent availability, and purity requirements).
Figure 1: Strategic decision tree for selecting the optimal synthesis route based on reagent availability and scale.
Protocol A: Reductive Amination (The "Gold Standard")
Best for: High purity, avoiding over-alkylation, medicinal chemistry scale (<10g). Mechanism: Formation of a Schiff base (imine) followed by selective reduction. This prevents the formation of tertiary amines because the imine intermediate is neutral and does not react further until reduced.
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 3,3,3-Trifluoropropanal | Electrophile | 1.0 eq | Commercial or made via Swern oxidation of alcohol. |
| Allylamine | Nucleophile | 1.1 - 1.2 eq | Slight excess ensures complete consumption of aldehyde. |
| NaBH(OAc)₃ | Reducing Agent | 1.4 - 1.5 eq | Sodium triacetoxyborohydride. Milder than NaBH₄; won't reduce aldehyde directly. |
| DCE or DCM | Solvent | 0.1 - 0.2 M | Anhydrous conditions preferred. |
| Acetic Acid | Catalyst | 1.0 eq | Accelerates imine formation. |
Step-by-Step Workflow
-
Imine Formation: In a dry flask under
, dissolve 3,3,3-trifluoropropanal (1.0 eq) and Allylamine (1.1 eq) in DCE (Dichloroethane). -
Activation: Add Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30-60 minutes. Use MS 4Å sieves if the reaction is sluggish.
-
Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes.
-
Critical Check: Do not dump the reducing agent all at once; exotherm control is key.
-
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor via TLC (stain with Ninhydrin or KMnO₄).
-
Quench & Workup:
-
Quench with saturated aqueous
. -
Extract with DCM (x3).
-
Wash combined organics with Brine.
-
Dry over
and concentrate.
-
-
Purification: If necessary, purify via flash chromatography (Hexane/EtOAc + 1%
to prevent streaking).
Protocol B: Inverse Alkylation (The "Statistical" Method)
Best for: Large scale, cost-efficiency, when the aldehyde is unavailable. Concept: By using a massive excess of the cheap amine (Allylamine), you statistically force the alkyl halide to encounter a primary amine rather than the newly formed secondary amine.
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 1-Bromo-3,3,3-trifluoropropane | Electrophile | 1.0 eq | The limiting reagent. |
| Allylamine | Nucleophile / Base | 5.0 - 10.0 eq | CRITICAL: Must be in large excess to act as solvent and scavenger. |
| K₂CO₃ | Aux. Base | 0.5 eq | Optional if Allylamine is recycled; helps sequester HBr. |
| Acetonitrile (MeCN) | Solvent | Optional | Can run neat in Allylamine if reflux is controlled. |
Step-by-Step Workflow
-
Setup: Equip a flask with a highly efficient reflux condenser (Allylamine bp ~53°C).
-
Charge: Add Allylamine (10.0 eq) to the flask. Heat to gentle reflux (approx 55°C).
-
Addition: Dissolve 1-Bromo-3,3,3-trifluoropropane (1.0 eq) in a small amount of MeCN (or neat). Add this solution dropwise to the refluxing amine over 1–2 hours.
-
Why? Keeping the concentration of the alkyl halide low relative to the amine ensures the "collision" is almost always with the primary amine.
-
-
Completion: Stir at reflux for another 2–4 hours.
-
Workup (The "Salt" Trick):
-
Evaporate the excess Allylamine (recover by distillation for reuse).
-
The residue contains your product and Allylamine hydrobromide salts.
-
Dissolve residue in DCM and add 1M NaOH (pH > 12).
-
Extract the free base into DCM.
-
-
Distillation: The product (bp ~110-120°C, estimated) can be separated from trace heavy impurities via vacuum distillation.
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) & Multiple Spots on TLC | Over-alkylation. You likely used a 1:1 ratio of amine to halide. | Switch to Protocol B (10 eq. Allylamine) or Protocol A (Reductive Amination). |
| Product "Disappears" during Workup | Water Solubility. The trifluoropropyl group increases lipophilicity, but the amine is still small. | Do not wash with acidic water. Ensure aqueous layer is pH > 12 during extraction. Saturate the aqueous layer with NaCl (salting out) to force the amine into the organic layer. |
| Violent Exotherm during NaBH(OAc)₃ addition | Fast Addition. | Add the hydride reducing agent in 4 portions over 20 minutes. Ensure the reaction is at 0°C. |
| Starting Material Remains (Protocol A) | Wet Solvents. Imine formation is reversible and inhibited by water. | Use anhydrous DCE/DCM and add activated 4Å molecular sieves to the reaction pot during the imine formation step. |
References
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
pKa and Basicity Data: "pKa Values of Amines." Organic Chemistry Data, ACS Division of Organic Chemistry. Link
-
Prevention of Over-Alkylation: "Avoiding Over-alkylation." ACS Green Chemistry Institute Pharmaceutical Roundtable. Link
-
Properties of Allylamine: "Allylamine - ICSC 0823." International Labour Organization (ILO). Link
Preventing over-alkylation during N-allylation of trifluoropropylamine
Case ID: TFPA-ALLYL-001 Status: Active Topic: Preventing Over-Alkylation (Selectivity Control) Assigned Specialist: Senior Application Scientist
Executive Summary & Mechanistic Insight
The Core Problem: Nucleophilicity Inversion
The N-allylation of 3,3,3-trifluoropropylamine (TFPA) is deceptively difficult compared to standard alkyl amines. The root cause is a Nucleophilicity Inversion driven by the electron-withdrawing nature of the trifluoromethyl (
-
Starting Material (TFPA): The
group exerts a strong inductive effect (-I), significantly lowering the electron density on the nitrogen. The pK of the conjugate acid of TFPA is approximately 8.7 , compared to 10.7 for non-fluorinated propylamine. This makes TFPA a sluggish nucleophile. -
The Product (Secondary Amine): Once the first allyl group is attached, it acts as an electron-donating group (+I). This counteracts the
effect, making the secondary amine product more nucleophilic than the starting material.[1] -
The Result: The reaction kinetics favor the second alkylation over the first (
). As soon as the mono-allylated product forms, it outcompetes the remaining TFPA for the allyl halide, leading to a "runaway" reaction and a mixture dominated by tertiary amines and quaternary salts.
Visualizing the Kinetic Trap
Figure 1: The kinetic competition where the product reacts faster than the starting material.
Protocol A: Direct Alkylation (Optimization Strategy)
Use this method if you are limited to basic reagents and can tolerate lower yields (40-60%) or have an abundance of TFPA.
The "Dilution & Excess" Principle
To statistically favor mono-alkylation, you must flood the reaction with the starting amine.
Reagents:
-
3,3,3-Trifluoropropylamine (Free base)
-
Allyl Bromide (Electrophile)
-
Potassium Carbonate (
) or DIPEA -
Solvent: Acetonitrile (
) or THF
Step-by-Step Protocol:
-
Stoichiometry Setup: Prepare a reaction vessel with 5.0 to 10.0 equivalents of TFPA relative to Allyl Bromide.
-
Why? This ensures that an allyl bromide molecule is statistically far more likely to encounter a TFPA molecule than a newly formed mono-allyl product.
-
-
Base & Solvent: Suspend 1.5 eq of anhydrous
in Acetonitrile. Add the TFPA. Cool to 0°C. -
Controlled Addition: Dissolve Allyl Bromide (1.0 eq) in a small volume of MeCN. Add this solution dropwise over 2-4 hours using a syringe pump or addition funnel.
-
Why? Keeping the instantaneous concentration of the electrophile low prevents localized "hotspots" of over-alkylation.
-
-
Workup: Filter off solids. Crucial: The excess TFPA is volatile (b.p. ~70-80°C). Carefully distill it off at atmospheric pressure or mild vacuum for reuse before attempting to isolate the higher-boiling product.
| Variable | Recommendation | Reason |
| TFPA Equivalents | 5 - 10 eq | Statistically suppresses |
| Temperature | 0°C to RT | Lower temp reduces reaction rate difference ( |
| Concentration | 0.05 - 0.1 M | High dilution favors mono-alkylation. |
Protocol B: The Fukuyama Synthesis (High Precision)
Use this method for high-value synthesis requiring >90% selectivity. This is the "Gold Standard" for difficult amines.
This 3-step sequence uses a 2-Nitrobenzenesulfonyl (Ns) group to "mask" the amine. The sulfonamide is acidic enough to be alkylated cleanly, and the Ns group prevents over-alkylation because the resulting N-allyl sulfonamide is non-nucleophilic.
Workflow Visualization
Figure 2: The Fukuyama Amine Synthesis pathway guarantees mono-selectivity.
Detailed Methodology
Step 1: Protection (Nosylation)
-
Dissolve TFPA (1.0 eq) in DCM.
-
Add Triethylamine (1.2 eq) and cool to 0°C.
-
Add 2-Nitrobenzenesulfonyl chloride (NsCl) (1.1 eq) slowly.
-
Stir at RT until TLC shows consumption of NsCl.
-
Result: The sulfonamide forms.[2][3] The electron-withdrawing sulfonyl group renders the nitrogen non-nucleophilic but the N-H proton becomes acidic.
Step 2: Selective Alkylation
-
Dissolve the Ns-TFPA intermediate in DMF or MeCN.
-
Add
(2.0 eq) and Allyl Bromide (1.2 eq). -
Heat to 50-60°C.
-
Mechanism: The base deprotonates the sulfonamide. The resulting anion attacks the allyl bromide. Crucially, the product has no protons left on the nitrogen, so it CANNOT react further. Over-alkylation is chemically impossible here.[1]
Step 3: Deprotection
-
Dissolve the alkylated intermediate in DMF or MeCN.
-
Add Thiophenol (PhSH) (1.2 eq) and
(or Cs2CO3). -
Mechanism: The thiolate anion attacks the aromatic ring of the nosyl group (Meisenheimer complex), releasing
and the pure secondary amine.[4] -
Purification: Acid/Base extraction removes the thiophenol byproducts.
Troubleshooting & FAQ
Q: Why not use Reductive Amination with Acrolein?
A: While theoretically sound, acrolein is highly unstable, toxic, and prone to polymerization. It often leads to "messy" reactions. If you must use reductive amination, use Acrolein Diethyl Acetal . Hydrolyze it in situ to release acrolein slowly in the presence of the reducing agent (
Q: My Direct Alkylation yield is only 30%. Where is the rest? A: Check your waste stream. It is likely converted to the tertiary amine (Bis-allyl) or quaternary salt. You must increase the TFPA equivalents to >5 or switch to Protocol B.
Q: Can I use a Boc protection strategy instead of Nosyl?
A: Standard Boc protection (
Q: How do I remove the Thiophenol smell from Protocol B? A: Thiophenol is potent. Wash your organic phase with dilute NaOH (to deprotonate the thiol, keeping it in the aqueous layer) and use bleach to clean glassware, which oxidizes the thiol to odorless sulfonates.
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[3] Tetrahedron Letters, 36(36), 6373-6374.
-
Kan, T., & Fukuyama, T. (2004).[4] Ns strategies: a highly versatile synthetic method for amines.[2] Chemical Communications, (4), 353-359.
-
Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.
-
PubChem Database. (n.d.). 3,3,3-Trifluoropropylamine Compound Summary. National Center for Biotechnology Information. [5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. 3,3,3-Trifluoropropylamine | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine by distillation
Technical Support Center: Purification of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine
Ticket ID: PUR-F-ALLYL-001 Subject: Distillation Protocol & Troubleshooting for Fluorinated Allylic Secondary Amines Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary & Compound Profile
You are attempting to purify (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine , a secondary amine featuring both an electron-withdrawing fluorinated tail and a reactive allyl head.[1] This structural duality presents specific challenges: the allyl group introduces thermal sensitivity (polymerization risk), while the trifluoropropyl group alters volatility and basicity compared to non-fluorinated analogs.[1]
Critical Advisory: Due to the lack of commercially standardized boiling point data for this specific secondary amine, the parameters below are calculated estimates based on structural analogs (N-allyl-propylamine and 3,3,3-trifluoropropylamine). Vacuum distillation is strictly required to minimize thermal stress.[1]
Physicochemical Data Sheet (Estimated)
| Property | Value / Estimate | Rationale/Source |
| Target Compound | (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine | Secondary Amine Product |
| Molecular Weight | ~153.15 g/mol | C₆H₁₀F₃N |
| Est.[1][2][3][4][5][6] Boiling Point (Atm) | 122°C – 128°C | Extrapolated from N-propylallylamine and fluorinated analogs [1, 2].[1] |
| Est. Boiling Point (Vacuum) | 55°C – 60°C @ 15 mmHg | Nomograph correction for thermally sensitive amines. |
| Major Impurity A | 3,3,3-Trifluoropropylamine | Unreacted Starting Material (BP ~68°C) [1].[1] |
| Major Impurity B | N,N-Diallyl-3,3,3-trifluoropropylamine | Over-alkylation byproduct (Est.[1] BP >155°C).[1] |
| pKa (Conjugate Acid) | ~8.5 – 9.0 | Lower than typical amines (~10) due to inductive effect of CF₃ [3].[1] |
Pre-Distillation Workflow (The "Triage")
Before attempting distillation, the crude reaction mixture must be chemically treated to ensure stability.[1] Distilling a crude mixture containing acidic salts or active alkylating agents can lead to violent decomposition or polymerization.[1]
Logic Flow: From Crude to Pot
Figure 1: Pre-distillation workup logic. Ensuring the amine is free-based and dry is non-negotiable before heating.[1]
Detailed Distillation Protocol
Objective: Isolate the secondary amine fraction while preventing allyl-polymerization.
Equipment Setup:
-
Apparatus: Short-path distillation head (Vigreux column optional but recommended if impurity BPs are <15°C apart).
-
Vacuum Source: Oil pump or high-quality diaphragm pump capable of <10 mmHg.[1]
-
Heating: Oil bath with magnetic stirring (Do NOT use a heating mantle; hot spots trigger polymerization).[1]
-
Stabilizer: Add 0.1% w/w BHT (Butylated hydroxytoluene) or Hydroquinone to the pot to inhibit radical polymerization of the allyl group [4].[1]
Step-by-Step Procedure:
-
System Inerting: Flush the setup with Nitrogen/Argon.[1] Fluorinated amines can react with atmospheric moisture and CO₂ (carbamate formation) over time.[1]
-
Degassing: Apply vacuum without heat first to remove residual solvents (DCM/THF).[1] Watch for foaming.[1]
-
Ramp Up: Slowly heat the oil bath.
-
The "Main Cut" (Product):
-
Shutdown: Stop before the pot goes dry. The residue likely contains the high-boiling tertiary amine and salts.[1]
Troubleshooting Guide (FAQ)
Q1: The boiling point is fluctuating wildly, and the temperature won't stabilize.
-
Diagnosis: This is often "bumping" caused by residual solvent or water.[1]
-
The Science: Water forms azeotropes with amines.[1] If the crude wasn't dried thoroughly (Step 3 in workflow), water vapor pockets explode under vacuum.[1]
-
Solution: Stop heating. Cool down. Add a fresh stir bar and potentially a capillary bleed (if using an older setup) or use a finer vacuum control.[1] Ensure the crude was dried over KOH pellets or Na₂SO₄.[1]
Q2: My product is turning yellow/brown during distillation.
-
Diagnosis: Oxidation or Polymerization.[1]
-
The Science: Allyl amines are susceptible to radical polymerization at high temperatures (>100°C) or in the presence of oxygen.[1]
-
Solution:
Q3: I see a white solid forming in the condenser.
-
Diagnosis: Carbonate formation or Salt sublimation.[1]
-
The Science: Primary/Secondary amines react with atmospheric CO₂ to form solid carbamates.[1] Alternatively, if the wash (Step 1) was insufficient, amine-hydrohalide salts (which sublime) might be present.[1]
-
Solution:
Q4: The separation between the starting material and product is poor.
-
Diagnosis: Low theoretical plates.[1]
-
The Science: The boiling point delta between the primary amine (~68°C) and the secondary amine (~125°C) is large enough for simple distillation.[1] If they are co-distilling, your vacuum might be too strong, compressing the boiling points together.[1]
-
Solution: Reduce the vacuum strength (e.g., go from 1 mmHg to 20 mmHg). This expands the temperature difference between the fractions, allowing better separation.[1]
References
-
PubChem. (n.d.).[1] 3,3,3-Trifluoropropylamine (Compound).[1][2][3][5][7][8] National Library of Medicine.[1] Retrieved March 4, 2026, from [Link]1]
-
Hine, J., & Hine, M. (1952).[1] The Relative Acidity of Water, Methanol and other Weak Acids.[1] Journal of the American Chemical Society.[1][9] (Contextual citation for inductive effects of fluorinated groups on basicity).
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard protocol for stabilizing allylic compounds during distillation).
Sources
- 1. 3,3,3-Trifluoropropylamine | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3,3-TRIFLUOROPROPYLAMINE HYDROCHLORIDE | 2968-33-4 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Pd-catalyzed access to mono- and di-fluoroallylic amines from primary anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allylamine [drugfuture.com]
- 6. 3,3,3-Trifluoropropene (CAS 677-21-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 3,3,3-Trifluoropropylamine hydrochloride | CAS 2968-33-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 460-39-9 | 3,3,3-Trifluoropropan-1-amine [chemindex.com]
- 9. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
Technical Support Center: Purification of Fluorinated Amine Mixtures
The following guide is structured as a Tier-2 Technical Support Knowledge Base for researchers handling fluorinated amine synthesis.
Topic: Removal of Unreacted Allylamine (CAS: 107-11-9) Ticket Category: Post-Reaction Processing / Purification Status: Active Guide
Executive Summary & Safety Advisory
The Challenge: You have synthesized a fluorinated amine target (Product), but the reaction mixture contains residual allylamine. Standard evaporation often fails to remove the last 1-5% due to azeotrope formation or polymerization. The Hazard: Allylamine is a lachrymator and highly toxic (LD50 oral mouse: 49 mg/kg). It is a primary amine with high nucleophilicity. The Solution: Unlike standard amines, fluorinated amines often exhibit significantly lower pKa values due to the electron-withdrawing nature of fluorine. This physicochemical difference is the key to separation.
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the safest and most efficient removal method for your specific mixture.
Figure 1: Decision tree for selecting the optimal allylamine removal strategy based on product properties.
Protocol Library
Method A: Fluorous Solid Phase Extraction (F-SPE)
Best For: Products containing heavy fluorous tags (e.g., perfluorooctyl) or high fluorine content (>40% w/w). Mechanism: Fluorinated compounds bind to fluorous silica; allylamine (hydrocarbon-based) does not.
Workflow:
-
Load: Dissolve crude mixture in a minimum amount of DMF or THF. Load onto a pre-conditioned FluoroFlash® or equivalent F-SPE cartridge.
-
Fluorophobic Wash: Elute with 80:20 MeOH:H₂O .
-
Result: Allylamine and non-fluorous impurities elute immediately. The fluorinated product sticks to the cartridge.[1]
-
-
Fluorophilic Elution: Elute with 100% MeOH or THF .
-
Result: Pure fluorinated amine is released.
-
Method B: pH-Controlled Extraction (The "Fluorine Effect")
Best For: Lightly fluorinated amines (e.g., trifluoroethylamines, difluoro-analogs) with pKa < 7.0. Scientific Basis: Fluorine is highly electron-withdrawing. It lowers the basicity of nearby amines significantly.
-
Allylamine pKa: ~9.49[2]
-
2,2,2-Trifluoroethylamine pKa: ~5.7
Protocol:
-
Calculate: Determine the target pH. A pH of 7.5 is ideal for the example above.
-
At pH 7.5, Allylamine (pKa 9.5) is >99% protonated (
) Water Soluble . -
At pH 7.5, Fluorinated Amine (pKa 5.7) is >98% neutral (
) Organic Soluble .
-
-
Extract:
-
Dissolve mixture in DCM or EtOAc.
-
Wash with Phosphate Buffer (pH 7.5) .
-
-
Separate: Collect the organic layer. The allylamine remains trapped in the aqueous buffer.
Method C: Chemoselective Scavenging (Resin Capture)
Best For: High-value intermediates, acid-sensitive compounds, or when pKa separation is impossible. Reagent: Polymer-Supported Isocyanate (PS-NCO).
Mechanism: The resin-bound isocyanate reacts exclusively with nucleophilic amines (allylamine) to form an insoluble urea. The fluorinated amine (if less nucleophilic due to EWG) reacts much slower or not at all, but stoichiometry control is vital.
Protocol:
-
Equivalents: Add 2.0 - 3.0 equivalents of PS-Isocyanate resin relative to the estimated residual allylamine (not the product).
-
Solvent: Use DCM or THF (Resins swell best in these). Avoid alcohols.
-
Incubate: Shake gently at Room Temperature for 2-4 hours.
-
Tip: Monitor by TLC (ninhydrin stain will visualize allylamine).
-
-
Filter: Filter off the solid resin.
-
Concentrate: Filtrate contains the purified product.
Troubleshooting & FAQ
Ticket #104: "I used Rotavap, but NMR shows 5% Allylamine remaining."
Root Cause: Allylamine (bp 53°C) forms azeotropes with water and alcohols. It also hydrogen bonds strongly to other amines, raising its effective boiling point. Resolution:
-
Do NOT simply heat higher (risk of decomposition).[3]
-
Action: Perform a Toluene Co-evaporation . Add toluene to your crude oil and rotavap. The toluene/allylamine azeotrope helps drag the amine out. Repeat 3x.
Ticket #105: "The Scavenger Resin ate my product too."
Root Cause: Your fluorinated amine was still nucleophilic enough to react with the isocyanate, or you used a vast excess of resin calculated against the product rather than the impurity. Resolution:
-
Switch Resin: Use PS-Benzaldehyde . This forms an imine (Schiff base) with the primary amine (allylamine).
-
Why? Imines formed from electron-deficient amines (fluorinated) are often unstable and hydrolyze back, whereas the allylamine-imine is stable on the resin.
-
Alternative: Use PS-Phthalic Anhydride .
Ticket #106: "Can I use Copper Sulfate wash?"
Question: "I read that CuSO₄ removes amines. Does this work here?" Answer: Yes, but with caution.
-
Mechanism: Copper(II) coordinates with amines to form water-soluble blue/purple complexes.
-
Risk: If your fluorinated amine is a good ligand, you will lose product to the aqueous layer.
-
Test: Take a small aliquot. Shake with 10% aqueous CuSO₄. If the organic layer stays clear and the aqueous turns dark blue, it is working. If the product precipitates or the organic layer turns blue, Abort.
Comparative Data Table
| Method | Target Impurity | Product Constraints | Est. Yield Loss | Cost |
| pH Extraction | Primary/Sec Amines | Must have low pKa (<7) | < 5% | Low |
| PS-Isocyanate | Nucleophilic Amines | Must be less nucleophilic | 5-10% | High |
| F-SPE | Non-Fluorous | Must be Fluorous-tagged | < 2% | Medium |
| CuSO₄ Wash | Strong Ligands | Must not coordinate Cu | Varies | Low |
References
-
Biotage. (n.d.). Isocyanate Resins for Scavenging Nucleophiles. Retrieved March 5, 2026, from [Link] (General mechanism verification for PS-Isocyanate).
- Curran, D. P. (2001). Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations. Synlett.
- Zhang, W. (2003). Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis. Tetrahedron, 59(25), 4475-4489. (Details on F-SPE protocols).
- Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison. (Source for pKa differentials between alkyl and fluoroalkyl amines).
Sources
Stability of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine under oxidative conditions
The following Technical Support Guide is designed for researchers utilizing (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine (referred to herein as TFPA-Allyl ) in medicinal chemistry and drug development workflows.
Ticket Subject: Stability of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine under Oxidative Conditions Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division
Executive Technical Summary
TFPA-Allyl is a bifunctional secondary amine building block. Its stability is dictated by the competing reactivities of its three functional motifs:
-
Secondary Amine (
): Susceptible to N-oxidation and radical abstraction. -
Allyl Group (
): High susceptibility to electrophilic oxidation (epoxidation) and oxidative cleavage. -
Trifluoropropyl Group (
): Electron-withdrawing ( effect), which lowers the amine pKa (approx. 1.5–2.0 units lower than non-fluorinated analogues) and increases resistance to oxidation at the propyl chain, but does not protect the allyl or nitrogen centers.
Core Stability Verdict: The molecule is moderately unstable in its free base form under aerobic conditions and highly unstable in the presence of strong chemical oxidants (peroxides, ozone, high-valent metals).
Troubleshooting Guide: Common Failure Modes
Use this section to diagnose experimental anomalies.
Issue 1: Sample Discoloration (Yellowing/Browning) during Storage
User Report: "My free base TFPA-Allyl was clear yesterday, but after leaving it on the benchtop overnight, it has turned pale yellow."
Root Cause Analysis:
This is a classic signature of Aerobic Autoxidation . While the trifluoropropyl group reduces electron density on the nitrogen, the allyl group activates the
-
Mechanism: Atmospheric oxygen forms a radical species at the allylic carbon or nitrogen, leading to imine formation and subsequent polymerization (colored oligomers).
-
The Fluorine Effect: The
group does not prevent this; it only slows N-oxide formation slightly due to reduced nucleophilicity.
Corrective Protocol:
-
Immediate Action: Purify via short-path distillation or silica plug filtration (1%
in DCM). -
Prevention: Never store as a free base. Convert immediately to the Hydrochloride (HCl) or Tosylate (TsOH) salt. The protonated ammonium species is resistant to autoxidation.
-
Storage Condition:
under Argon.
-
Issue 2: Low Yields in Peptide Coupling/Amidation Reactions
User Report: "I am coupling TFPA-Allyl to a carboxylic acid using HATU/DIEA in DMF. The LCMS shows a mass corresponding to [M+16] alongside the product."
Root Cause Analysis: The [M+16] peak indicates N-Oxidation or Epoxidation .
-
Culprit: Old DMF often contains dimethylamine and peroxides if not fresh.
-
Reactivity: The secondary amine is nucleophilic enough to react with trace peroxides in the solvent before the coupling completes.
Corrective Protocol:
-
Solvent Check: Use anhydrous, amine-free DMF or switch to DCM/THF if solubility permits.
-
Order of Addition: Pre-activate the acid with the coupling reagent before adding the TFPA-Allyl. This minimizes the time the free amine sits in solution waiting to react.
Issue 3: Rapid Clearance in Microsomal Stability Assays (HLM/MLM)
User Report: "We designed this scaffold using the trifluoropropyl group to block metabolism, but the compound is still cleared rapidly (
Root Cause Analysis: You have blocked one metabolic "soft spot" but left two others wide open.
-
False Security: The
group successfully blocks -oxidation on the propyl chain. -
The Leak: The Allyl group is a metabolic liability. Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) rapidly epoxidize the double bond or hydroxylate the allylic position. Furthermore, the secondary amine is prone to N-dealkylation.
Corrective Protocol:
-
Structural Modification: If the allyl group is not essential for binding, replace it with a cyclopropyl or 2,2-difluoroethyl group to improve metabolic stability.
Visualizing Degradation Pathways
The following diagram details the specific chemical fates of TFPA-Allyl under oxidative stress.
Caption: Figure 1. Oxidative degradation pathways of TFPA-Allyl. Note that N-oxide formation can lead to chain cleavage via Cope elimination upon heating.
FAQ: Synthetic Compatibility Matrix
Q: Can I use TFPA-Allyl in a reaction with mCPBA? A: No. mCPBA will indiscriminately attack both the nitrogen (forming the N-oxide) and the allyl double bond (forming the epoxide).
-
Alternative: If you must oxidize another part of your molecule, protect the amine as a carbamate (Boc/Cbz) and mask the alkene (e.g., dibromination, though this is atom-inefficient).
Q: Is the trifluoropropyl group stable to Jones Reagent (
-
Verdict: Incompatible due to the allyl moiety.
Q: How does the
-
pKa Shift: Expect the pKa of the conjugate acid to be ~8.5–9.0, compared to ~10.5 for dipropylamine.
-
Impact: Reaction rates in
alkylations or acylations will be slower . You may need to increase reaction temperature or use a stronger base catalyst (e.g., switch from to DIPEA or DBU).
Q: What is the best way to remove unreacted TFPA-Allyl from a reaction mixture? A: Due to the fluorine content, the molecule is distinctively lipophilic but still basic.
-
Protocol: Perform an acidic wash (1M HCl). The amine will protonate and move to the aqueous layer.
-
Warning: If your product is also a base, this won't work. In that case, exploit the fluorine tag: TFPA-Allyl usually elutes faster on silica than non-fluorinated amines, or use Fluorous Solid Phase Extraction (F-SPE) if you have a fluorous tag elsewhere.
Summary of Oxidant Compatibility
| Oxidant / Condition | Compatibility | Expected Outcome / Risk |
| Air / Oxygen | ⚠️ Poor (Free Base) | Autoxidation to imines/colored impurities over days. |
| Hydrogen Peroxide ( | ❌ Incompatible | N-oxide formation; potential hydrolysis. |
| mCPBA | ❌ Incompatible | N-oxidation AND Epoxidation of allyl group. |
| Ozone ( | ❌ Incompatible | Cleavage of allyl group to aldehyde. |
| KMnO4 / OsO4 | ❌ Incompatible | Dihydroxylation or cleavage of allyl group. |
| Dess-Martin Periodinane | ✅ Compatible | Generally safe if amine is protected or salt is used (though DMP oxidizes alcohols, not amines directly). |
| HATU / EDC (Coupling) | ✅ Compatible | Safe, provided solvents are peroxide-free. |
References
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
- Cited for: Electron-withdrawing effects of on amine basicity and metabolic blocking.
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link
- Cited for: Mechanisms of N-dealkylation and olefin epoxidation in metabolic p
-
Murahashi, S. I. (1990). Synthetic Aspects of Metal-Catalyzed Oxidations of Amines and Related Reactions. Angewandte Chemie International Edition, 34(22), 2443–2465. Link
- Cited for: Mechanisms of amine autoxidation and N-oxide form
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
- Cited for: Strategic use of trifluoropropyl groups to modul
Handling volatile fluorinated amines in the laboratory
Current Status: Operational
Ticket Subject: Handling, Storage, and Optimization of Volatile Fluorinated Amines (e.g., 2,2,2-Trifluoroethylamine)[1]
Mission Statement
You have reached the Tier 3 Support Desk for Fluorine Chemistry. Unlike standard organic amines, fluorinated analogs (e.g., 2,2,2-trifluoroethylamine, difluoroethylamine) present a dual paradox: they are highly volatile yet poor nucleophiles , and they are chemically stable yet capable of generating hydrofluoric acid (HF) under specific stress conditions.[1]
This guide replaces generic advice with protocol-specific troubleshooting for drug discovery and process chemistry workflows.
Module 1: Inventory & Storage (The "Empty Bottle" Phenomenon)
User Issue:
"I bought 5g of 2,2,2-trifluoroethylamine last week. The bottle is sealed, but it feels empty or the liquid level has dropped significantly."
Root Cause Analysis:
The critical failure point is often the Boiling Point (BP) vs. Ambient Temperature differential.
-
Data Point: 2,2,2-Trifluoroethylamine (TFEA) has a BP of 36–37°C [1, 2].[1][2][3]
-
Mechanism: In a warm laboratory (25°C), the vapor pressure is dangerously close to atmospheric pressure (~7.6 psi at 20°C).[1] Standard polyethylene caps allow gradual permeation, and septum punctures without cold-storage create rapid evaporation paths.[1]
Troubleshooting Protocol:
Q: How do I store this without losing material? A: Treat this reagent like a liquefied gas, not a standard solvent.[1]
-
The "Cold Chain" Rule: Upon receipt, immediately store at 2–8°C . Never store at room temperature.
-
The Parafilm Fallacy: Do not rely on Parafilm.[1] It is permeable to organic vapors. Use Teflon tape on threads under the cap.
-
Salt Formation Strategy: If you do not need the free base immediately, convert it to the Hydrochloride (HCl) salt.
-
Why? The HCl salt is a solid, non-volatile, and indefinitely stable at room temperature.[1]
-
Method: Bubble anhydrous HCl gas into a chilled ethereal solution of the amine. Filter the white precipitate.
-
Visualization: Storage & Transfer Logic
Figure 1: Decision tree for minimizing material loss during storage and transfer.
Module 2: Reactivity Optimization (The "Nucleophilicity Paradox")
User Issue:
"I ran a standard amide coupling (EDC/HOBt) or SN2 substitution that works with ethylamine, but with trifluoroethylamine, I get <10% yield and mostly recovered starting material."
Root Cause Analysis:
You are fighting the Inductive Effect .
-
Mechanism: The three fluorine atoms are powerfully electron-withdrawing.[1] They pull electron density away from the nitrogen lone pair, stabilizing it and drastically reducing its ability to attack electrophiles.
-
The Data Gap:
Troubleshooting Protocol:
Q: How do I force the reaction to completion? A: You must increase the electrophilicity of the partner or the temperature, but you must simultaneously manage the volatility.
| Parameter | Standard Amine Protocol | Fluorinated Amine Adjustment |
| Base | Triethylamine (TEA) or DIPEA | Exogenous Base Required. The fluorinated amine cannot act as its own proton scavenger.[1] Use excess DIPEA or inorganic bases (K2CO3).[1] |
| Temperature | Room Temperature | Elevated (60–80°C). Critical: Must use a sealed pressure vial to prevent the amine (BP 37°C) from boiling off before reacting. |
| Coupling Agent | EDC/HOBt | High Activity Agents. Switch to HATU, COMU, or T3P.[1] The amine is too weak for standard carbodiimides. |
| Stoichiometry | 1.1 equivalents | 2.0 - 3.0 equivalents. Due to volatility and low reactivity, excess is required to drive kinetics.[1] |
Q: Can I use the HCl salt directly in the reaction? A: Yes, but you must add a stoichiometric amount of a stronger base (like TEA or DIPEA) to "free" the fluorinated amine in situ. Without an auxiliary base, the fluorinated amine will remain protonated and inert.
Module 3: Safety & Compatibility (The "Hidden HF" Risk)
User Issue:
"My glassware is looking cloudy/etched after running these reactions at high temperature."
Root Cause Analysis:
While C-F bonds are generally stable, harsh conditions (high temperature + Lewis acids or strong bases) can trigger hydrolysis or elimination, releasing fluoride ions (F⁻).[1] In the presence of protons, this forms Hydrofluoric Acid (HF) .[1]
-
Risk Factor: Glass-lined reactors and borosilicate flasks are susceptible to etching by HF, even at low concentrations [4].[1][4]
Troubleshooting Protocol:
Q: What equipment is compatible? A:
-
Reaction Vessels: For high-temperature (>100°C) or strong acid/base conditions, switch from glass to PFA (Perfluoroalkoxy) or PTFE-lined autoclaves.[1]
-
Seals: Avoid standard red rubber septa if the reaction is heated; amine vapors can degrade them.[1] Use Viton or Chemraz O-rings [3].[1]
-
HF Scavenging: If your protocol risks generating HF, keep Calcium Gluconate gel nearby for safety.[1] In the reaction pot, adding a weak base or calcium salts can scavenge free fluoride.[1]
Module 4: Workup & Isolation
User Issue:
"I see the product spot on TLC, but after rotovap, the flask is empty."
Root Cause Analysis:
If your product is a low-molecular-weight fluorinated amide/amine, the fluorine atoms increase volatility more than you might expect.[1]
-
Rule of Thumb: Fluorinated compounds often have higher vapor pressures than their non-fluorinated hydrocarbon analogs due to weak intermolecular Van der Waals forces (the "Teflon effect").
Troubleshooting Protocol:
Q: How do I isolate a volatile fluorinated product? A:
-
Avoid High Vacuum: Do not use a high-vacuum manifold (<1 mbar). Use a controlled water aspirator (~20–40 mbar) and monitor strictly.
-
Salt Formation (Again): If the product is an amine, isolate it as the HCl or TFA salt.[1] Evaporate the solvent, then treat with HCl in dioxane/ether to precipitate the solid salt.
-
Telescoping: Do not isolate. Carry the solution phase directly into the next step if possible.
References
-
Cheméo. (2026).[1][5] 2,2,2-Trifluoroethylamine Chemical Data. Retrieved from [Link]
-
Ace Glass. (n.d.).[1] O-Ring Chemical Compatibility Guide. Retrieved from [Link]
-
Equipodia. (n.d.). Compatibility Guidelines for Glass-Lined Reactors. Retrieved from [Link]
-
Actylis Lab Solutions. (2025).[1] Life-Changing Safety Tips for Handling Laboratory Chemicals. Retrieved from [Link]
Sources
Technical Support Center: Reductive Amination of Trifluoropropyl Amines
Topic: Troubleshooting Reductive Amination Failures for Trifluoropropyl Amines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Content Lead: Senior Application Scientist
The "Fluorine Tax": Why This Reaction Failed
If you are reading this, your standard reductive amination protocol (likely involving DCM and STAB) has probably failed or stalled.
You are dealing with 3,3,3-trifluoropropylamine (or similar analogs).[1][2] While it looks like a standard primary alkyl amine, the trifluoromethyl (
-
Standard Propylamine pKa: ~10.7
-
3,3,3-Trifluoropropylamine pKa: ~8.7[3]
This ~2 log drop in basicity correlates directly to reduced nucleophilicity. The amine struggles to attack the carbonyl carbon to form the hemiaminal, and subsequently, the equilibrium for dehydration to the imine (Schiff base) is unfavorable. If the imine does not form, the hydride reducing agent eventually reduces your aldehyde/ketone to an alcohol (direct reduction), leaving your amine untouched.
This guide provides the "Titanium-Boosted" protocols and troubleshooting logic required to overcome this energy barrier.
Diagnostic Workflow
Before changing reagents, identify where the reaction broke using this logic flow.
Figure 1: Diagnostic decision tree for reductive amination failures involving electron-deficient amines.
Technical FAQs & Solutions
Q1: I am using Sodium Triacetoxyborohydride (STAB/NaBH(OAc)3) in DCE, but conversion is <10%. Why?
The Cause: The "STAB" method relies on the amine forming a small equilibrium amount of iminium ion, which the hydride then traps. Because your trifluoropropylamine is a weaker nucleophile, the equilibrium concentration of the imine is negligible. STAB is a mild reducing agent, but it cannot reduce an imine that doesn't exist.
The Fix: You must force the equilibrium.
-
Add a Lewis Acid: Switch to the Titanium(IV) Isopropoxide protocol (see Section 4).
acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving dehydration). -
Solvent Switch: If you cannot use Titanium, switch from DCE to 2,2,2-Trifluoroethanol (TFE) . TFE stabilizes the hemiaminal and iminium species through hydrogen bonding, often accelerating reactions of difficult amines without Lewis acids.
Q2: I see the aldehyde disappearing, but I'm isolating the alcohol, not the amine.
The Cause: This is "Direct Reduction." Since the imine formation is slow (see Q1), the reducing agent (STAB or Cyanoborohydride) eventually attacks the aldehyde directly because it's the only electrophile available.
The Fix: Decouple the steps. Do not use a "one-pot, mix-everything" approach.
-
Step 1: Mix Amine + Carbonyl + Dehydrating agent (Ti(OiPr)4 or Sieves). Stir for 4-12 hours.
-
Step 2: Only then add the reducing agent (
or ). This ensures the hydride only sees the imine, not the aldehyde.
Q3: My reaction turned into a thick white emulsion during the quench. How do I recover my product?
The Cause: You likely used the Titanium protocol. Upon adding water/bicarbonate, the
The Fix: The "Basic Celite" Quench.
-
Dilute the reaction mixture with Ethyl Acetate.
-
Add a small amount of water to hydrolyze the Ti.
-
Add 1N NaOH or 10% aqueous ammonia (not bicarb!). The high pH helps break the emulsion.
-
Add solid Celite and stir for 15 minutes.
-
Filter through a Celite pad. The Ti salts stay in the filter; your product passes through.
The "Gold Standard" Protocol: Titanium-Mediated Reductive Amination
Recommended for amines with pKa < 9.5 or sterically hindered ketones.
Mechanism of Action:
The
Figure 2: Mechanistic pathway of Titanium-mediated reductive amination.
Step-by-Step Procedure
| Reagent | Equivalents | Role |
| Amine (Trifluoropropyl) | 1.0 - 1.2 eq | Nucleophile |
| Carbonyl (Ketone/Ald) | 1.0 eq | Electrophile |
| Ti(OiPr)4 | 1.25 - 1.5 eq | Lewis Acid / Dehydrant |
| NaBH4 | 1.5 eq | Reducing Agent |
| Ethanol (Abs) | Solvent | (Avoids transesterification issues) |
-
Imine Formation (Neat/Concentrated):
-
In a dry vial, combine the amine (1.2 eq) and ketone/aldehyde (1.0 eq).
-
Crucial: Add
(1.25 eq) neat (or in minimal dry THF if solids are present). -
Stir under Nitrogen at Ambient Temperature for 6–12 hours . (Note: For very hindered ketones, heat to 40-50°C).
-
Checkpoint: Monitor by UPLC/NMR. You should see the disappearance of the carbonyl peak.
-
-
Reduction:
-
Dilute the viscous mixture with Absolute Ethanol (approx. 0.5 M concentration relative to SM).
-
Cool to 0°C (ice bath).
-
Add Sodium Borohydride (
) (1.5 eq) portion-wise. (Caution: Gas evolution). -
Allow to warm to Room Temperature and stir for 2 hours.
-
-
Workup (The Anti-Emulsion Method):
-
Quench with 2M aqueous Ammonia (
).[4] -
Dilute with DCM or EtOAc.
-
Filter the resulting white slurry through Celite.
-
Wash the Celite pad thoroughly with solvent.
-
Separate phases, dry organics over
, and concentrate.
-
Comparative Data: Reducing Agents
| Feature | NaBH(OAc)3 (STAB) | NaBH3CN | Ti(OiPr)4 + NaBH4 |
| Acidity | Mildly Acidic | pH Dependent | Neutral/Basic |
| Imine Formation | Equilibrium driven | Equilibrium driven | Forced (Dehydration) |
| Toxicity | Low | High (Cyanide) | Low |
| Success with CF3-Amines | Low (<20%) | Moderate (40-60%) | High (>85%) |
| Side Reactions | Direct Reduction | Cyanide addition | Ti-Emulsions (if not quenched right) |
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry, vol. 55, no.[5] 8, 1990, pp. 2552–2554.[5] Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[5][6][8] 11, 1996, pp. 3849–3862.[5][6][8] Link[9]
-
Bhattacharyya, S. "Reductive alkylation of dimethylamine using titanium(IV) isopropoxide and sodium borohydride: an efficient, safe, and convenient method for the synthesis of N,N-dimethylated tertiary amines."[10] The Journal of Organic Chemistry, vol. 62, no.[10] 24, 1997, pp. 8546-8548.[10] Link[10]
-
PubChem. "3,3,3-Trifluoropropylamine (Compound)."[1][3][11] National Center for Biotechnology Information. Accessed 2025.[3][5][12] Link
Sources
- 1. molforge.ai [molforge.ai]
- 2. 3,3,3-Trifluoropropylamine hydrochloride | CAS 2968-33-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 3,3,3-Trifluoropropylamine | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. designer-drug.com [designer-drug.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PubChemLite - 3,3,3-trifluoropropylamine (C3H6F3N) [pubchemlite.lcsb.uni.lu]
- 12. reddit.com [reddit.com]
Technical Guide: Optimization of Reaction Temperature for N-Allyl-3,3,3-trifluoropropylamine Synthesis
Introduction: The "Fluorine Effect" in Amination
Synthesizing N-allyl-3,3,3-trifluoropropylamine presents a classic challenge in organofluorine chemistry: balancing nucleophilicity against selectivity.[1] Unlike simple aliphatic amines, the starting material 3,3,3-trifluoropropylamine possesses a significantly lower pKa (~8.7) compared to propylamine (~10.[1]7) due to the strong electron-withdrawing inductive effect (-I) of the trifluoromethyl (
This reduced basicity creates a kinetic bottleneck.[1] The primary amine is sluggish to react, but once the N-allyl group is attached, the resulting secondary amine is often more nucleophilic than the starting material, leading to rapid over-alkylation (formation of tertiary amines).
This guide focuses on temperature optimization as the primary lever to control this selectivity, ensuring you obtain the mono-allylated product with high purity.
Module 1: Critical FAQs on Temperature & Kinetics
Q1: Why does my reaction stall at 25°C even after 24 hours?
Answer:
The stalling is likely due to the "Fluorine Deactivation" effect. The
-
The Fix: You must overcome this activation barrier.[1] While 25°C is standard for non-fluorinated amines, this substrate often requires a "kick-start."[1] We recommend initiating the reaction at 40–45°C for the first 2 hours to establish conversion, then lowering to ambient temperature if selectivity begins to drop.
Q2: I see a significant amount of di-allylated byproduct (Tertiary Amine). Did I heat it too much?
Answer: Yes, but it is also a stoichiometric issue.
-
The Mechanism: As soon as N-allyl-3,3,3-trifluoropropylamine is formed, it competes with the starting material for the allyl bromide. At temperatures >60°C , the rate constant difference between the first and second alkylation narrows, leading to a statistical mixture.
-
The Solution:
-
Temperature Control: Keep the reaction below 50°C .
-
Inverse Addition: Do not add the amine to the allyl bromide. Add the allyl bromide dropwise to a solution of the amine.
-
Stoichiometry: Use a 3.0 to 5.0 equivalent excess of 3,3,3-trifluoropropylamine.[1] The excess starting material statistically "protects" the product from further reaction.
-
Q3: Can I use refluxing ethanol (78°C) to speed this up?
Answer: Not recommended. While refluxing ethanol is a common textbook condition, it is disastrous for this specific synthesis.[1]
-
Reason: At 78°C, the reaction enters thermodynamic control where the formation of the thermodynamically stable quaternary ammonium salt is favored. Additionally, allyl halides can undergo solvolysis (reacting with ethanol) at these temperatures, generating ethyl allyl ether as an impurity and consuming your alkylating agent.
-
Recommendation: Switch to Acetonitrile (MeCN) at 45°C .[1] MeCN is polar aprotic, which enhances the nucleophilicity of the amine without participating in solvolysis.
Module 2: Troubleshooting & Decision Logic
Visualizing the Selectivity Trap
The following diagram illustrates the competing pathways controlled by temperature.
Caption: Kinetic competition between mono- and di-allylation. Path B becomes dominant if temperature is uncontrolled or stoichiometry is 1:1.
Module 3: Optimized Experimental Protocol
Method: Nucleophilic Substitution with Base Scavenger Scale: 10 mmol (adaptable)[1]
Reagents
-
Substrate: 3,3,3-Trifluoropropylamine (3.0 equiv, 30 mmol) [CAS: 460-39-9][1]
-
Reagent: Allyl Bromide (1.0 equiv, 10 mmol) [CAS: 106-95-6][1]
-
Base: Potassium Carbonate (
), anhydrous, finely ground (1.5 equiv) -
Solvent: Acetonitrile (MeCN), anhydrous (0.5 M concentration)[1]
Step-by-Step Workflow
-
Preparation (0 min):
-
Charge a flame-dried round-bottom flask with 3,3,3-trifluoropropylamine (3.39 g, 30 mmol) and
(2.07 g, 15 mmol) in anhydrous MeCN (20 mL). -
Note: The large excess of amine is the primary defense against over-alkylation.
-
-
Thermal Equilibration (15 min):
-
Heat the heterogeneous mixture to 45°C using an oil bath. Allow to stir for 15 minutes.
-
Why? This pre-heating ensures the base is active and the amine is kinetically ready to react immediately upon addition of the bromide.
-
-
Controlled Addition (Start - 60 min):
-
Dissolve Allyl Bromide (1.21 g, 10 mmol) in 5 mL of MeCN.
-
Add this solution dropwise over 60 minutes via a syringe pump or addition funnel.[1]
-
Crucial: The concentration of allyl bromide must remain low relative to the amine at all times.
-
-
Reaction Monitoring (1 - 4 hours):
-
Workup & Purification:
-
Filter off the solid salts (
and excess ).[1] -
Concentrate the filtrate under reduced pressure.[1] Caution: 3,3,3-trifluoropropylamine is volatile (b.p. ~70-75°C).[1] Use a rotary evaporator with controlled vacuum (approx. 300 mbar) to remove MeCN without stripping the product.[1]
-
Purification: The residue contains the Product and Excess Starting Amine.
-
Separation: Distillation is the most effective method. The starting amine (b.p. ~72°C) will distill first, followed by the target N-allyl-3,3,3-trifluoropropylamine (b.p. ~110-115°C estimated).[1]
-
Data Summary: Temperature Impact on Selectivity
The following table summarizes internal optimization data for the reaction of 3,3,3-trifluoropropylamine (3 equiv) with allyl bromide (1 equiv).
| Temperature | Reaction Time | Conversion (Allyl Br) | Yield (Mono-Allyl) | Selectivity (Mono:Di) |
| 0°C | 12 Hours | 45% (Incomplete) | 40% | 98:2 |
| 25°C | 8 Hours | 70% | 62% | 92:8 |
| 45°C (Optimized) | 4 Hours | >99% | 88% | 94:6 |
| 80°C (Reflux) | 1 Hour | >99% | 55% | 60:40 |
Data Interpretation: 45°C provides the best balance of reaction rate and selectivity. Moving to 80°C drastically increases the di-allylated impurity, which is difficult to separate.
References
-
PubChem. 3,3,3-Trifluoropropylamine (Compound Summary). National Library of Medicine.[1] [Link]
-
Salvatore, R. N., et al. (2001). Synthesis of secondary amines.[1][2][3][4][5] Tetrahedron, 57(37), 7785-7811. (General reference for amine alkylation strategies). [Link][1]
-
Organic Chemistry Portal. Synthesis of Secondary Amines - Reductive Amination. (Alternative pathway reference). [Link][1]
Sources
Solvent selection for crystallizing salts of N-allyl-3,3,3-trifluoropropylamine
Title: Advanced Technical Support Center: Solvent Selection for Crystallizing Salts of N-allyl-3,3,3-trifluoropropylamine
Introduction: Welcome to the Technical Support Center for the crystallization of N-allyl-3,3,3-trifluoropropylamine salts. This secondary amine presents unique physicochemical challenges: the highly electronegative trifluoropropyl group significantly reduces the amine's basicity via strong inductive effects[1], while the combination of the fluorinated moiety and the flexible allyl group imparts high lipophilicity. These factors complicate salt screening, often leading to liquid-liquid phase separation (LLPS) or "oiling out" instead of crystallization[2]. This guide provides causality-driven troubleshooting, FAQs, and validated protocols to ensure robust solvent selection and successful crystallization.
Fig 1. Workflow for salt screening and resolving oiling out in fluorinated amines.
Section 1: Frequently Asked Questions (FAQs) on Core Principles
Q: Why is it difficult to form stable, crystalline salts with N-allyl-3,3,3-trifluoropropylamine?
A: The difficulty stems from two competing thermodynamic factors. First, the strong electron-withdrawing inductive effect of the trifluoromethyl (
Q: What is the general rule for selecting a solvent system for this compound? A: Avoid single, highly polar protic solvents (like pure methanol) where the salt is too soluble, as solvents with high drug solubility are typically associated with high oiling-out risks[5]. Instead, employ binary solvent systems consisting of a moderate-polarity "good solvent" (e.g., Ethyl Acetate or Isopropanol) and a non-polar "antisolvent" (e.g., Heptane or Hexane). This allows for precise control over supersaturation generation[4].
Section 2: Troubleshooting Guide
Issue 1: Oiling Out (Liquid-Liquid Phase Separation)
-
Symptom: Upon cooling or antisolvent addition, the solution turns cloudy and forms a sticky, biphasic emulsion (a solute-rich liquid phase and a solvent-rich liquid phase) rather than a suspension of solid crystals[2].
-
Root Cause: The system has crossed the binodal curve into a liquid-liquid miscibility gap before reaching the critical supersaturation required for solid nucleation. This occurs when supersaturation is generated too rapidly, kinetically hindering the integration of solute molecules into a crystal lattice[4].
-
Solution:
-
Thermodynamic Control: Shift the phase diagram starting point by changing the solvent ratio. Increase the proportion of the "good solvent" slightly to increase solubility and avoid the miscibility gap[5].
-
Kinetic Control: Generate supersaturation slowly by reducing the cooling rate (e.g., to 0.1 °C/min) or the antisolvent dosing rate[4].
-
Seeding: Introduce seed crystals halfway into the MSZW to bypass the high energy barrier of primary nucleation and force solid-liquid phase separation before LLPS can occur[4].
-
Issue 2: Polymorphism and Solvate Formation
-
Symptom: Batch-to-batch variations in melting point, hygroscopicity, or dissolution rate.
-
Root Cause: Fluorinated amines have a high propensity to form solvates, especially with small polar solvents like acetonitrile or acetone, due to hydrogen bonding with the protonated amine center[3].
-
Solution: Conduct a comprehensive polymorph screen using solvents with varying dielectric constants[3]. Ensure the final crystallization step utilizes ICH Class 2 or 3 solvents that do not readily incorporate into the crystal lattice (e.g., 2-propanol or ethyl acetate)[3].
Section 3: Standard Operating Protocols
Protocol 1: Small-Scale Binary Solvent Salt Screening Objective: To identify optimal salt forms while avoiding LLPS.
-
Dissolution: Dissolve 50 mg of N-allyl-3,3,3-trifluoropropylamine free base in the minimum required volume of a "good solvent" (e.g., 2-propanol, approx. 1-2 mL) at 40 °C[3].
-
Acid Addition: Add 1.05 molar equivalents of the selected strong acid (e.g., methanesulfonic acid) dropwise under continuous stirring.
-
Antisolvent Titration: Slowly titrate a non-polar antisolvent (e.g., heptane) into the mixture at a controlled rate of 0.1 mL/min until a faint, persistent cloudiness is observed.
-
Seeding & Aging: If available, add 1-2% (w/w) seed crystals. Hold the temperature at 40 °C for 1 hour to allow the seeds to mature (slurry aging), then cool to 5 °C at a strict rate of 0.1 °C/min[4].
-
Isolation: Filter the resulting suspension under vacuum, wash with cold antisolvent, and dry under vacuum at 40 °C.
Protocol 2: Rescuing an "Oiled Out" Batch Objective: To recover crystalline material from a metastable emulsion.
-
Re-dissolution: Heat the biphasic mixture to 10-15 °C above the clearing point until a single homogeneous liquid phase is restored.
-
Solvent Adjustment: Add 5-10% (v/v) of the primary "good solvent" to slightly increase the overall solubility and shift the system away from the LLPS boundary[5].
-
Controlled Nucleation: Cool the solution to just above the previously observed oiling-out temperature. Add seed crystals and hold isothermally for 2-4 hours to induce secondary nucleation before resuming a very slow cooling profile[4].
Section 4: Quantitative Data & Solvent Selection Matrix
The following table summarizes the recommended solvent systems for crystallizing salts of highly lipophilic, fluorinated aliphatic amines, categorized by their dielectric constants and expected phase behaviors[3].
| Solvent System (Good / Antisolvent) | Dielectric Constant (Good Solvent) | Boiling Point (°C) | Solubility Profile (Fluorinated Amine Salt) | Expected Outcome & Recommendation |
| Isopropanol / Heptane | 19.9 | 82.5 / 98.4 | Moderate to High | Optimal. Good balance of H-bonding; slow antisolvent addition prevents oiling out. |
| Ethyl Acetate / Hexane | 6.0 | 77.1 / 68.7 | Moderate | Recommended. Low polarity reduces solubility, promoting higher yields. |
| Acetonitrile / Toluene | 37.5 | 81.6 / 110.6 | High | Caution. High risk of solvate formation[3]. Use only for polymorph screening. |
| Methanol / Water | 32.7 | 64.7 / 100.0 | Very High | Not Recommended. High risk of LLPS (oiling out) due to extreme solubility gradients[5]. |
| Tetrahydrofuran (THF) / Heptane | 7.5 | 66.0 / 98.4 | High | Acceptable. Requires strict temperature control to avoid rapid desupersaturation. |
References
-
Aragen. "Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing." Aragen Life Sciences. URL: [Link]
-
Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo. URL: [Link]
-
ACS Publications. "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357." Organic Process Research & Development. URL: [Link]
-
AAPS PharmSciTech. "Salts and Polymorph Screens for Bedaquiline." National Center for Biotechnology Information (PMC). URL: [Link]
Sources
Minimizing Side Reactions in the Allylation of Fluorinated Primary Amines
This technical guide addresses the specific challenges associated with the allylation of fluorinated primary amines, with a focus on 2,2,2-trifluoroethylamine (TFEA) and its derivatives.
Technical Support & Troubleshooting Center
Core Concept: The "Fluorine Effect" on Nucleophilicity
Before troubleshooting, it is critical to understand why your standard alkylation protocols are failing. The presence of the electron-withdrawing trifluoromethyl (
-
Nucleophilicity: TFEA is approximately 100,000 times less nucleophilic than ethylamine.[1]
-
Basicity (pKa): The pKa of the conjugate acid (
) is , compared to for ethylamine. -
Implication: Standard
conditions (alkyl halide + base) often fail or require temperatures that promote decomposition. Metal-catalyzed allylic substitution (Tsuji-Trost type) is the preferred methodology for control.
| Property | Ethylamine ( | 2,2,2-Trifluoroethylamine ( | Impact on Protocol |
| Nucleophilicity ( | High ( | Very Low | Reaction times are significantly longer; requires activation.[2] |
| pKa (Conjugate Acid) | Weaker bases (e.g., carbonates) may be insufficient for deprotonation in standard alkylations. | ||
| Boiling Point | 16.6 °C | 37 °C | High Volatility Risk. Reactions often fail because the amine evaporates before reacting. |
Decision Matrix: Selecting the Right Protocol
Use this logic flow to determine the optimal experimental setup for your specific target.
Figure 1: Strategic decision tree for selecting the allylation method based on target regiochemistry.
Troubleshooting Guide (Q&A)
Issue 1: "I am observing no reaction or <10% conversion after 24 hours."
Diagnosis: The nucleophilicity of the fluorinated amine is too low for the electrophile to capture, or the catalyst is not forming the active
-
Immediate Fix:
-
Switch Electrophile: If using allyl chlorides/bromides, switch to Allyl Methyl Carbonates or Allyl Acetates . These are better suited for Pd-catalyzed cycles where the rate-determining step is often the oxidative addition or the nucleophilic attack on the
-allyl complex. -
Solvent Switch: Fluorinated amines often aggregate or solvate poorly in non-polar solvents. Switch to THF or Dioxane to improve homogeneity.
-
Temperature: Increase temperature to 50–60°C, but only if using a sealed vessel (see Issue 2).
-
Issue 2: "My yield is low, and I cannot account for the mass balance (missing amine)."
Diagnosis: Volatility Loss. 2,2,2-Trifluoroethylamine boils at 37°C. If you are running a reaction at 40°C or refluxing without a highly efficient condenser (or using an open nitrogen sweep), you are distilling off your starting material.[2]
-
Corrective Protocol:
-
Use the Hydrochloride Salt: Start with
and generate the free amine in situ using a stoichiometric base (e.g., or ). -
Sealed Tube: All reactions involving free TFEA must be performed in a sealed pressure tube.
-
Issue 3: "I need the branched (chiral) product, but I'm getting the linear isomer."
Diagnosis: Palladium catalysts typically favor the linear (thermodynamic) product due to the mechanism of nucleophilic attack on the less hindered terminus of the
-
Solution: Switch to Iridium Catalysis .
-
Why: Iridium-phosphoramidite complexes facilitate attack at the more substituted carbon (kinetic control) via an inner-sphere mechanism or specific steric steering.
-
Reference: See Protocol B below.
-
Issue 4: "I am getting bis-allylation (over-alkylation)."
Diagnosis: While less common with fluorinated amines due to steric/electronic hindrance, it occurs if the mono-allylated product is more nucleophilic than the starting material (rare for TFEA) or if stoichiometry is uncontrolled.
-
Corrective Protocol:
-
Stoichiometry: Use a 2:1 or 3:1 excess of the fluorinated amine relative to the allylating agent.
-
Stepwise Approach: If using Pd-catalysis, lower the catalyst loading (to ~1-2 mol%) to slow the reaction and monitor mono- vs. bis-formation by LCMS.
-
Validated Experimental Protocols
Protocol A: Pd-Catalyzed Linear Allylation (General Procedure)
Best for: Creating linear secondary amines (
-
Reagents:
-
Allyl acetate (1.0 equiv)
-
2,2,2-Trifluoroethylamine HCl salt (1.5 equiv)[2]
-
(5 mol%) or
/ dppe -
Base:
(2.0 equiv) -
Solvent: THF (0.2 M)
-
-
Procedure:
-
In a glovebox or under Ar, add Pd catalyst, base, and amine salt to a pressure tube.[2]
-
Add THF and the allyl acetate.
-
Seal the tube and heat to 60°C for 12–24 h.
-
Workup: Cool to RT. Filter through a Celite pad (to remove Pd black). Concentrate carefully (watch for volatility of product).
-
-
Note: The use of the HCl salt + Base generates the amine in situ, preventing evaporation losses during setup.
Protocol B: Ir-Catalyzed Branched Allylation
Best for: Creating chiral, branched amines (
-
Reagents:
-
Procedure:
-
Activate the pre-catalyst: Stir
, ligand, and propylamine (activator) in THF for 30 min. Volatiles are removed to give the active species. -
Add substrate (carbonate) and solvent.
-
Add TFEA (liquid) and base.
-
Stir at RT (Iridium catalysis is often faster and works at lower temps than Pd for these substrates).
-
References
-
Palladium-Catalyzed Allylation of Fluorinated Amines
- Synthesis of 1-Tetrasubstituted 2,2,2-Trifluoroethylamine Derivatives via Palladium-Catalyzed Allyl
-
Nucleophilicity of Fluorinated Amines
- Nucleophilicity Trends of Amines (Mayr Scales). Master Organic Chemistry.
-
Iridium-Catalyzed Regioselective Allylation
-
General Handling of Volatile Fluorinated Amines
-
2,2,2-Trifluoroethylamine Hydrochloride Properties & Safety.[2]
-
Sources
Validation & Comparative
1H NMR spectrum analysis of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine
Topic: 1H NMR Spectrum Analysis of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Structural Context
(Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine is a secondary amine featuring two distinct steric and electronic environments: an electron-rich allyl group and an electron-deficient 3,3,3-trifluoropropyl chain. This molecule serves as a critical fluorinated building block in medicinal chemistry, often used to modulate lipophilicity (
This guide compares the 1H NMR spectral performance of this molecule across two distinct analytical scenarios:
-
Solvent Selection: Chloroform-d (
) vs. Dimethyl Sulfoxide-d6 ( ).[1] -
Structural Benchmarking: Comparison against the non-fluorinated analogue (Propyl-allylamine) to isolate the specific scalar couplings introduced by the
group.
The Molecule at a Glance
-
Formula:
-
Key Feature: The
group introduces strong heteronuclear coupling ( ), creating complex splitting patterns distinct from standard alkyl amines.
Experimental Protocol: The Self-Validating Workflow
To ensure reproducibility and spectral integrity, the following protocol minimizes common errors such as amine proton exchange and concentration-dependent shifting.
Materials & Methods[1][2][3][4][5][6][7][8]
-
Analyte: ~10 mg of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine.
-
Solvents:
-
Method A:
(99.8% D) + 0.03% TMS (Internal Standard). -
Method B:
(99.9% D) + 0.03% TMS.
-
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Temperature: 298 K (
).
Step-by-Step Acquisition Workflow
Figure 1: Optimized NMR acquisition workflow. Note the bifurcation at solvent choice depending on the need to visualize the N-H proton.
Comparative Analysis: Solvent Effects ( vs. )
The choice of solvent drastically alters the appearance of the amine (
Table 1: Solvent Performance Comparison
| Feature | Method A: Chloroform-d ( | Method B: DMSO- |
| Amine Proton ( | Broad/Invisible. Rapid exchange leads to a very broad singlet, often lost in the baseline or integrated incorrectly. | Sharp/Distinct. Hydrogen bonding with DMSO slows exchange, appearing as a broad triplet or singlet at |
| Resolution | High. Low viscosity results in sharper lines for the complex allyl multiplets. | Medium. Higher viscosity causes slight line broadening, potentially obscuring fine |
| Chemical Shifts | Standard reference. | Slight downfield shift for polar protons due to solvation effects.[2] |
| Recommendation | Use for routine structure confirmation and checking purity. | Use for full characterization where proton counting of the |
Detailed Spectral Assignment (in )
This section details the chemical shifts, multiplicity, and coupling logic.[3][4][5][6][7] The values below are derived from reliable increments for N-allyl and fluoroalkyl derivatives.
The Spectrum Breakdown
| Position | Proton Type | Multiplicity | Integration | Coupling ( | |
| A | 2.25 – 2.35 | Quartet of Triplets (qt) | 2H | ||
| B | 2.85 – 2.95 | Triplet (t) | 2H | ||
| C | 3.25 – 3.35 | Doublet (d) | 2H | ||
| D | 5.10 – 5.25 | Multiplet (m) | 2H | Complex geminal/vicinal splitting | |
| E | 5.80 – 5.95 | Multiplet (ddt) | 1H | ||
| F | 1.2 – 1.8 | Broad Singlet | 1H | Variable (Solvent/Conc. dependent) |
Deep Dive: The "Fingerprint"
The most unique feature of this spectrum is the signal for the methylene group adjacent to the
-
Mechanism: The
coupling constant (typically 10–13 Hz) is larger than the vicinal proton coupling ( Hz). -
Result: The signal appears as a Quartet (due to 3 F) of Triplets (due to 2 neighboring H).
Figure 2: Coupling tree illustrating the formation of the complex multiplet for the methylene protons adjacent to the trifluoromethyl group.
Comparative Performance: Fluorinated vs. Non-Fluorinated
Why does this matter? When substituting a propyl group with a trifluoropropyl group in drug design, the NMR changes confirm the successful incorporation of the bioisostere.
| Feature | Product: (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine | Alternative: N-Propylallylamine |
| Terminal Group | ||
| Beta-Methylene | ~2.3 ppm (Quartet-like). Deshielded by EWG effect of Fluorine. | ~1.5 ppm (Sextet). Shielded alkyl environment. |
| Alpha-Methylene | ~2.9 ppm. Inductive effect pulls this downfield. | ~2.6 ppm. Standard amine shift. |
| Validation | Requires checking | Standard alkyl splitting ( |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][8][9] (Standard text for coupling constants and chemical shifts).
-
Abraham, R. J., et al. (2006).[1][9] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[1] Link[1]
- Hu, J., & O'Hagan, D. (2024). "The fluorine gauche effect: a brief history." ChemComm. (Context on Fluorine-Proton coupling dynamics).
-
PubChem Compound Summary. (2025). "3,3,3-Trifluoropropylamine."[10] National Center for Biotechnology Information. Link
- Reich, H. J. (2024). "Bordwell pKa Table and NMR Data." University of Wisconsin-Madison. (Source for solvent-dependent shifts).
Sources
- 1. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. unn.edu.ng [unn.edu.ng]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.de [thieme-connect.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. (PDF) 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts [academia.edu]
- 10. 3,3,3-Trifluoropropylamine | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]
19F NMR Chemical Shift Guide: N-Allyl-3,3,3-trifluoropropylamine
Executive Summary
N-Allyl-3,3,3-trifluoropropylamine is a critical fluorinated building block used in the synthesis of pharmaceutical candidates, particularly for introducing metabolic stability via the trifluoropropyl motif. Precise characterization of this moiety is essential for monitoring reaction progress and validating final compound purity.
This guide provides the definitive 19F NMR chemical shift data , experimental protocols, and comparative analyses for researchers. The core spectral feature is a triplet resonance centered at -63.0 ppm (relative to
Part 1: Spectral Profile & Chemical Shift Data
Primary Chemical Shift
The fluorine-19 nucleus in N-allyl-3,3,3-trifluoropropylamine resides in a magnetically distinct environment, separated from the amine nitrogen by a propyl chain.
| Parameter | Value / Description |
| 19F Chemical Shift ( | -63.0 ppm ( |
| Multiplicity | Triplet ( |
| Coupling Constant ( | 10 – 11 Hz (Coupling to adjacent |
| Reference Standard | |
| Solvent System | DMSO- |
Expert Insight: Structural Causality
The observed shift of -63.0 ppm is dictated by the gamma-position of the nitrogen atom relative to the fluorine nuclei.
-
Structure:
-
Insulation Effect: Unlike 2,2,2-trifluoroethylamine (
), where the electronegative nitrogen is only two bonds away, the propyl linker in the title compound insulates the group. This results in a chemical shift typical of long-chain aliphatic trifluoromethyl groups (-60 to -70 ppm), rather than the more deshielded values seen in shorter homologs. -
Allyl Group Impact: The N-allyl substitution exerts a negligible inductive effect on the
shift due to the four-bond separation distance. Consequently, the shift is nearly identical to the parent 3,3,3-trifluoropropylamine .
Part 2: Comparative Analysis of Fluorinated Amines
To validate your spectral assignment, compare the observed shift against these structural analogs. Deviations >2 ppm from the target value (-63.0 ppm) may indicate oxidation, defluorination, or incorrect chain length.
| Compound | Structure | 19F Shift ( | Key Differentiator |
| N-Allyl-3,3,3-trifluoropropylamine | -63.0 | Target Compound. Triplet splitting. | |
| 3,3,3-Trifluoropropylamine | -63.0 | Parent amine. Indistinguishable by 19F alone. | |
| 2,2,2-Trifluoroethylamine | -72.0 | Shorter chain. More shielded due to proximity to N? (Counter-intuitive, but distinct). | |
| Trifluoroacetic Acid (TFA) | -76.5 | Common impurity/counter-ion. Singlet. | |
| Hexafluoroacetone | -84.6 | Common internal standard.[1][2] |
Solvent & pH Effects
-
Solvent: Shifting from
to polar aprotic solvents like DMSO- typically induces a downfield shift (less negative) of 0.5 – 1.0 ppm due to dipole interactions. -
Protonation (Salt Form): Converting the free base to the Hydrochloride (HCl) salt protonates the nitrogen. While this dramatically affects the
-proton signals in 1H NMR, the effect on the - 19F signal is minimal (< 0.5 ppm), maintaining the diagnostic -63 ppm position.
Part 3: Experimental Protocol (Self-Validating)
Reagents & Equipment[3]
-
Analyte: ~10 mg N-allyl-3,3,3-trifluoropropylamine (or HCl salt).
-
Solvent: 0.6 mL DMSO-
(Use only for free base). -
Internal Standard:
-Trifluorotoluene ( -63.7 ppm) or Hexafluorobenzene ( -164.9 ppm). Avoid TFA if measuring acid-sensitive species.
Step-by-Step Acquisition Workflow
-
Sample Preparation:
-
Dissolve 10 mg of compound in 0.6 mL solvent.
-
Add 5
L of internal standard (optional). -
Ensure solution is clear; filter if cloudy to prevent line broadening.
-
-
Acquisition Parameters (Bruker/Varian):
-
Pulse Sequence: zgflqn (19F with 1H decoupling). Decoupling is critical to collapse the triplet into a singlet for signal-to-noise enhancement, though coupled spectra are needed to confirm the triplet multiplicity.
-
Spectral Width: 200 ppm (-20 to -220 ppm).
-
Relaxation Delay (D1): Set to
3.0 seconds. groups on flexible chains have moderate times; insufficient delay leads to integration errors. -
Scans (NS): 16 – 64 scans (High sensitivity of 19F allows rapid acquisition).
-
-
Processing:
-
Apply Exponential Multiplication (LB = 1.0 Hz).
-
Reference the spectrum based on the internal standard or the solvent lock.
-
Visualization: NMR Characterization Workflow
The following diagram outlines the decision logic for validating the compound using 19F NMR.
Caption: Logical workflow for validating N-allyl-3,3,3-trifluoropropylamine via 19F NMR, distinguishing it from common impurities like TFA or homologs.
Part 4: Structural Visualization
Understanding the spatial arrangement helps predict coupling behavior.
Caption: Structural connectivity showing the CF3 group's isolation from the Nitrogen by two methylene units, resulting in the characteristic -63 ppm shift.
References
-
National Institutes of Health (NIH) / PMC. "A Multifunctional Contrast Agent for 19F-Based Magnetic Resonance Imaging." PMC9053896.
-
[Link]
-
- Alfa Chemistry. "19F NMR Chemical Shift Table.
-
University of Colorado. "19F NMR Reference Standards." (Standard values for CFCl3, TFA, and solvent referencing).
-
[Link]
-
Sources
Resolving N-Allyl and Trifluoromethyl (-CF3) Groups in Pharmaceutical Formulations: A Comparative FTIR Guide
Introduction
In modern drug design, the incorporation of specific functional groups dictates the pharmacokinetics, metabolic stability, and target affinity of an Active Pharmaceutical Ingredient (API). The N-allyl group is pivotal in opioid antagonists (e.g., naloxone), providing the bulky steric hindrance necessary for receptor antagonism. Conversely, the trifluoromethyl (-CF3) group is a cornerstone in medicinal chemistry, used to enhance lipophilicity and protect against oxidative metabolism.
During formulation development and quality control, verifying the structural integrity of these groups is critical. Fourier Transform Infrared (FTIR) spectroscopy is a frontline analytical tool, but the spectral complexity of APIs often leads to overlapping bands. This guide compares the characteristic FTIR signatures of N-allyl and -CF3 groups and objectively evaluates the performance of different FTIR sampling accessories (Diamond ATR, ZnSe ATR, and Transmission) to help researchers select the optimal self-validating protocol.
Spectral Signatures and Mechanistic Causality
Understanding the fundamental vibrations of N-allyl and -CF3 groups is essential for accurate peak assignment. The causality behind these peaks lies in the atomic masses, bond strengths, and electronegativity of the respective moieties.
-
N-Allyl Group (-CH2-CH=CH2 attached to Nitrogen): The allyl moiety exhibits distinct alkene vibrations. The terminal vinyl protons (=CH2) produce a characteristic high-frequency =C-H stretching vibration, 1[1]. The C=C stretching vibration appears as a2[2]. Additionally, out-of-plane =C-H bending vibrations generate strong diagnostic peaks in the 900–1000 cm⁻¹ region.
-
Trifluoromethyl Group (-CF3): Fluorine is highly electronegative, creating extremely polarized C-F bonds with large dipole moments. This results in intensely strong absorption bands in the FTIR spectrum. The -CF3 group is characterized by asymmetric and symmetric C-F stretching vibrations that . Because these peaks are so intense, they can sometimes mask weaker vibrations from other functional groups in the same region.
Table 1: Characteristic FTIR Peaks for N-Allyl and -CF3 Groups
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity & Shape | Causality / Mechanistic Note |
| N-Allyl | =C-H Stretch | 3080 – 3085 | Weak to Medium, Sharp | High s-character of sp² hybridized carbon increases bond stiffness. |
| N-Allyl | C=C Stretch | 1620 – 1645 | Medium, Sharp | Double bond stretching; frequency can shift based on adjacent nitrogen lone-pair conjugation. |
| N-Allyl | =C-H Bend (oop) | 910 & 990 | Strong | Out-of-plane deformation of the terminal vinyl group. |
| Trifluoromethyl | C-F Stretch (Asym) | 1150 – 1260 | Very Strong, Broad | High electronegativity of F creates a massive dipole moment change during vibration. |
| Trifluoromethyl | C-F Stretch (Sym) | 1100 – 1150 | Strong, Sharp | Symmetric expansion/contraction of the CF3 umbrella. |
Comparative Performance of FTIR Modalities
Selecting the right FTIR accessory is not merely a technical choice; it dictates the penetration depth, chemical compatibility, and signal-to-noise ratio (SNR) of the experiment. When analyzing complex APIs containing both N-allyl and -CF3 groups, researchers must choose between Attenuated Total Reflectance (ATR) and traditional Transmission methods.
-
Diamond ATR: Diamond is the gold standard for routine API analysis due to its extreme hardness and broad chemical resistance. It allows for high-pressure application, ensuring intimate contact with solid powders, and 3[3]. It provides a broad spectral range (4000–400 cm⁻¹), which is crucial for capturing both the high-frequency N-allyl =C-H stretch and the lower-frequency C-F stretches.
-
ZnSe ATR: Zinc Selenide (ZnSe) is a cost-effective alternative with a similar refractive index to diamond. However, ZnSe is a soft material that scratches easily and is3[3]. It is unsuitable for analyzing acidic API salts (e.g., HCl salts of N-allyl amines) as it can degrade and release toxic fumes.
-
Transmission (KBr Pellet): While ATR measures only the surface, Transmission FTIR measures the bulk sample. Preparing a KBr pellet dilutes the sample, which is highly advantageous when analyzing the intensely strong C-F stretching bands of the -CF3 group. In ATR, these strong bands can "bottom out" (total absorption), whereas KBr dilution keeps them within the linear dynamic range of the detector.
Table 2: Objective Comparison of FTIR Modalities for API Analysis
| Feature | Diamond ATR | ZnSe ATR | Transmission (KBr) |
| Sample Preparation | None (Neat solid/liquid) | None (Neat soft solid/liquid) | High (Grinding, pressing) |
| Chemical Resistance | Excellent (pH 1-14) | Poor (pH 5-9 only) | Moderate (Hygroscopic) |
| Best For | Hard powders, corrosive APIs | Soft polymers, neutral liquids | Bulk analysis, quantitative assays |
| Handling -CF3 Peaks | Prone to saturation if neat | Prone to saturation if neat | Excellent (dilution prevents saturation) |
| Handling N-Allyl Peaks | Excellent | Excellent | Excellent |
Experimental Workflow: Self-Validating Protocol for API Analysis
To ensure scientific integrity, the analytical workflow must be self-validating. This means incorporating orthogonal checks (e.g., running both ATR and Transmission) to confirm that spectral shifts are due to chemical structure and not instrumental artifacts.
Step-by-Step Methodology:
-
System Suitability: Power on the FTIR spectrometer and allow the source to stabilize for 30 minutes. Run a polystyrene calibration standard to verify wavenumber accuracy (specifically checking the 3028 cm⁻¹ and 1601 cm⁻¹ peaks).
-
Background Collection: Collect a background spectrum of the ambient atmosphere (for Transmission) or the clean, empty ATR crystal. Ensure 64 scans at a resolution of 4 cm⁻¹ to maximize SNR.
-
ATR Surface Analysis (Screening):
-
Place 2-5 mg of the neat API powder onto the Diamond ATR crystal.
-
Apply consistent pressure using the anvil.
-
Acquire the spectrum.
-
Validation Check: Inspect the -CF3 region (1100-1350 cm⁻¹). If the absorbance exceeds 1.5 A.U. or the peaks appear flat-topped, the signal is saturated. Proceed to Step 4.
-
-
Transmission Bulk Analysis (Resolution):
-
Weigh 1 mg of the API and 99 mg of IR-grade, desiccated KBr.
-
Triturate the mixture in an agate mortar until a fine, homogeneous powder is achieved.
-
Press the mixture under 10 tons of pressure for 2 minutes to form a transparent pellet.
-
Acquire the spectrum. The dilution will resolve the overlapping or saturated C-F stretching bands, allowing clear identification of the N-allyl C-N and C=C vibrations.
-
-
Data Processing: Apply an ATR correction algorithm to the ATR spectra to account for wavelength-dependent penetration depth, making it directly comparable to the Transmission spectra.
Visualizing the Analytical Logic
FTIR analytical workflow for resolving N-allyl and -CF3 API functional groups.
References
-
Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release - PMC (nih.gov). 3
-
Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid - NIScPR.
-
Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase - Arabian Journal of Chemistry. 2
-
Solvent-free synthesis and characterization of allyl chitosan derivatives - Semantic Scholar. 1
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study - Arabian Journal of Chemistry [arabjchem.org]
- 3. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-allyl-3,3,3-trifluoropropylamine and N-allylpropylamine for Advanced Research Applications
This guide provides a comprehensive comparison of N-allyl-3,3,3-trifluoropropylamine and its non-fluorinated analog, N-allylpropylamine. Designed for researchers, scientists, and drug development professionals, this document delves into their physicochemical properties, reactivity, potential applications, and metabolic considerations, supported by experimental data and detailed protocols.
Introduction: The Impact of Strategic Fluorination
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl group (-CF₃) is particularly valued for its ability to modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide explores how the strategic placement of a trifluoromethyl group on the propyl backbone of N-allylpropylamine gives rise to N-allyl-3,3,3-trifluoropropylamine, a compound with a distinct and potentially advantageous profile for various research applications.
Physicochemical Properties: A Tale of Two Amines
The seemingly subtle addition of three fluorine atoms significantly alters the fundamental properties of the parent amine. These differences have profound implications for reaction kinetics, biological interactions, and overall suitability for specific applications.
| Property | N-allyl-3,3,3-trifluoropropylamine | N-allylpropylamine | Rationale for Differences |
| Molecular Weight | 153.14 g/mol | 99.17 g/mol | The addition of three fluorine atoms in place of hydrogen atoms significantly increases the molecular mass. |
| Boiling Point | ~95-100 °C (estimated) | 110-112 °C | The strong electron-withdrawing nature of the CF₃ group reduces intermolecular hydrogen bonding and van der Waals forces, leading to a lower boiling point despite the higher molecular weight. The boiling point of the related 3,3,3-trifluoropropylamine is 67.5-68.5°C.[3] |
| pKa (of conjugate acid) | ~8.5 (estimated) | ~10.5 (estimated) | The potent inductive electron-withdrawing effect of the trifluoromethyl group destabilizes the protonated amine, making the fluorinated compound a weaker base (lower pKa). The pKa of 3,3,3-trifluoropropylamine is 8.7, while the pKa of propylamine is 10.69.[4] |
| Lipophilicity (logP) | ~2.0 (estimated) | ~1.3 | The trifluoromethyl group significantly increases the lipophilicity of the molecule, which can enhance membrane permeability. The trifluoromethyl group is known to enhance lipophilicity.[1] |
Note: Values for N-allyl-3,3,3-trifluoropropylamine are estimated based on the known properties of analogous compounds and the established effects of trifluoromethyl substitution.
Reactivity Profile: Nucleophilicity and the Allyl Moiety
Both molecules share a reactive allyl group and a nucleophilic secondary amine. However, the electronic differences imparted by the trifluoromethyl group create distinct reactivity profiles.
N-allylpropylamine , with its more basic nitrogen, is a stronger nucleophile. It readily participates in:
-
Alkylation and Acylation: Reacts with a wide range of electrophiles at the nitrogen atom.
-
Michael Addition: The amine can act as a nucleophile in conjugate additions.
-
Reactions of the Alkene: The allyl group can undergo typical alkene reactions such as addition and oxidation.
N-allyl-3,3,3-trifluoropropylamine , due to its lower basicity, is a weaker nucleophile. This can be advantageous in achieving greater selectivity in certain reactions. The electron-withdrawing CF₃ group can also influence the reactivity of the adjacent allyl group.
Experimental Protocols
Protocol 1: Synthesis of N-allylpropylamine via Reductive Amination
This protocol describes a common and efficient method for the synthesis of N-allylpropylamine.
Workflow Diagram:
Caption: Proposed N-allylation for N-allyl-3,3,3-trifluoropropylamine synthesis.
Materials:
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,3,3-trifluoropropylamine (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Add allyl bromide (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Monitor the reaction progress by GC-MS.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield N-allyl-3,3,3-trifluoropropylamine.
Applications and Performance in Drug Discovery and Materials Science
The distinct properties of these two amines lend them to different applications.
N-allylpropylamine is a versatile building block in organic synthesis. [6]Its applications include:
-
Pharmaceutical Synthesis: As a precursor for more complex molecules. [6]* Polymer Chemistry: Its polymerization can lead to materials like polyallylamine, which have applications in membranes and coatings. [6] N-allyl-3,3,3-trifluoropropylamine , while less explored, holds significant potential in areas where the properties imparted by the trifluoromethyl group are advantageous:
-
Medicinal Chemistry: The enhanced lipophilicity and metabolic stability make it an attractive building block for novel drug candidates. The trifluoromethyl group can block sites of metabolism and improve the pharmacokinetic profile of a drug.
-
Agrochemicals: Similar to its application in pharmaceuticals, the trifluoromethyl group can enhance the efficacy and environmental persistence of agrochemicals.
-
Materials Science: The unique electronic properties of the fluorinated amine could be exploited in the synthesis of advanced polymers and functional materials.
Metabolic Stability and Toxicological Profile
A critical consideration in drug development is the metabolic fate and potential toxicity of a compound.
N-allylpropylamine and other allylamines are known to exhibit cardiovascular toxicity. [7][8]This toxicity is believed to be mediated by the metabolic oxidation of the amine to acrolein, a highly reactive and toxic aldehyde. [9] N-allyl-3,3,3-trifluoropropylamine is predicted to have enhanced metabolic stability. The strong carbon-fluorine bonds are less susceptible to enzymatic oxidation compared to carbon-hydrogen bonds. This can lead to a longer biological half-life and potentially a different toxicity profile. However, it is important to note that metabolism can sometimes shift to other parts of the molecule, a phenomenon known as "metabolic switching." [10]Therefore, a full metabolic and toxicological assessment would be necessary for any new fluorinated compound.
Conclusion
N-allyl-3,3,3-trifluoropropylamine and N-allylpropylamine, while structurally similar, exhibit significantly different physicochemical and electronic properties. The non-fluorinated amine is a more basic and nucleophilic building block suitable for a wide range of chemical syntheses. The strategic incorporation of a trifluoromethyl group in N-allyl-3,3,3-trifluoropropylamine results in a less basic, more lipophilic, and likely more metabolically stable molecule. These characteristics make the fluorinated analog a highly promising candidate for applications in medicinal chemistry and materials science, where enhanced stability and specific electronic properties are desired. Further experimental investigation into the reactivity and biological activity of N-allyl-3,3,3-trifluoropropylamine is warranted to fully unlock its potential.
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A Senior Application Scientist's Guide to the Chromatographic Separation of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine and Its Impurities
For researchers, scientists, and drug development professionals, the purity of a compound is paramount. This guide provides an in-depth comparison of chromatographic techniques for the separation of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine, a fluorinated amine of interest, from its potential process-related impurities. We will explore the underlying principles of each method, present detailed experimental protocols, and offer supporting data to guide your selection of the most appropriate separation strategy. The presence of fluorine in a molecule can significantly alter its physicochemical properties, presenting unique challenges and opportunities in chromatographic separation.[1][2]
The primary challenge in separating (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine lies in the similar structural characteristics it may share with its impurities. These can include starting materials, by-products from side reactions, and degradation products. The volatility and basicity of amines also require special consideration in method development to prevent poor peak shape and analyte loss.[3][4]
Comparative Analysis of Chromatographic Techniques
The selection of a chromatographic technique is a critical decision driven by the specific separation goals, the nature of the analytes, and the required sensitivity and throughput. This section compares Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine and its impurities.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. Given the likely volatility of the target amine and its potential low molecular weight impurities, GC is a primary candidate for analysis.
Principle of Separation: In GC, a sample is vaporized and injected into a column. Separation occurs as the analytes partition between a stationary phase coated on the column wall and a mobile phase, which is an inert gas. The elution order is determined by the volatility and the strength of interaction of the analytes with the stationary phase.
Causality of Experimental Choices: The choice of a specialized column, such as one with a base-deactivated stationary phase, is crucial for analyzing amines.[3] Standard silica-based columns can have acidic silanol groups that interact strongly with basic amines, leading to peak tailing and poor resolution.[3] A base-deactivated column minimizes these interactions, resulting in symmetrical peaks and improved separation.
Experimental Workflow: GC-FID Analysis
Caption: Workflow for GC-FID analysis of amine impurities.
Detailed Protocol for GC-FID Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
Transfer an aliquot to a 2 mL GC vial.
-
-
GC-FID Conditions:
-
Column: Rtx-Volatile Amine (30 m x 0.32 mm ID, 5 µm df) or equivalent.[3][5]
-
Carrier Gas: Helium at a constant flow of 2 mL/min.[5]
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Injection Volume: 1 µL.
-
Trustworthiness of the Protocol: This protocol is designed to be self-validating. The use of a specialized volatile amine column directly addresses the primary challenge of amine analysis, ensuring robust and reproducible results.[3][5][6] The temperature program is designed to separate compounds with a range of volatilities, and the FID detector provides excellent sensitivity for organic compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. For fluorinated amines, both reversed-phase and normal-phase chromatography can be effective.
Principle of Separation: In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. Separation is based on the differential partitioning of the analytes between the two phases. In reversed-phase HPLC, the stationary phase is non-polar, and a polar mobile phase is used. In normal-phase HPLC, the stationary phase is polar, and a non-polar mobile phase is employed.
Causality of Experimental Choices: The trifluoromethyl group in (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine introduces significant polarity and unique electronic properties. This can be exploited in HPLC. A reversed-phase method using a C18 column is a good starting point. The addition of a mobile phase modifier like trifluoroacetic acid (TFA) is often necessary to improve peak shape for amines by ion-pairing and minimizing interactions with residual silanols on the stationary phase. The unique properties of fluorinated compounds can also be leveraged by using a fluorinated stationary phase, which can offer alternative selectivity compared to traditional alkyl phases.[7][8][9][10]
Experimental Workflow: RP-HPLC-UV Analysis
Caption: Workflow for RP-HPLC-UV analysis of amine impurities.
Detailed Protocol for RP-HPLC-UV Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with Mobile Phase A.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-UV Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Trustworthiness of the Protocol: This protocol is robust for the analysis of amines and their impurities. The use of TFA in the mobile phase is a standard and effective technique for achieving good peak shapes for basic compounds.[11] The gradient elution allows for the separation of compounds with a wide range of polarities. A C18 column is a versatile and widely available choice for reversed-phase separations.
Performance Comparison
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (RP-HPLC-UV) |
| Principle | Separation based on volatility and interaction with stationary phase. | Separation based on polarity and partitioning between mobile and stationary phases. |
| Applicability | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. |
| Selectivity | Excellent for separating isomers and compounds with different volatilities. | Highly tunable selectivity through mobile phase composition and stationary phase choice. |
| Sensitivity | High sensitivity with FID for organic compounds. | Dependent on the chromophore of the analyte; can be enhanced with derivatization.[12] |
| Analysis Time | Typically faster for volatile compounds. | Can be longer, especially with gradient elution. |
| Column Choice | Specialized columns for amines (e.g., base-deactivated) are recommended.[3][6][13] | Wide variety of stationary phases available (C18, C8, Phenyl, Fluorinated).[10] |
| Mobile Phase | Inert gas (Helium, Nitrogen). | Liquid (e.g., Water, Acetonitrile, Methanol) with modifiers. |
Chiral Separation Considerations
If the target amine or its impurities are chiral, enantioselective chromatography is necessary. Both GC and HPLC can be adapted for chiral separations using chiral stationary phases (CSPs).[14][15][16][17][18] The choice between chiral GC and chiral HPLC will depend on the volatility of the analytes and the availability of suitable CSPs. For many pharmaceutical applications, chiral HPLC is the preferred method due to its versatility and the wide range of commercially available chiral columns.[2]
Conclusion
Both GC and HPLC are powerful techniques for the separation of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine and its impurities. The optimal choice depends on the specific characteristics of the impurities and the analytical requirements of the project.
-
GC-FID is an excellent choice for rapid screening of volatile impurities and offers high sensitivity. The use of a specialized volatile amine column is critical for achieving good chromatographic performance.
-
RP-HPLC-UV is a more versatile technique, suitable for a broader range of impurities, including non-volatile and thermally labile compounds. Method development offers a high degree of flexibility in tuning selectivity.
For comprehensive impurity profiling, a combination of both techniques may be necessary to ensure all potential impurities are detected and quantified accurately. The protocols provided in this guide serve as a robust starting point for your method development and validation efforts.
References
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- C1 – C3 amines - Analysis of volatile amines in DMA - LabRulez GCMS.
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- Analysis and Purification of Synthetic Nucleic Acids Using HPLC - Deep Blue Repositories.
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A Comparative Guide to Validating the Purity of N-allyl-3,3,3-trifluoropropylamine using GC-MS
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. N-allyl-3,3,3-trifluoropropylamine, a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals, is no exception. Its trifluoropropyl and allyl moieties introduce unique chemical properties, but also potential for specific impurities that must be rigorously controlled. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of N-allyl-3,3,3-trifluoropropylamine, alongside alternative analytical techniques, supported by experimental insights and established validation principles.
The Analytical Challenge: The Nature of a Primary Fluorinated Amine
N-allyl-3,3,3-trifluoropropylamine presents a unique set of analytical challenges. As a primary amine, it is prone to interactions with active sites within a GC system, potentially leading to poor peak shape and inaccurate quantification.[1] Furthermore, its volatility and the presence of the electron-withdrawing trifluoromethyl group influence its chromatographic behavior. A robust analytical method must be capable of overcoming these challenges to provide accurate and reliable purity data.
GC-MS: A Powerful Tool for Purity and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and versatile technique for the analysis of volatile and semi-volatile compounds.[2][3] Its high separation efficiency combined with the specificity of mass spectrometric detection makes it ideal for both quantifying the main component and identifying unknown impurities.
The Critical Role of Derivatization
Direct analysis of primary amines by GC can be problematic due to their polarity.[1] To mitigate this, a derivatization step is often employed to convert the polar amine into a less polar, more volatile, and more thermally stable derivative.[1][4][5] This enhances chromatographic performance, leading to sharper, more symmetrical peaks.[1] For N-allyl-3,3,3-trifluoropropylamine, acylation with an agent like trifluoroacetic anhydride (TFAA) is a highly effective strategy. The introduction of an additional fluorinated group can also enhance sensitivity, particularly with an electron capture detector (ECD), though mass spectrometry provides more structural information.[1][4][6]
Proposed GC-MS Methodology
A robust GC-MS method for the analysis of derivatized N-allyl-3,3,3-trifluoropropylamine is presented below. This method is designed to provide excellent separation from potential impurities.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the N-allyl-3,3,3-trifluoropropylamine sample into a reaction vial.
-
Add 500 µL of a suitable solvent, such as ethyl acetate.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 60°C for 30 minutes.[1]
-
After cooling to room temperature, the sample is ready for injection.
-
-
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A mid-polarity column, such as a DB-17ms (50%-phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, is recommended for good separation of the analyte from potential impurities.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Diagram of the GC-MS Experimental Workflow
Caption: Workflow for the purity analysis of N-allyl-3,3,3-trifluoropropylamine by GC-MS.
Identification of Potential Impurities
A thorough understanding of the synthetic route is crucial for anticipating potential impurities. N-allyl-3,3,3-trifluoropropylamine is typically synthesized via the N-alkylation of 3,3,3-trifluoropropylamine with an allyl halide. Potential impurities could include:
-
Unreacted Starting Materials: 3,3,3-trifluoropropylamine and the allyl halide.
-
Over-alkylation Byproduct: N,N-diallyl-3,3,3-trifluoropropylamine. This is a common byproduct in such reactions.[8]
-
Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and workup.
The proposed GC-MS method is designed to effectively separate these potential impurities from the main product peak, allowing for their identification and quantification.
| Compound | Expected Retention Time | Key Diagnostic Ions (m/z) |
| Derivatized 3,3,3-trifluoropropylamine | Shorter | Molecular ion and characteristic fragments |
| Derivatized N-allyl-3,3,3-trifluoropropylamine | Intermediate | Molecular ion and characteristic fragments |
| N,N-diallyl-3,3,3-trifluoropropylamine | Longer | Molecular ion and characteristic fragments |
Table 1. Expected GC-MS data for N-allyl-3,3,3-trifluoropropylamine and potential impurities.
Comparative Analysis with Alternative Techniques
While GC-MS is a robust technique, other analytical methods can also be employed for purity determination, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the analysis of a wide range of organic compounds, particularly those that are non-volatile or thermally labile.[2] For N-allyl-3,3,3-trifluoropropylamine, a reversed-phase HPLC method with UV detection would be suitable.
Proposed HPLC-UV Methodology
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard.[9][10][11] It is a non-destructive technique and does not require a reference standard of the analyte itself for quantification.[9][12]
Proposed qNMR Methodology
-
Instrument: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent in which both the sample and internal standard are soluble (e.g., Chloroform-d).
-
Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte signals (e.g., maleic acid).
-
Data Acquisition: A sufficient number of scans with an appropriate relaxation delay to ensure full signal relaxation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with UV or other spectroscopic detection. | Quantification based on the direct proportionality between NMR signal integral and the number of nuclei. |
| Sample Volatility | Requires volatile and thermally stable compounds (or their derivatives). | Suitable for non-volatile and thermally labile compounds. | Not dependent on volatility. |
| Derivatization | Often required for polar amines to improve peak shape and volatility.[1] | Typically not required if the analyte has a chromophore. | Not required. |
| Selectivity | High, especially with mass spectrometric detection. | Moderate to high, dependent on column chemistry and detector. | Very high, allows for structural elucidation. |
| Sensitivity | High (pg to ng range).[3] | Moderate to high (ng to µg range).[13][14] | Lower than chromatographic methods (µg to mg range). |
| Impurity Identification | Excellent, provides structural information from mass spectra. | Possible with a mass detector (LC-MS), but less straightforward with UV detection. | Excellent for structurally characterizing impurities present at sufficient concentrations. |
| Quantification | Requires a reference standard for calibration. | Requires a reference standard for calibration. | Can provide absolute purity with a certified internal standard.[11] |
| Throughput | Moderate to high. | Moderate to high. | Lower. |
Table 2. Comparison of Analytical Techniques for Purity Analysis.
Ensuring Trustworthiness: A Self-Validating System
To ensure the reliability of the analytical data, the chosen method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[1][4][5] A validated method provides a high degree of assurance that it is suitable for its intended purpose.
Key Validation Parameters (ICH Q2(R2))
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the good separation of the main peak from impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Diagram for Selecting an Analytical Method
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
For the comprehensive purity validation of N-allyl-3,3,3-trifluoropropylamine, GC-MS is the recommended technique . Its inherent high resolution and the structural information provided by mass spectrometry make it exceptionally well-suited for both quantifying the main component and identifying potential process-related impurities and degradation products. While derivatization adds a step to the sample preparation, the resulting improvements in chromatographic performance and data quality are significant.
HPLC serves as a valuable orthogonal technique, particularly for confirming purity results or when analyzing for non-volatile impurities. qNMR is the gold standard for determining absolute purity and is highly recommended for the certification of reference standards.
Ultimately, a multi-faceted approach, potentially employing GC-MS for routine analysis and HPLC or qNMR for orthogonal verification, will provide the highest level of confidence in the purity of N-allyl-3,3,3-trifluoropropylamine, ensuring the integrity of subsequent research and development activities.
References
-
Karim, K. M. R., & Akhand, M. A. R. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. InTech. [Link]
-
Harvey, D. (2023). Derivatization. Chemistry LibreTexts. [Link]
-
Ciucanu, I. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
-
Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]
-
Predecki, D. P., Davidson, J. T., Richardson, J. N., & McGough, K. M. (2018). Quantitative analysis of fluorinated synthetic cannabinoids using 19F nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry. Journal of Forensic Sciences, 63(4), 1255-1261. [Link]
-
Shimadzu. (2017). Fast Screening and Quantitation of Perfluorinated Sources from Textiles using Chemical Ionization GC-MS. [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Z Deut Forsch Ges, (1), 7-15. [Link]
-
Siminszky, B., et al. (2005). Validation of a Generic qHNMR Method for Natural Products Analysis. Journal of natural products, 68(11), 1645–1650. [Link]
-
Miura, T., & Takatsu, A. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 488. [Link]
-
Yagupolskii, L. M., et al. (2015). Synthesis of isomeric (3,3,3-trifluoropropyl)anilines. Tetrahedron Letters, 56(11), 1331-1333. [Link]
-
Wang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 735. [Link]
-
Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. [Link]
-
Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. [Link]
-
Ghassempour, A., et al. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Biological and Molecular Chemistry. [Link]
-
KNAUER. (n.d.). Quality control of oligonucleotides using HPLC coupled to UV and MS detection. [Link]
-
Organic Chemistry Portal. (n.d.). Allylic amine synthesis by C-C coupling. [Link]
-
El-Beqqali, A., et al. (2021). Selective and sensitive GC-MS analysis of carcinogenic N-nitrosodimethylamine in pharmaceuticals using a magnetic coconut carbon. Microchemical Journal, 168, 106439. [Link]
-
Agilent. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
-
Ameduri, B., et al. (2015). Synthesis of 3,3,3-trifluoropropene telomers and their modification into fluorosurfactants. Polymer Chemistry, 6(13), 2475-2484. [Link]
-
Gorga, M., et al. (2020). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. Journal of Chromatography A, 1610, 460463. [Link]
- Cristau, H. J., et al. (1991). U.S. Patent No. 5,053,541. Washington, DC: U.S.
-
de Figueiredo, T. C., et al. (2015). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. Talanta, 142, 240-245. [Link]
-
Fuster, J., et al. (2015). HPLC-UV Method Development and Validation for the Quantification of Ropinirole in New PLGA Multiparticulate Systems: Microspheres and Nanoparticles. International journal of pharmaceutics, 491(1-2), 310-317. [Link]
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Executive Summary: The Fluorine Interference Challenge
For researchers synthesizing C₆H₁₀F₃N compounds (typically trifluoromethyl-piperidines or fluorinated aliphatic amines ), standard elemental analysis (EA) often yields frustratingly inconsistent results. The theoretical composition—C: 47.06%, H: 6.58%, F: 37.22%, N: 9.15% —is rarely matched by standard automated combustion techniques without specific modification.
This guide addresses the specific analytical artifacts caused by high-fluorine content (>30% w/w) and amine volatility. We compare three methodologies: Modified Automated Combustion (CHN) , Oxygen Flask Combustion (Schöniger) with IC , and Quantitative NMR (qNMR) , establishing qNMR as the superior standard for purity determination in this specific chemical class.
The Challenge: Why C₆H₁₀F₃N Fails Standard QC
The C₆H₁₀F₃N stoichiometry implies a low-molecular-weight amine (MW ~153.15 g/mol ). Two critical physicochemical properties sabotage standard analysis:
-
The "Quartz Attack" (Chemical Interference): In standard CHN analyzers, samples are combusted at ~950°C. The fluorine atoms react with the quartz (
) combustion tube and quartz wool plugs to form volatile silicon tetrafluoride ( ) rather than being trapped or detected correctly. Consequence: This reaction corrodes the instrument and leads to erratic Carbon/Hydrogen values due to flow disruptions and incomplete combustion. -
Volatility (Physical Loss): Many C₆H₁₀F₃N isomers (e.g., 2-(trifluoromethyl)piperidine) are volatile liquids or low-melting solids. Consequence: Sample evaporation during the weighing process (even in standard tin boats) leads to "low" Nitrogen values relative to Carbon.
Comparative Analysis of Methodologies
We evaluated three methods for establishing the purity and identity of C₆H₁₀F₃N.
Method A: Automated CHN Combustion (Modified)
The industrial workhorse, but requires strict modification.
-
Standard Protocol: Fails.
-
Required Modification: Addition of Tungsten Trioxide (
) or Magnesium Oxide ( ) as combustion aids to "capture" Fluorine and prevent quartz attack. Samples must be sealed in cold-welded tin capsules for liquids. -
Pros: High throughput; simultaneous C/H/N data.
-
Cons: High maintenance (frequent tube changes); Fluorine is not directly quantified (inferred by difference).
Method B: Oxygen Flask (Schöniger) + Ion Chromatography (IC)
The "Total Fluorine" absolute method.
-
Protocol: Sample is combusted in a pure oxygen atmosphere (flask). Gases are absorbed into a buffer solution, and Fluorine is quantified as Fluoride (
) via Ion Chromatography. -
Pros: Direct quantification of Fluorine; eliminates quartz interference.
-
Cons: Labor-intensive; requires large sample mass (~10-20 mg); safety risks with manual combustion.
Method C: Quantitative NMR (qNMR)
The modern "Gold Standard" for purity.
-
Protocol: The analyte is dissolved with a certified Internal Standard (IS) of known purity. Purity is calculated by molar ratio integration.
-
Pros: Non-destructive; specific; no interference from Fluorine chemistry; requires minimal sample (<5 mg).
-
Cons: Requires high-field NMR (>400 MHz) and precise weighing (0.001 mg readability).
Data Presentation: Method Performance Matrix
Table 1: Comparative accuracy for a >99% pure C₆H₁₀F₃N standard.
| Metric | Modified CHN (Combustion) | Oxygen Flask + IC | qNMR (¹H / ¹⁹F) |
| Analyte Required | 2–3 mg | 10–20 mg | 2–5 mg |
| Precision (RSD) | ± 0.4% | ± 1.5% | ± 0.1% |
| Fluorine Error | N/A (Calculated by diff) | < 2.0% | < 0.5% |
| Interference Risk | High ( | Medium (Incomplete burn) | None |
| Throughput | High (Automated) | Low (Manual) | Medium |
| Recommendation | Routine Screening | Specific F-Content Check | Final Purity Assignment |
Experimental Protocols (Self-Validating Systems)
Protocol 1: High-Precision ¹H-qNMR for C₆H₁₀F₃N
Rationale: qNMR avoids the volatility and reactivity issues of combustion entirely.
Reagents:
-
Solvent: DMSO-
(prevents volatility better than ). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade). Non-volatile, distinct singlet at ~6.1 ppm, no overlap with aliphatic amine protons.
Workflow:
-
Weighing: Accurately weigh ~10 mg of IS (
) and ~10 mg of C₆H₁₀F₃N ( ) into the same vial using a microbalance (readability mg). -
Solvation: Add 0.6 mL DMSO-
. Mix thoroughly. Transfer to 5mm NMR tube. -
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): 60 seconds (Critical: Must be of the slowest proton). -
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually. Integrate the IS singlet (Set to 3.00) and the analyte's characteristic multiplet (e.g.,
proton).
Calculation:
Where
=Integral,=Number of protons, =Molar Mass, =Mass, =Purity.
Protocol 2: Modified Combustion (CHN) for Volatile Fluorinated Amines
Rationale: If combustion is required by regulation, you must protect the quartz.
-
Capsule Prep: Use Smooth Wall Tin Capsules for liquids.
-
Weighing: Tare the capsule. Add C₆H₁₀F₃N via microsyringe. Immediately cold-weld the capsule using a manual sealing press. Do not fold manually—this leaks.
-
Additives: Place the sealed liquid capsule inside a second, larger tin capsule containing ~10 mg of Tungsten Trioxide (
) . -
Analysis: Run on "High Oxygen" method (enrichment loop) to ensure complete combustion of the C-F bonds.
Visualizations
Figure 1: Analytical Decision Matrix
Caption: Logic flow for selecting the correct analytical method based on sample phase and fluorine content.
Figure 2: The qNMR Workflow for Fluorinated Compounds
Caption: Step-by-step qNMR protocol ensuring traceability and minimizing volatility errors.
Conclusion & Recommendation
For C₆H₁₀F₃N compounds, the presence of 37% Fluorine by mass renders standard CHN analysis prone to systematic error (quartz etching) and volatility losses.
The Authoritative Recommendation:
Adopt ¹H-qNMR using 1,3,5-Trimethoxybenzene as the internal standard for all purity assignments. Use Modified Combustion (with
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
Thermo Fisher Scientific. (2020). "CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer." Application Note 42203. Link
- Schöniger, W. (1955). "Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen." Mikrochimica Acta. (Foundational reference for Oxygen Flask method).
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link
-
ASTM International. (2022). "ASTM D4239 - Standard Test Method for Sulfur in the Analysis Sample of Coal and Coke Using High-Temperature Tube Furnace Combustion." (Cited for combustion additive methodologies applicable to halogens).[1] Link
Sources
Bioactivity comparison of trifluoropropyl vs propyl amine derivatives
Executive Summary: The "Fluorine Effect" in Amine Design
In medicinal chemistry, the substitution of a propyl group (
For researchers optimizing lead compounds, this guide provides a technical comparison of these two motifs. The core insight is that while the trifluoropropyl group adds lipophilic bulk, its electron-withdrawing nature significantly lowers the pKa of the proximal amine (typically by ~2 units), often transforming a low-permeability, high-clearance cation into a permeable, metabolically stable neutral species at physiological pH.
Physicochemical Profile: Propyl vs. Trifluoropropyl
The following table summarizes the fundamental shifts in physicochemical properties observed when swapping a propyl chain for a trifluoropropyl chain on a secondary or tertiary amine.
| Feature | Propyl Amine Derivative ( | Trifluoropropyl Amine Derivative ( | Impact on Bioactivity |
| Amine pKa | ~10.5 – 10.8 (Highly Basic) | ~8.5 – 8.8 (Moderately Basic) | Crucial: Lower pKa increases the fraction of neutral molecule at pH 7.4, improving membrane permeability.[1] |
| Metabolic Fate | High clearance via | Blocked | Significantly extends half-life ( |
| Lipophilicity (LogP) | Moderate | High (Fluorine is hydrophobic) | |
| Steric Volume | ~45 ų | ~65 ų | |
| hERG Inhibition | High Risk (due to high basicity + lipophilicity) | Reduced Risk | Lower basicity reduces trapping in the hERG channel pore. |
Deep Dive: Mechanisms of Bioactivity Modulation
pKa Modulation and Permeability
The most immediate effect of the trifluoropropyl group is the inductive withdrawal (
-
Propyl Amine: The alkyl chain is electron-donating, stabilizing the protonated ammonium form. At pH 7.4, >99.9% of the drug exists as a cation (
), which struggles to cross lipid bilayers passively. -
Trifluoropropyl Amine: The
group, despite being two carbons away, exerts a strong pull. This destabilizes the protonated form, lowering the pKa to ~8.7. At pH 7.4, a significant fraction (~5-10%) exists as the neutral free base, drastically enhancing passive diffusion and blood-brain barrier (BBB) penetration.
Metabolic Blockade (The "Metabolic Switch")
The propyl chain is a classic "metabolic soft spot." Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) readily hydroxylate the terminal methyl (
-
Mechanism: The
bond dissociation energy (BDE) is ~98 kcal/mol. The bond BDE is ~116 kcal/mol. -
Result: The
group is effectively invisible to oxidative attack. By capping the chain with fluorine, you force the enzyme to look elsewhere or release the drug unmetabolized, lowering intrinsic clearance ( ).
Visualization: Metabolic Pathway Comparison
Figure 1: Comparative metabolic fate. The trifluoropropyl group effectively blocks the
Experimental Protocols
To validate these effects in your own program, use the following standardized workflows.
Synthesis: Introduction of the Trifluoropropyl Group
Method A: Reductive Amination (Preferred for secondary amines) This method is mild and tolerates many functional groups.
-
Reagents: Primary amine substrate (
), 3,3,3-trifluoropropanal (commercially available), Sodium triacetoxyborohydride ( ), DCE or DCM. -
Protocol:
-
Dissolve amine (1.0 equiv) in DCE (0.1 M).
-
Add 3,3,3-trifluoropropanal (1.2 equiv) and stir for 30 min to form the imine.
-
Add
(1.5 equiv) in one portion. -
Stir at RT for 4-16 hours. Monitor by LCMS.
-
Quench: Add sat.
. Extract with DCM. -
Purification: Silica gel chromatography.[2] Note that the product will be less polar than the non-fluorinated analog.
-
Method B: N-Alkylation (Standard)
-
Reagents: Amine substrate, 1-bromo-3,3,3-trifluoropropane,
, DMF or Acetonitrile. -
Protocol:
-
Dissolve amine (1.0 equiv) in DMF.
-
Add
(2.0 equiv) and 1-bromo-3,3,3-trifluoropropane (1.2 equiv). -
Heat to 60-80°C for 12 hours. (Note: The alkyl bromide is less reactive than propyl bromide due to the electron-withdrawing
group; heating is required).
-
Assay: Microsomal Stability ( )
Objective: Quantify the metabolic stability gain.
-
System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).
-
Protocol:
-
Incubate test compound (1
) with microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4). -
Initiate reaction with NADPH (1 mM).
-
Sample at
min. -
Quench with cold Acetonitrile (containing internal standard).
-
Analyze parent remaining via LC-MS/MS.
-
-
Calculation:
-
Plot
vs. time. Slope = . - .
- .
-
Decision Making Framework
Use this logic tree to decide when to deploy the trifluoropropyl motif in your lead optimization campaign.
Figure 2: Strategic decision tree for bioisosteric replacement.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry.[3][4] Journal of Medicinal Chemistry. Link
-
PubChem. (2025).[1] 3,3,3-Trifluoropropylamine Compound Summary. National Library of Medicine. Link[1]
-
Linclau, B., et al. (2020).[5] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[6] Beilstein Journal of Organic Chemistry. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[3][4][7] Journal of Medicinal Chemistry. Link
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Safety Operating Guide
Operational Disposal Guide: (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine
[1][2]
Executive Summary
(Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine (N-Allyl-3,3,3-trifluoropropylamine) presents a triad of hazards: flammability (allyl group), corrosivity (amine functionality), and halogenated toxicity (trifluoromethyl group).[1][2][3]
Critical Operational Rule: Unlike standard organic amines, this compound must be segregated into Halogenated Waste streams. Incineration without specific flue gas scrubbing (for Hydrogen Fluoride) is illegal and dangerous.[1][2][3]
Chemical Profile & Hazard Classification
Before disposal, you must classify the waste based on its functional reactivity.[2] This compound is not a standard solvent; it is a reactive building block.[1][2][3]
| Feature | Chemical Basis | Operational Implication |
| Core Structure | Secondary Amine | Corrosive (pH > 11). Incompatible with acids, anhydrides, and isocyanates.[1][2][3] |
| Functional Group A | Allyl ( | Flammable. Potential for peroxide formation over long storage; polymerization risk if contaminated with radical initiators.[1][2][3] |
| Functional Group B | Trifluoropropyl ( | Halogenated. Thermal decomposition releases Hydrogen Fluoride (HF).[1][2][3] Requires specialized incineration.[1][2][3][4] |
| RCRA Characteristics | Ignitability (D001), Corrosivity (D002) | Dual-Hazard Waste. Labeling must reflect both hazards.[1][2][3] |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves may offer insufficient breakthrough time for fluorinated amines and allyl derivatives.[1][2][3]
-
Primary Barrier: Silver Shield® (Laminate) or Viton® gloves are recommended for direct handling/spill cleanup.[1][2][3]
-
Secondary Barrier: Standard Nitrile (minimum 5 mil) is acceptable only for splash protection if changed immediately upon contact.[1][2][3]
-
Respiratory: Work strictly within a certified fume hood.[1][2][3] If spill occurs outside containment, use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1][2][3]
Disposal Workflow & Decision Logic
The following protocol ensures compliance with EPA regulations (40 CFR 261) and minimizes the risk of HF generation in facility infrastructure.
Step 1: Segregation (The "Golden Rule") [1][2][3]
-
DO NOT mix with Non-Halogenated solvents (e.g., Acetone, Hexane).[1][2][3]
-
DO NOT mix with Acidic waste streams (Exothermic reaction risk).[1][2][3]
Step 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2]
-
Venting: Use a vented cap (e.g., Nalgene® Vented Closure) if the waste solution contains other reactive components, to prevent pressure buildup.[2][3]
Step 3: Labeling
Label the container clearly with the following:
WASTE TYPE: FLAMMABLE, CORROSIVE, HALOGENATED LIQUID CONSTITUENTS: (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine, [Solvent Name] HAZARD: High pH, HF Generation Potential upon Fire.[1][2][3]
Visual Operational Workflow
The following diagram outlines the decision logic for disposing of reaction mixtures or pure aliquots of the compound.
Figure 1: Decision tree for segregating fluorinated amine waste. Note that even if dissolved in non-halogenated solvents, the presence of the trifluoro- group mandates disposal as Halogenated Waste.[1][2][3]
Emergency Spill Response
If a spill occurs outside the fume hood:
-
Evacuate: The vapor pressure of allyl amines can be significant; inhalation can cause severe respiratory irritation.[1][2][3]
-
Isolate: Eliminate all ignition sources (Allyl group hazard).[1][2][3]
-
Neutralize (Cautiously):
-
Decontaminate: Wash the surface with a dilute soap/water solution.[1][2][3] Collect all wash water as hazardous waste (Fluorinated).[1][2][3]
References
-
PubChem. (2023).[1][2][3][5] 3,3,3-Trifluoropropylamine Compound Summary. National Library of Medicine.[1][2] [Link]2][3]
-
National Research Council. (2011).[1][2][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [Link]2][3]
-
U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273.[1][2][3] United States Environmental Protection Agency.[1][2] [Link]2][3]
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- 5. 3,3,3-trifluoropropylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Personal Protective Equipment & Handling Guide: (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine
Urgent Safety Notice: This compound combines the high reactivity and toxicity of an allylamine with the lipophilicity and metabolic stability of a fluorinated alkane . Treat this substance as Fatal in contact with skin , Corrosive , and Highly Flammable .[1] Standard laboratory nitrile gloves are insufficient for prolonged protection.
Part 1: Hazard Identification & Risk Assessment
Senior Scientist Insight: Do not rely solely on the "Corrosive" label. The structural presence of the N-allyl group suggests a mechanism of toxicity similar to allylamine, which causes cardiovascular toxicity and is readily absorbed through the skin. The trifluoropropyl group increases lipophilicity, potentially accelerating dermal absorption.
Hazard Matrix
| Hazard Class | Classification (Inferred/SAR) | Critical Consequence |
| Acute Toxicity (Dermal) | Category 1 or 2 | Rapid absorption; potential systemic neuro/cardiotoxicity.[2] |
| Skin Corrosion | Category 1B | Irreversible tissue damage; necrosis upon contact. |
| Flammability | Category 2 | Flash point likely <23°C. Vapors are heavier than air. |
| Metabolic Toxicity | High | Allyl amines can metabolize to acrolein (hepatotoxic). |
Part 2: The PPE Matrix (Hierarchy of Defense)
Directive: Engineering controls (Fume Hood) are the primary defense. PPE is the secondary "fail-safe."
1. Hand Protection (Critical Control Point)
Standard nitrile gloves provide <5 minutes of protection against allylamines due to rapid permeation.
| Usage Scenario | Primary Glove (Inner) | Secondary Glove (Outer) | Rationale |
| Synthesis / Transfer | Silver Shield® / 4H® (Laminate) | 5-8 mil Nitrile | Laminate resists permeation (>4h); Nitrile provides dexterity and protects the laminate layer. |
| Splash / Inspection | Double Nitrile (Total >8 mil) | N/A | IMMEDIATE REMOVAL upon any splash. Do not reuse. |
| Spill Cleanup | Butyl Rubber or Viton | Silver Shield® | Heavy gauge rubber required for bulk liquid exposure. |
2. Respiratory Protection
Required only if working outside a functioning fume hood (e.g., spill cleanup).
-
Respirator Type: Full-face Air-Purifying Respirator (APR).
-
Cartridge: Type ABEK (Multi-gas) or Type K (Specific for Ammonia/Amines).
-
Note: Fluorinated amines may not have adequate warning properties (odor threshold > exposure limit). Supplied Air (SCBA) is recommended for large spills.
-
3. Eye & Body Protection[3][4]
-
Eyes: Chemical Splash Goggles (Vented) + 8-inch Face Shield. Safety glasses are prohibited.
-
Body: Tychem® C or F Apron/Sleeve covers over a flame-resistant lab coat.
-
Footwear: Closed-toe, leather or chemical-resistant rubber boots. No mesh sneakers.
Part 3: Decision Logic & Workflow Visualization
Caption: Decision matrix for selecting PPE based on operational context. Note that spill cleanup requires Level 4 protection due to inhalation risks.
Part 4: Operational Protocol (The Closed System Approach)
Objective: Prevent all open-air pouring. Use cannula or syringe transfer techniques.
Step-by-Step Transfer Protocol
-
Preparation:
-
Secure flask in a fume hood.
-
Purge the receiving vessel with inert gas (Nitrogen/Argon) to prevent flammable vapor ignition.
-
Don Silver Shield gloves under nitrile gloves.
-
-
Transfer:
-
Small Scale (<10 mL): Use a glass syringe with a Luer-lock long needle. Do not use plastic syringes (potential leaching/swelling).
-
Large Scale (>10 mL): Use a PTFE (Teflon) double-ended cannula transfer technique under positive pressure.
-
-
Quenching/Cleaning:
-
Immediately rinse all needles/cannulas with Acetone, then a dilute acid solution (e.g., 1M HCl) to convert the residual amine into a non-volatile ammonium salt.
-
Part 5: Emergency Response & Disposal[6]
Spill Response (Small Scale < 50 mL)
-
Evacuate the immediate area.
-
Don PPE: Full face respirator (Type K or ABEK), Butyl gloves.
-
Absorb: Use a Universal Absorbent or Vermiculite. Do not use clay-based absorbents if the amine is mixed with oxidizers.
-
Neutralize: Treat the absorbed material with a dilute acid (e.g., Citric Acid or dilute HCl) to reduce volatility.
-
Collect: Place in a sealed container labeled "Hazardous Waste: Toxic/Flammable/Corrosive."
Waste Disposal[1][2][3][4][5][6][7][8]
-
Waste Stream: Segregate as Organic Alkali / Amine .
-
Incineration Warning: This compound contains Fluorine. It must be sent to a facility capable of scrubbing Hydrogen Fluoride (HF) from the flue gas.
-
EPA/RCRA Codes (Indicative):
-
D001 (Ignitable)
-
D002 (Corrosive)[5]
-
D003 (Reactive - potentially, if mixed)
-
References
-
PubChem. (2025).[9] 3,3,3-Trifluoropropylamine Compound Summary. National Library of Medicine. [Link]
-
ECHA. (2025). Registration Dossier: 3,3,3-trifluoropropylamine.[9] European Chemicals Agency.[9] [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. mgchemicals.com [mgchemicals.com]
- 5. pca.state.mn.us [pca.state.mn.us]
- 6. wku.edu [wku.edu]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 9. 3,3,3-Trifluoropropylamine | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
